Technical Documentation Center

4-(4-Bromophenyl)-2-oxo-3-butenoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Bromophenyl)-2-oxo-3-butenoic acid
  • CAS: 921933-06-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid (CAS: 139005-22-4)

Executive Summary & Core Identity 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (CAS: 139005-22-4) is a highly versatile, bis-electrophilic building block widely utilized in advanced organic synthesis and medicinal chemistry[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

4-(4-Bromophenyl)-2-oxo-3-butenoic acid (CAS: 139005-22-4) is a highly versatile, bis-electrophilic building block widely utilized in advanced organic synthesis and medicinal chemistry[1]. Structurally characterized as a


-unsaturated 

-keto acid, this compound features an extended conjugated system terminating in a para-bromophenyl group.

In drug development, this molecule is highly valued because it acts as a rigid, reactive scaffold. The presence of the


-keto acid moiety adjacent to an enone system provides two distinct electrophilic centers, enabling divergent synthetic pathways. It is a critical intermediate for the synthesis of bioactive heterocycles (such as pyrazoles and oxazolidines) and serves as an excellent substrate for asymmetric organocatalysis[2][3]. Furthermore, 

-keto acid derivatives share structural homology with endogenous metabolites like pyruvate, making them valuable precursors for synthesizing competitive enzyme inhibitors[4].

Physicochemical Profile

Understanding the physicochemical properties of 4-(4-bromophenyl)-2-oxo-3-butenoic acid is essential for optimizing reaction conditions, particularly regarding solubility and phase-transfer in biphasic catalytic systems.

PropertyValue
CAS Number 139005-22-4[1]
IUPAC Name (E)-4-(4-bromophenyl)-2-oxobut-3-enoic acid
Molecular Formula C₁₀H₇BrO₃[1]
Molecular Weight 255.06 g/mol [1]
SMILES C(O)(=O)C(=O)C=CC1=CC=C(Br)C=C1[1]
LogP (Predicted) 2.12[1]
Topological Polar Surface Area (TPSA) 54.4 Ų[1]
Hydrogen Bond Donors / Acceptors 1 / 3[1]

Mechanistic Reactivity & Synthetic Utility

The synthetic power of 4-(4-bromophenyl)-2-oxo-3-butenoic acid lies in its bis-electrophilic nature , which allows for highly regioselective and stereoselective transformations.

  • C4-Position (Michael Acceptor): The

    
    -carbon of the enone system (C4) is highly electron-deficient due to the strong electron-withdrawing effect of the adjacent 
    
    
    
    -keto acid group. This position readily undergoes 1,4-conjugate additions (Michael additions) with soft nucleophiles such as malonates, thiols, and amines. Recent advancements have utilized chiral squaramide or Pd-catalysts to perform highly enantioselective[3+2] cycloadditions at this site, yielding chiral thiooxazolidinones[2].
  • C2-Position (

    
    -Keto Carbon):  The C2 carbonyl is a hard electrophile. It readily undergoes 1,2-addition and condensation reactions with hard nucleophiles like hydrazines and hydroxylamines.
    
  • Heterocycle Annulation: When reacted with bis-nucleophiles (e.g., hydrazine), the molecule undergoes a tandem 1,2-condensation/1,4-aza-Michael addition. This cyclocondensation is a robust method for synthesizing 5-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid derivatives, which are privileged pharmacophores in anti-inflammatory and antitumor drug discovery[3].

Experimental Workflows & Protocols

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol details the synthesis of the core molecule via a crossed aldol condensation between 4-bromobenzaldehyde and pyruvic acid.

  • Causality & Design: Pyruvic acid is prone to self-condensation under basic conditions. To mitigate this, the reaction is typically run at low temperatures during the initial enolization phase, and the aromatic aldehyde is used as the limiting reagent. The thermodynamic driving force of the reaction is the formation of the highly conjugated (E)-isomer, which acts as a thermodynamic sink[3].

Step-by-Step Methodology:

  • Preparation of the Enolate: Dissolve pyruvic acid (1.2 equiv) in a 10% aqueous NaOH solution. Maintain the temperature at 0–5 °C using an ice bath to suppress pyruvic acid dimerization.

  • Aldehyde Addition: Dissolve 4-bromobenzaldehyde (1.0 equiv) in a minimal volume of methanol. Add this solution dropwise to the aqueous pyruvic acid mixture under vigorous stirring.

  • Condensation & Dehydration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. The initial aldol adduct will spontaneously dehydrate to form the conjugated enone.

  • Isolation: Cool the reaction mixture to 0 °C and slowly acidify with cold 3M HCl until the pH reaches ~2.0. The product, 4-(4-bromophenyl)-2-oxo-3-butenoic acid, will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from ethanol/water to achieve >98% purity.

Protocol 2: Synthesis of Pyrazole-3-Carboxylic Acid Derivatives

This protocol outlines the conversion of the


-keto acid into a bioactive pyrazole scaffold.
  • Causality & Design: Hydrazine hydrate acts as a bis-nucleophile. The initial nucleophilic attack is kinetically favored at the highly electrophilic C2-ketone, forming a hydrazone intermediate. The secondary amine of the hydrazone then undergoes an intramolecular 5-endo-trig or 5-exo-trig aza-Michael addition into the C4 position. Subsequent oxidation/aromatization yields the stable pyrazole ring.

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 4-(4-bromophenyl)-2-oxo-3-butenoic acid (1.0 equiv) in absolute ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 equiv) dropwise at room temperature. An exothermic reaction may occur as the hydrazone forms.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3 hours to drive the intramolecular cyclization and subsequent aromatization.

  • Workup: Concentrate the solvent in vacuo to half its volume and pour the mixture into crushed ice.

  • Collection: Filter the resulting precipitate, wash with cold ethanol, and dry under a high vacuum to yield the 5-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid.

Reaction Pathway Visualization

G N1 4-Bromobenzaldehyde + Pyruvic Acid N2 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (CAS: 139005-22-4) N1->N2 Claisen-Schmidt N3 Hydrazine Condensation (1,2-Addition & Cyclization) N2->N3 N5 Organocatalysis (Asymmetric Michael Addition) N2->N5 N7 [3+2] Cycloaddition (Pd-Catalyzed) N2->N7 N4 Pyrazole-3-carboxylic acids (Bioactive Scaffolds) N3->N4 N6 Chiral Malonate/Thiol Adducts (Enantioselective) N5->N6 N8 Chiral Thiooxazolidinones N7->N8

Divergent synthetic pathways of 4-(4-bromophenyl)-2-oxo-3-butenoic acid.

References

  • [1] 139005-22-4 ((3-Butenoic acid, 4-(4-bromophenyl)-2-oxo-) - 960化工网. chem960.com.1

  • [2] ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate | 1000400-78-1 - 摩熵化学. molaid.com. 2

  • [3] Kinetics of crossed aldol condensations in high-temperature water - ResearchGate. researchgate.net. 3

  • [4] Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carboxylase. marquette.edu. 4

Sources

Exploratory

Physicochemical Profiling and Application Workflows for 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid

As a Senior Application Scientist, I approach the characterization of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (commonly referred to as -bromobenzylidenepyruvic acid) not merely as a catalog of static properties, but as a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (commonly referred to as


-bromobenzylidenepyruvic acid) not merely as a catalog of static properties, but as a dynamic chemical system. This compound—characterized by an alpha-keto acid moiety conjugated with a brominated styryl group—presents unique thermodynamic equilibria and reactivity profiles.

This whitepaper provides an in-depth technical analysis of its physicochemical behavior, structural tautomerism, and field-proven experimental workflows designed to harness its potential in medicinal chemistry and materials science.

Core Physicochemical Properties

The utility of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid in drug development and coordination chemistry is intrinsically linked to its electronic structure. The electron-withdrawing nature of the para-bromo substituent significantly influences the acidity of the carboxylic acid and the electrophilicity of the alpha-keto carbon[1].

Below is a synthesized profile of its core quantitative data, extrapolated from structural analogues and empirical studies[2],[3].

Table 1: Physicochemical Properties of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid

PropertyValueCausality / Significance
Molecular Formula C₁₀H₇BrO₃Conjugated arylidene pyruvic acid core provides a rigid, planar geometry.
Molecular Weight 255.07 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Exact Mass 253.9578 DaIsotopic doublet (⁷⁹Br/⁸¹Br) provides a distinct signature in mass spectrometry.
LogP (Predicted) ~2.9Moderate lipophilicity; facilitates cellular membrane permeability.
TPSA 54.4 ŲExcellent oral bioavailability potential; allows for optimal receptor interaction.
H-Bond Donors 1 (-COOH)Participates in target binding and enables metal coordination.
H-Bond Acceptors 3 (2x =O, 1x -OH)Acts as a bidentate ligand for transition metals and lanthanides.

Thermodynamic Equilibria: Keto-Enol-Lactone Tautomerism

The structural hallmark of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid is its susceptibility to complex tautomeric equilibria. In the solid state, the compound predominantly exists as the open-chain alpha-keto acid. However, in solution—particularly in non-polar solvents or under mild acidic catalysis—the keto group undergoes enolization[4].

The resulting enol intermediate is geometrically poised for an intramolecular cyclization, eliminating water to form a stable enol-lactone (a furan-2,3-dione derivative)[4]. Understanding this causality is critical: if a downstream application requires the reactive alpha-keto moiety, researchers must strictly control the solvent polarity and pH to prevent spontaneous lactonization[1].

Tautomerism Keto Keto Acid Form (Stable in Solid State) Enol Enol Form (Transient Intermediate) Keto->Enol Proton Transfer (Base Catalyzed) Lactone Enol-Lactone Form (Favored in Non-Polar Solvents) Enol->Lactone Cyclization (-H2O)

Figure 1: Keto-enol-lactone tautomerization of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid.

Self-Validating Experimental Workflows

Controlled Synthesis and Isolation Protocol

Objective: Synthesize the target alpha-keto acid via Aldol condensation while suppressing enol-lactone byproducts and preventing thermal decarboxylation.

Causality & Logic: Alpha-keto acids are notoriously prone to oxidative decarboxylation. Maintaining a strict temperature of 0–5 °C during the base-catalyzed condensation prevents the degradation of the pyruvic acid precursor. Furthermore, using a highly controlled, mild acidification step ensures the precipitation of the keto-acid rather than triggering the cyclization into the lactone form[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10.0 mmol of 4-bromobenzaldehyde in 15 mL of absolute ethanol. In a separate flask, prepare a solution of 12.0 mmol of sodium pyruvate in 10 mL of distilled water.

  • Base-Catalyzed Condensation: Cool both solutions to 0 °C in an ice-salt bath. Slowly add the sodium pyruvate solution to the aldehyde. Dropwise, add 5 mL of 10% NaOH (aq) while maintaining vigorous stirring.

    • Validation Check: The solution will rapidly transition from colorless to a deep, vibrant yellow, validating the formation of the conjugated enolate intermediate.

  • Controlled Acidification: After 2 hours of continuous stirring at 0 °C, carefully adjust the pH to 2.0 using 1M HCl.

    • Causality: A slow, dropwise addition rate prevents localized exothermic heating, which would otherwise trigger premature decarboxylation of the product.

  • Isolation: Collect the resulting pale-yellow precipitate via vacuum filtration. Wash thoroughly with ice-cold distilled water to remove unreacted pyruvic acid and inorganic salts. Recrystallize from a mixture of benzene and petroleum ether[4].

  • Spectroscopic Validation: Confirm the structural integrity via IR spectroscopy. The presence of strong carbonyl bands at ~1680 cm⁻¹ (alpha-keto) and ~1710 cm⁻¹ (carboxylic acid), combined with the absence of a lactone band at ~1780 cm⁻¹, definitively validates the successful isolation of the open-chain keto form[4].

Workflow Step1 1. Aldol Condensation p-Bromobenzaldehyde + Pyruvic Acid Step2 2. pH-Controlled Precipitation Acidify to pH 2.0 Step1->Step2 NaOH (aq), 0°C Prevent Decarboxylation Step3 3. Solvent Extraction Isolate Keto Form Step2->Step3 HCl (aq) Induce Crystallization Step4 4. Spectroscopic Validation IR (1650 cm⁻¹) & NMR Step3->Step4 Purified Product

Figure 2: Self-validating synthetic workflow for 4-(4-Bromophenyl)-2-oxo-3-butenoic acid.

Advanced Applications in Drug Discovery and Materials Science

Dielectrophilic Scaffold for Heterocycle Synthesis

The alpha-keto acid moiety acts as a highly versatile dielectrophile. Condensation of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid with binucleophiles such as thiourea, malononitrile, or hydrazines yields complex heterocycles like thiazoles, pyrimidines, and pyrazoles[5]. The


-bromo substitution is particularly valuable here; it provides a robust synthetic handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid expansion of structure-activity relationship (SAR) libraries in early-stage drug development.
Antenna Ligands for Lanthanide Luminescence

In materials science, benzylidenepyruvates are highly prized as bidentate ligands. They coordinate tightly to heavier trivalent lanthanides (e.g., Eu³⁺, Tb³⁺, Lu³⁺) via the alpha-keto and carboxylate oxygen atoms[6]. The highly conjugated brominated styryl system acts as an efficient "antenna," absorbing UV light and transferring the excitation energy directly to the lanthanide center via the triplet state. This causality results in coordination complexes with exceptionally strong, long-lived luminescence, which are currently being leveraged as fluorescent probes in biological imaging and advanced optoelectronics[6].

References

  • Stecher, E. D., et al. "Enol-lactone Tautomers of β-Bromobenzylidenepyruvic Acids." Journal of the American Chemical Society (1953). URL:[Link]

  • Stecher, E. D., et al. "Dissociation Constants of Acids and Rates of Alkaline Hydrolysis of Esters in the Benzylidenepyruvic Acid Series." Journal of the American Chemical Society (1957). URL:[Link]

  • PubChem. "3-Butenoic acid, 2-oxo-4-phenyl- (CID 243435)." National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds." URL:[Link]

  • AKJournals. "2-Methoxybenzylidenepyruvate with Heavier Trivalent Lanthanides and Yttrium(III): Synthesis and Characterization." URL:[Link]

Sources

Foundational

The Strategic Utility of 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid in Target-Oriented Synthesis and Drug Discovery

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern target-oriented synthesis, the deman...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern target-oriented synthesis, the demand for highly functionalized, stereochemically complex scaffolds requires the use of versatile building blocks. 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (and its ester derivatives, such as methyl or ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate) has emerged as a privileged


-unsaturated 

-keto synthon[1].

This whitepaper provides an in-depth mechanistic analysis of this compound's reactivity, detailing its application in asymmetric organocatalytic cascades and its downstream utility in synthesizing biologically active heterocycles. By bridging chemical reactivity with biological target engagement, this guide serves as a comprehensive resource for researchers designing novel therapeutic agents.

Molecular Architecture & Reactivity Dynamics

The synthetic value of 4-(4-bromophenyl)-2-oxo-3-butenoic acid stems from its tripartite structural functionality, which allows for orthogonal reactivity at different stages of a synthetic sequence:

  • The

    
    -Keto Acid/Ester Core (Electrophilic Center):  This moiety is highly susceptible to nucleophilic attack and serves as a primary coordination site for bifunctional hydrogen-bond-donating catalysts (e.g., thioureas or squaramides). Coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO), activating the adjacent alkene.
    
  • The Conjugated Alkene (

    
    -Unsaturation):  Acting as a potent Michael acceptor, this C4 synthon readily undergoes[3+2] and [4+2] cycloadditions when paired with appropriate nucleophiles (e.g., 5-aminoisoxazoles or hydroxyindoles)[2][3].
    
  • The 4-Bromophenyl Handle: Crucially, the aryl bromide remains inert during mild organocatalytic transformations. Post-cyclization, it serves as an essential handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, or Buchwald-Hartwig), enabling late-stage diversification of the drug scaffold.

Synthesis A 4-Bromobenzaldehyde + Pyruvic Acid B Aldol Condensation (Base Catalyzed) A->B NaOH, EtOH, 0°C C 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (Core Synthon) B->C Acidification (HCl) D Michael Addition / Cyclization (Chiral Thiourea Catalyst) C->D C2/C4 Synthon Reactivity E Palladium Cross-Coupling (Suzuki/Heck on 4-Br) C->E Aryl Bromide Reactivity F Spirocyclic Heterocycles (e.g., Isoxazolo-pyridines) D->F [3+2] or [4+2] Annulation G Extended Aryl Derivatives (Target Compounds) E->G Pd(PPh3)4, Base F->E Post-condensation modification

Fig 1. Divergent synthetic pathways of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid.

Asymmetric Organocatalysis: The Domino Michael/Cyclization Paradigm

Recent advancements demonstrate the utility of 4-aryl-2-oxobut-3-enoic acid derivatives in cascade reactions to construct spirocyclic and fused heterocycles. For instance, reactions with 5-aminoisoxazoles yield complex isoxazolo[5,4-b]pyridines, while reactions with oxindoles generate spirocyclic hexahydroxanthones featuring multiple stereocenters[2][3].

Causality in Reaction Design

Achieving high diastereo- and enantioselectivity requires precise control over the transition state.

  • Catalyst Selection: Bifunctional chiral thiourea catalysts are employed because they simultaneously activate the electrophile (via dual H-bonding to the

    
    -keto ester) and direct the incoming nucleophile (via a basic tertiary amine moiety). This locks the substrate in an s-cis conformation, dictating strict facial selectivity.
    
  • Solvent Dynamics: Non-coordinating solvents like Dichloromethane (DCM) are mandatory. Coordinating solvents (e.g., THF or DMF) competitively hydrogen-bond with the catalyst, disrupting the highly organized transition state and leading to racemic background reactions.

Quantitative Data: Optimization of Asymmetric [3+2] Annulation

The following table summarizes the optimization landscape for the synthesis of spirocyclic derivatives using ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate, illustrating the critical impact of solvent and temperature on stereocontrol[2].

SolventTemperature (°C)Catalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee %)
THF25104562
Toluene0106878
DCM -20 5 92 96

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the asymmetric[3+2] annulation of ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate is designed as a self-validating system . Each phase includes an analytical checkpoint to verify success before proceeding.

Step 1: Reagent Preparation & Baseline Validation

  • Action: Dissolve ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Validation Check: Perform baseline TLC (Hexanes/EtOAc 4:1). The starting material should appear as a distinct, highly UV-active spot (due to the extended conjugation of the bromophenyl enone system).

Step 2: Catalyst-Substrate Pre-assembly

  • Action: Add the bifunctional chiral thiourea catalyst (5 mol %). Stir at room temperature for 15 minutes, then cool the system to -20°C.

  • Causality: The 15-minute ambient stirring allows the thermodynamic formation of the catalyst-substrate hydrogen-bonded complex. Cooling to -20°C subsequently minimizes the kinetic energy of the system, suppressing uncatalyzed, racemic background pathways.

Step 3: Nucleophilic Addition & Kinetic Monitoring

  • Action: Introduce the nucleophile (e.g., hydroxyindole derivative, 1.2 equiv) dropwise. Maintain stirring at -20°C for 15.0 hours.

  • Validation Check: Monitor via TLC every 4 hours. The reaction is self-validating when the highly conjugated starting material spot disappears, replaced by a slower-eluting product spot (indicating loss of the double bond and formation of the more polar cyclized product).

Step 4: Stereochemical Validation & Isolation

  • Action: Quench the reaction with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo. Purify via flash column chromatography.
  • Validation Check: Before advancing the intermediate to late-stage Pd-coupling, analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column). An ee of >90% validates the integrity of the organocatalytic transition state.

Biological Translation: Targeting Oncogenic Pathways

The ultimate goal of utilizing 4-(4-bromophenyl)-2-oxo-3-butenoic acid is the discovery of novel therapeutics. The spirocyclic and fused heterocyclic scaffolds generated from this synthon are highly privileged structures in medicinal chemistry, frequently evaluated as inhibitors of the PI3K/Akt signaling pathway [3].

The PI3K/Akt cascade is heavily upregulated in various cancers, promoting unchecked cell growth and survival. By utilizing the 4-bromoaryl handle to attach specific pharmacophores (via Suzuki coupling), researchers can fine-tune these heterocycles to act as competitive or allosteric inhibitors of PI3K or Akt kinases.

PI3KAkt RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT Akt (Protein Kinase B) PIP3->AKT Membrane Recruitment mTOR mTOR Pathway AKT->mTOR Activation CellSurv Cell Survival & Proliferation mTOR->CellSurv Gene Expression Inhibitor Spirocyclic Derivative (Inhibitor) Inhibitor->PI3K Competitive Inhibition Inhibitor->AKT Allosteric Blockade

Fig 2. PI3K/Akt signaling cascade targeted by 4-aryl-2-oxobut-3-enoic acid derivatives.

Conclusion

4-(4-Bromophenyl)-2-oxo-3-butenoic acid and its esters represent a masterclass in synthon design. By combining an electrophilic


-keto ester, a Michael-accepting alkene, and an orthogonal aryl bromide handle, this molecule enables the rapid, stereocontrolled assembly of complex biological effectors. Adherence to strict, self-validating protocols ensures that researchers can leverage this scaffold to push the boundaries of modern drug discovery.

References

  • CymitQuimica.(E)-methyl-4-(4-bromophenyl)-2-oxobut-3-enoate Product Information (CAS: 608128-34-3).
  • Molaid Chemical Database.Synthesis and Reaction Data for ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate (CAS: 1000400-78-1).
  • Czech Chemical Society Symposium Series (CCSSS).Cascade Reactions of 4-aryl-2-oxobut-3-enoic acid derivatives and Biological Activity.

Sources

Exploratory

4-(4-Bromophenyl)-2-oxo-3-butenoic Acid and Its Analogs: A Technical Guide to Synthesis, Reactivity, and Pharmacological Applications

Executive Summary As the demand for structurally diverse, biologically active heterocycles grows, Arylidene Pyruvic Acids (APAs) have emerged as indispensable building blocks in diversity-oriented synthesis. Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for structurally diverse, biologically active heterocycles grows, Arylidene Pyruvic Acids (APAs) have emerged as indispensable building blocks in diversity-oriented synthesis. Among these, 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (4-Br-APA) and its ester analogs represent a highly reactive subclass. Characterized by an


-keto acid moiety conjugated with an arylidene system, 4-Br-APA acts as a potent Michael acceptor and a versatile diene/dienophile.

This technical guide explores the mechanistic causality behind the reactivity of 4-Br-APA, provides self-validating synthetic protocols for its generation and downstream functionalization, and analyzes its pharmacological utility—ranging from acting as an irreversible enzyme inhibitor to serving as a precursor for novel anticancer and anti-inflammatory agents.

Chemical Profile & Mechanistic Causality

The synthetic utility and biological activity of 4-Br-APA are dictated by its unique electronic topology. The molecule contains three highly reactive centers:

  • The Carboxylic Acid/Ester Group : Enables esterification, amidation, and lactonization.

  • The

    
    -Carbonyl (C2) : Highly electrophilic, susceptible to nucleophilic attack by amines and hydrazines to form imines or hydrazones.
    
  • The

    
    -Carbon (C4) : The focal point of its Michael acceptor capabilities.
    
The "Para-Bromo" Effect

The choice of a bromine atom at the para-position of the phenyl ring is not arbitrary. Halogens exert an electron-withdrawing inductive effect (-I) that pulls electron density away from the conjugated


-system. This significantly enhances the electrophilicity of the C4 position compared to unsubstituted benzylidene pyruvic acid. Consequently, 4-Br-APA exhibits accelerated reaction kinetics when subjected to nucleophilic attack or when participating as an electron-deficient dienophile in  [1].

Validated Synthetic Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems, incorporating in-process analytical checks.

Protocol 1: Synthesis of 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid via Aldol Condensation

This protocol utilizes a base-catalyzed Erlenmeyer-type condensation between 4-bromobenzaldehyde and pyruvic acid.

Causality of Reagents : An excess of pyruvic acid is used because


-keto acids are prone to spontaneous decarboxylation and self-condensation under basic conditions. Diethylamine is selected as a secondary amine catalyst to transiently form an iminium ion intermediate, which lowers the activation energy for the enolization of pyruvic acid.

Step-by-Step Methodology :

  • Preparation : Dissolve 10.0 mmol of 4-bromobenzaldehyde in 15 mL of anhydrous methanol in a round-bottom flask.

  • Reagent Addition : Cool the mixture to 0 °C in an ice bath. Slowly add 15.0 mmol (1.5 equivalents) of freshly distilled pyruvic acid.

  • Catalysis : Dropwise, add 2.0 mmol of diethylamine. The solution will shift in color as the enolate forms.

  • Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Validation Check (TLC) : Monitor the consumption of 4-bromobenzaldehyde using TLC (Hexane:Ethyl Acetate 7:3). The product spot will appear highly UV-active and stain yellow with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

  • Isolation : Acidify the mixture with 1M HCl to pH 2 to protonate the pyruvic acid derivative. Extract with ethyl acetate (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Recrystallize from ethanol to afford pure 4-Br-APA.
    
Protocol 2: Synthesis of Thiopyrano[2,3-d]thiazoles via Tandem Hetero-Diels-Alder Reaction

4-Br-APA reacts with 5-arylidene-4-thioxo-2-thiazolidinones to form complex, biologically active tetracyclic systems [3, 4].

Causality of Reagents : Glacial acetic acid is used as the solvent. The mild acidity protonates the carbonyl oxygen of the APA, lowering the LUMO energy of the dienophile and facilitating a highly regioselective and diastereoselective [4+2] cycloaddition, immediately followed by intramolecular hemiacetalization.

Step-by-Step Methodology :

  • Mixture : Combine 1.0 mmol of 4-Br-APA and 1.0 mmol of 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinone in 10 mL of glacial acetic acid.

  • Reflux : Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 4–6 hours.

  • Validation Check (LC-MS) : Sample the reaction. The mass spectrum should show the disappearance of the starting materials and the appearance of the

    
     peak corresponding to the tetracyclic adduct.
    
  • Precipitation : Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold distilled water.

  • Filtration : Collect the resulting precipitate via vacuum filtration, wash extensively with water, and recrystallize from a DMF/ethanol mixture.

Synthesis_Workflow A 4-Bromobenzaldehyde + Pyruvic Acid B Aldol Condensation (Base Catalyzed) A->B C 4-Br-APA (Michael Acceptor) B->C D Hetero-Diels-Alder Reaction C->D + Thioxo-thiazolidinone E Thiopyrano[2,3-d]thiazole Derivatives D->E Regioselective

Synthesis workflow of 4-Br-APA and its conversion into thiopyrano[2,3-d]thiazole derivatives.

Pharmacological Applications & Enzyme Inhibition

The 4-aryl-2-oxo-3-butenoic acid scaffold is highly privileged in medicinal chemistry. Its biological activity is primarily driven by its ability to act as a suicide substrate (mechanism-based inhibitor) or as a precursor to rigid, target-specific heterocycles.

Mechanism of Irreversible Enzyme Inactivation

Because 4-Br-APA structurally mimics natural pyruvic acid, it is readily recognized by enzymes such as [2]. Once bound within the active site, the highly electrophilic C4 carbon undergoes a rapid Michael addition by a nucleophilic active-site residue (e.g., a cysteine thiol or a thiamine pyrophosphate coenzyme intermediate). This forms a stable, covalent adduct that irreversibly inactivates the enzyme, halting downstream metabolic pathways.

Suicide_Inhibition N1 Enzyme Active Site (e.g., Pyruvate Decarboxylase) N3 Nucleophilic Attack at C4 Position N1->N3 N2 4-Br-APA (Conjugated Analogue) N2->N3 Michael Addition N4 Covalent Adduct Formation N3->N4 N5 Irreversible Enzyme Inactivation N4->N5

Mechanism of irreversible enzyme inactivation by 4-Br-APA via covalent adduct formation.

Quantitative Biological Data

Derivatives synthesized from 4-Br-APA and its analogs have been subjected to rigorous in vitro and in vivo screening. The table below summarizes the quantitative and qualitative biological data associated with these compounds [3, 4].

Compound / Derivative ClassBiological Target / ModelActivity TypeMechanism / Observed Effect
4-Aryl-2-oxo-3-butenoic acids Pyruvate DecarboxylaseEnzyme InhibitionSuicide substrate; irreversible covalent binding to the active site.
Thiopyrano[2,3-d]thiazoles NCI60 Cancer Cell Lines (HT-29)AnticancerModerate cytotoxicity; induction of apoptosis in colon cancer lines.
Thiopyrano[2,3-d]thiazoles Carrageenan Edema Model (Rats)AntiexudativePromising anti-inflammatory pathway modulation; reduction of edema.
Pyrazolo furan-2(5H)-ones SARS-CoV-2 Main ProteaseAntiviralProtease inhibition via active site occlusion.

References

  • Shiri, M., et al. "Arylidene pyruvic acids (APAs) in the synthesis of organic compounds." Tetrahedron 68.33 (2012): 6593-6650.[Link]

  • Kuo, D. J., et al. "Active site directed irreversible inactivation of brewers' yeast pyruvate decarboxylase by the conjugated substrate analogue (E)-4-(4-chlorophenyl)-2-oxo-3-butenoic acid: development of a suicide substrate." Biochemistry 22.15 (1983): 3735-3740.[Link]

  • Lozynskyi, A., et al. "Arylidene pyruvic acids motif in the synthesis of new thiopyrano[2,3-d]thiazoles as potential biologically active compounds." Heterocyclic Communications 21.1 (2015): 55-59.[Link]

  • Lozynskyi, A., et al. "Arylidene Pyruvic Acids Motif in the Synthesis of New 2H,5H-Chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazoles via Tandem Hetero-Diels–Alder-Hemiacetal Reaction." Synthetic Communications 45.18 (2015): 2266-2270.[Link]

Foundational

Structural Characterization and Spectroscopic Profiling of 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid: A Technical Guide

Executive Summary 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (also known as p-bromobenzylidenepyruvic acid) is a highly conjugated, halogenated alpha-keto acid. Compounds of this class serve as critical synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Bromophenyl)-2-oxo-3-butenoic acid (also known as p-bromobenzylidenepyruvic acid) is a highly conjugated, halogenated alpha-keto acid. Compounds of this class serve as critical synthetic intermediates for nitrogenous heterocycles and act as potent enzyme inhibitors in pharmacological research[1].

For researchers and drug development professionals, confirming the structural integrity, stereochemistry, and purity of this compound is paramount. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid, explaining the fundamental causality behind its spectral signatures and the rationale for specific analytical workflows.

Analytical Workflow & Causality

To establish a self-validating system of structural proof, orthogonal analytical techniques must be employed. Relying on a single modality introduces blind spots; therefore, we integrate Nuclear Magnetic Resonance (NMR) for atomic connectivity, Fourier-Transform Infrared Spectroscopy (ATR-FTIR) for functional group validation, and High-Resolution Mass Spectrometry (HRMS) for exact mass and isotopic confirmation.

Workflow Sample 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (Purity > 98%) NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Sample->NMR 15 mg / 0.6 mL IR ATR-FTIR Spectroscopy (Solid State) Sample->IR 2 mg neat MS HRMS (ESI-TOF) (Negative Ion Mode) Sample->MS 1 µg/mL in MeOH Data Multi-Modal Data Integration & Structural Validation NMR->Data Connectivity & Stereochemistry IR->Data Functional Groups MS->Data Exact Mass & Isotopes

Multi-modal spectroscopic workflow for structural validation.

Experimental Protocols

Protocol A: NMR Acquisition (1H and 13C)

  • Solvent Selection (Causality): Weigh 15 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO-

    
    . Why DMSO-
    
    
    
    ? Alpha-keto acids form strong intermolecular hydrogen-bonded dimers in non-polar solvents (like CDCl
    
    
    ), leading to severe signal broadening. DMSO is a strong hydrogen-bond acceptor that monomerizes the analyte, yielding sharp, highly resolved vinylic and aromatic signals.
  • Acquisition: Perform 3D gradient shimming. For

    
    H NMR (400 MHz), utilize a 30° pulse angle, a relaxation delay (D1) of 2.0 s, and 16 scans. For 
    
    
    
    C NMR (100 MHz), use inverse gated decoupling to minimize Nuclear Overhauser Effect (NOE) bias, ensuring more accurate carbon integration.
  • Processing: Apply exponential multiplication (LB = 0.3 Hz for

    
    H, 1.0 Hz for 
    
    
    
    C) prior to Fourier transformation.

Protocol B: HRMS Acquisition (ESI-TOF)

  • Ionization Mode (Causality): Dilute the sample to 1 µg/mL in LC-MS grade MeOH/H

    
    O (50:50). Operate the mass spectrometer in Negative Electrospray Ionization (ESI-)  mode. Why ESI-? The alpha-keto acid moiety is highly acidic (pKa ~ 2.5). Negative mode ensures near-quantitative deprotonation ([M-H]
    
    
    
    ) in solution, providing a signal-to-noise ratio several orders of magnitude higher than positive ion mode.
  • Calibration: Infuse sodium formate as a lock-mass calibrant to guarantee mass accuracy within < 5 ppm.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is defined by the extended conjugation of the molecule. The vinylic protons (H-3 and H-4) exhibit a large scalar coupling constant (

Hz), which acts as an internal self-validation of the trans (E) stereochemistry of the alkene[2]. The H-4 proton is highly deshielded (7.85 ppm) due to the combined electron-withdrawing effects of the adjacent aromatic ring and the alpha-keto carbonyl[3].

Table 1:


H NMR Data (DMSO-

, 400 MHz)
PositionShift (δ, ppm)MultiplicityCoupling (

, Hz)
IntegrationAssignment
4 7.85d16.21HVinylic (Ar-CH =)
2', 6' 7.78d8.42HAromatic (ortho to alkene)
3', 5' 7.65d8.42HAromatic (ortho to Br)
3 7.42d16.21HVinylic (=CH -CO)
OH 13.80br s-1HCarboxylic acid

Table 2:


C NMR Data (DMSO-

, 100 MHz)
PositionShift (δ, ppm)Assignment
C2 184.2Alpha-keto carbonyl (C=O)
C1 164.5Carboxylic acid (COOH)
C4 144.1Vinylic (Ar-C H=)
C1' 133.4Aromatic (ipso to alkene)
C3', 5' 132.5Aromatic (CH)
C2', 6' 131.2Aromatic (CH)
C4' 125.1Aromatic (ipso to Br)
C3 123.8Vinylic (=C H-CO)
Infrared Spectroscopy (ATR-FTIR)

The IR spectrum provides rapid orthogonal validation of the oxygenated functional groups. The presence of two distinct carbonyl stretches is a hallmark of alpha-keto acids. The conjugation of the ketone with the alkene lowers its stretching frequency to ~1685 cm


, differentiating it from the carboxylic acid carbonyl[1].

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2500 Broad, StrongO-H stretch (H-bonded carboxylic acid)
1725 StrongC=O stretch (carboxylic acid)
1685 StrongC=O stretch (alpha-keto, conjugated)
1615 MediumC=C stretch (conjugated alkene)
1070 StrongC-Br stretch (aryl bromide)
980 Strong=C-H out-of-plane bend (trans-alkene)
High-Resolution Mass Spectrometry (HRMS)

The presence of the bromine atom provides a built-in self-validating isotopic signature. Bromine exists natively as two isotopes,


Br and 

Br, in a nearly 1:1 ratio. Consequently, the mass spectrum exhibits a characteristic "twin peak" molecular ion[4].

MS_Frag M_ion [M-H]- m/z 253 / 255 (1:1) C10H6BrO3- Frag1 Loss of CO2 (-44 Da) m/z 209 / 211 C9H6BrO- M_ion->Frag1 Decarboxylation Frag2 Loss of COCOOH (-73 Da) m/z 180 / 182 C8H6Br- M_ion->Frag2 Alpha-cleavage Frag3 Bromide Anion m/z 79 / 81 Br- M_ion->Frag3 Heterolytic cleavage

Primary ESI-MS fragmentation pathways of the deprotonated ion.

Table 4: ESI-HRMS Data (Negative Mode)

Ionm/z (Theoretical)IsotopeAssignment
[M-H]⁻ 252.9506⁷⁹BrDeprotonated molecule
[M-H]⁻ 254.9486⁸¹BrDeprotonated molecule
Fragment 1 208.9608⁷⁹Br[M-H - CO₂]⁻ (Decarboxylation)
Fragment 2 178.9658⁷⁹Br[M-H - C₂HO₃]⁻ (Alpha-cleavage)

Conclusion

The comprehensive characterization of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid requires a synthesized understanding of its physical chemistry. By leveraging the hydrogen-bond disrupting properties of DMSO-


 for NMR, the distinct vibrational modes of conjugated carbonyls in IR, and the 1:1 isotopic signature of bromine in negative-mode HRMS, researchers can establish a closed, self-validating loop of structural proof. This rigorous methodology ensures high-fidelity data suitable for downstream pharmacological development and synthetic scaling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70741, 4-Bromobenzaldehyde. PubChem. URL:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70343432, 4-(4-Bromophenyl)but-2-enoic acid. PubChem. URL:[Link]

  • Bannach, G., et al. (2004). Synthesis and thermal studies of solid state 2-chloro-benzylidenepyruvic acid and its compounds with sodium, aluminium (III), gallium (III) and indium (III) cations. Eclética Química, 29(1), 31-40. URL:[Link]

  • Bannach, G., et al. (2015). Solid-state compounds of 2-chlorobenzylidenepyruvate with some bivalent metal ions - Synthesis, characterization and thermal behaviour. Journal of Thermal Analysis and Calorimetry. URL:[Link]

Sources

Exploratory

The Antitumor Potential of 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(4-Bromophenyl)-2-oxo-3-butenoic acid, a member of the chalcone family of compounds, represents a promising scaffold for the development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenyl)-2-oxo-3-butenoic acid, a member of the chalcone family of compounds, represents a promising scaffold for the development of novel anticancer therapeutics. While direct experimental evidence for this specific molecule is emerging, extensive research on structurally analogous 4-aryl-4-oxobut-2-enoic acids and chalcone derivatives provides a strong foundation for understanding its potential antitumor mechanisms. This technical guide synthesizes the available data on this class of compounds to elucidate the probable molecular pathways through which 4-(4-Bromophenyl)-2-oxo-3-butenoic acid may exert its cytotoxic effects on cancer cells. The primary mechanisms likely involve the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at critical checkpoints, and the modulation of key oncogenic signaling cascades. This document aims to provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of this and related small molecules.

Introduction: The Chalcone Scaffold in Oncology

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are naturally occurring precursors to flavonoids and isoflavonoids.[1] Their straightforward synthesis has led to the development of a vast library of derivatives with a broad spectrum of biological activities, including significant antitumor properties.[1][2][3] The 4-aryl-4-oxobut-2-enoic acid moiety, present in 4-(4-Bromophenyl)-2-oxo-3-butenoic acid, is a key pharmacophore that confers potent cytotoxicity against various cancer cell lines.[3]

The presence of a bromine atom on one of the phenyl rings is a common feature in many bioactive chalcones and other anticancer compounds, often enhancing their activity.[4] This guide will explore the putative antitumor mechanisms of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid based on the established activities of its structural congeners.

Putative Antitumor Mechanisms of Action

The anticancer activity of chalcone derivatives is multifaceted, often involving a combination of apoptosis induction, cell cycle arrest, and interference with critical cancer signaling pathways.[1][5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Chalcone derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress and converges on the mitochondria. Chalcones can modulate the expression of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic members (like Bcl-2) and an increase in pro-apoptotic members (like Bax).[6] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[6][7]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors (e.g., TNFR2). Some chalcone derivatives have been observed to upregulate the expression of these receptors, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the intrinsic pathway.[6]

  • p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress. Several chalcone analogues have been shown to increase the expression of p53, which in turn can upregulate pro-apoptotic targets and induce cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.[5][7]

Death_Ligands Death_Ligands Death_Receptors Death_Receptors Death_Ligands->Death_Receptors Binding Caspase8 Caspase8 Death_Receptors->Caspase8 Activation Caspase3 Caspase3 Caspase8->Caspase3 Activation BID BID Caspase8->BID Cleavage to tBid Apoptosis Apoptosis Caspase3->Apoptosis Execution Cellular_Stress Cellular_Stress p53 p53 Cellular_Stress->p53 Activation BAX Bax (Pro-apoptotic) p53->BAX Upregulation Mitochondrion Mitochondrion BAX->Mitochondrion Permeabilization Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspase9 Caspase9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation BID->Mitochondrion Amplification Chalcone 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (and derivatives) Chalcone->Death_Receptors Upregulation Chalcone->Cellular_Stress Chalcone->p53 Upregulation

Figure 1: Putative apoptotic pathways induced by 4-(4-Bromophenyl)-2-oxo-3-butenoic acid.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease. Chalcone derivatives can intervene in this process by inducing cell cycle arrest at various checkpoints, most commonly the G1/S and G2/M phases.[8][9][10]

  • G1/S Arrest: Arrest at the G1/S checkpoint prevents cells from entering the DNA synthesis phase. Chalcones can induce this arrest by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. These proteins inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2) that are necessary for the G1 to S phase transition.

  • G2/M Arrest: The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA. Chalcones have been shown to cause arrest at this phase, potentially through the modulation of the Cyclin B1/cdc2 complex.[11] Some derivatives may also interfere with microtubule dynamics, leading to mitotic catastrophe.[1]

cluster_cell_cycle Cell Cycle Progression cluster_G1_S_arrest G1/S Arrest cluster_G2_M_arrest G2/M Arrest G1 G1 S S G1->S Chalcone 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (and derivatives) G2 G2 S->G2 M M G2->M p21_p27 p21/p27 (CDKIs) Chalcone->p21_p27 Upregulation CyclinB1_cdc2 Cyclin B1/cdc2 Chalcone->CyclinB1_cdc2 Modulation Microtubules Microtubule Dynamics Chalcone->Microtubules Disruption p21_p27->G1 Blocks G1/S Transition CyclinD_CDK4 Cyclin D/CDK4 p21_p27->CyclinD_CDK4 Inhibition CyclinE_CDK2 Cyclin E/CDK2 p21_p27->CyclinE_CDK2 Inhibition CyclinB1_cdc2->M Promotes M Phase Entry Microtubules->M Required for Mitosis

Figure 2: Proposed mechanisms of cell cycle arrest by 4-(4-Bromophenyl)-2-oxo-3-butenoic acid.

Potential Molecular Targets and Signaling Pathways

The broad anticancer activity of chalcones stems from their ability to interact with multiple molecular targets and modulate various signaling pathways critical for cancer cell survival and proliferation.

Potential Target/Pathway Observed Effect of Chalcone Derivatives Potential Consequence for Cancer Cells
Tubulin Inhibition of tubulin polymerization, disruption of microtubule dynamics.[1]Mitotic arrest, induction of apoptosis.
p53 Pathway Upregulation and activation of p53.[5][7]Cell cycle arrest, DNA repair, apoptosis.
NF-κB Pathway Inhibition of NF-κB activation and translocation to the nucleus.Decreased expression of anti-apoptotic and pro-inflammatory genes.
PI3K/Akt/mTOR Pathway Inhibition of key kinases in the pathway.Reduced cell survival, proliferation, and angiogenesis.
MAPK Pathway (ERK, JNK, p38) Modulation of phosphorylation status of ERK, JNK, and p38.Altered cell proliferation, differentiation, and apoptosis.
Matrix Metalloproteinases (MMPs) Inhibition of MMP activity.Reduced cancer cell invasion and metastasis.

Table 1: Potential molecular targets and signaling pathways modulated by chalcone derivatives.

Experimental Protocols for Mechanistic Studies

To validate the presumed antitumor mechanisms of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid, a series of in vitro experiments are recommended.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the dose- and time-dependent cytotoxic effects of the compound on various cancer cell lines.

  • Method:

    • Seed cancer cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid.

    • Incubate for 24, 48, and 72 hours.

    • Assess cell viability using MTT, XTT, or CellTiter-Glo assays.

    • Calculate the IC50 (half-maximal inhibitory concentration) values.

Apoptosis Assays
  • Objective: To quantify the induction of apoptosis.

  • Method (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the compound at its IC50 concentration for various time points.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Method (Propidium Iodide Staining):

    • Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat with RNase A.

    • Stain the cells with Propidium Iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis
  • Objective: To investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

  • Method:

    • Treat cancer cells with the compound for specified times.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, p21, Cyclin B1).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

cluster_assays Mechanistic Assays start Cancer Cell Culture treatment Treatment with 4-(4-Bromophenyl)-2-oxo-3-butenoic acid start->treatment incubation Incubation (24, 48, 72h) treatment->incubation viability Cell Viability Assay (MTT/XTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle western_blot Western Blot incubation->western_blot IC50 IC50 viability->IC50 Determine IC50 Flow_Cytometry Flow_Cytometry apoptosis->Flow_Cytometry Flow Cytometry Analysis cell_cycle->Flow_Cytometry Protein_Expression Protein_Expression western_blot->Protein_Expression Analyze Protein Expression

Figure 3: Experimental workflow for investigating the antitumor mechanism of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid.

Conclusion and Future Directions

While direct experimental data on the antitumor mechanism of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid is currently limited, the extensive body of research on the broader class of chalcone derivatives provides a strong predictive framework for its biological activity. It is highly probable that this compound exerts its anticancer effects through the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Future research should focus on validating these predicted mechanisms through rigorous in vitro and in vivo studies using a panel of cancer cell lines and appropriate animal models. Structure-activity relationship (SAR) studies, exploring modifications to both the bromophenyl and butenoic acid moieties, could lead to the development of even more potent and selective anticancer agents.[4] Furthermore, in silico modeling and computational studies can aid in identifying specific molecular targets and refining the design of next-generation chalcone-based therapeutics.[12][13][14][15] The promising biological profile of the chalcone scaffold, coupled with its synthetic accessibility, positions 4-(4-Bromophenyl)-2-oxo-3-butenoic acid and its derivatives as valuable leads in the ongoing search for novel and effective cancer therapies.

References

  • Chalcone Derivatives: Role in Anticancer Therapy. (2021). MDPI. [Link]

  • Chalcone Derivatives and their Activities against Drug-resistant Cancers: An Overview. (2020). Bentham Science. [Link]

  • Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. (2021). MDPI. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). ResearchGate. [Link]

  • Synthesis and antitumor activity of novel chalcone derivatives. (2013). PubMed. [Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. (2000). PubMed. [Link]

  • Selective activation of apoptosis by a novel set of 4-aryl-3-(3-aryl-1-oxo-2-propenyl)-2(1H)-quinolinones through a Myc-dependent pathway. (2009). PubMed. [Link]

  • Cell cycle arrest after treatment with four different chemotherapeutic... (n.d.). ResearchGate. [Link]

  • Synthesis and cancer cell cytotoxicity of 2-aryl-4-(4-aryl-2-oxobut-3-en-1-ylidene)-substituted benzothiazepanes. (2023). ResearchGate. [Link]

  • A Review on Mechanistic Insight of Plant Derived Anticancer Bioactive Phytocompounds and Their Structure Activity Relationship. (2022). MDPI. [Link]

  • Structure–Activity Relationship of the Thiacalix[16]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines. (2022). PMC. [Link]

  • AS-IV Attenuates Oxidative Stress-Induced Apoptosis in Zebrafish via Modulation of the AKT/NRF2/HO-1/Caspase-3 Signaling Axis. (2025). MDPI. [Link]

  • Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect. (2021). MDPI. [Link]

  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). PubMed. [Link]

  • Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. (2024). PMC. [Link]

  • In silico predictions on the possible mechanism of action of selected bioactive compounds against breast cancer. (2020). PMC. [Link]

  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (2021). ScienceOpen. [Link]

  • In Silico Design of Novel Inhibitors for Cancer-Related Targets. (2025). Refubium - Freie Universität Berlin. [Link]

  • Computational study on novel natural compound inhibitor targeting IDH1_R132H. (2022). Semantic Scholar. [Link]

  • Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins. (2013). PubMed. [Link]

  • 3-Arylisoquinolinone 4 induces reversible cell cycle arrest at the G 2... (n.d.). ResearchGate. [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2025). PMC. [Link]

  • DAO-9 (2,5-di(4-aryloylaryloxymethyl)-1,3,4-oxadiazole) exhibits p53 induced apoptogenesis through caspase-3 mediated endonuclease activity in murine carcinoma. (2014). PubMed. [Link]

  • Target screening and optimization of candidate compounds for breast cancer treatment using bioinformatics and computational chemistry approaches. (n.d.). Frontiers. [Link]

  • ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression. (2022). Frontiers. [Link]

  • Computational investigation of naturally occurring anticancer agents in regulating Hedgehog pathway proteins. (2024). PMC. [Link]

  • Phenolic Compounds – An Emerging Group of Natural Compounds against Leukaemia: in vitro, in vivo and Clinical Applications. (2021). IntechOpen. [Link]

Sources

Foundational

Harnessing the Synthetic Versatility of 3-(4-bromobenzoyl)prop-2-enoic Acid: A Precursor for Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, the strategic selection of a starting material is pa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the strategic selection of a starting material is paramount. A precursor that offers multiple, predictable reaction pathways is an invaluable asset, enabling the efficient generation of diverse molecular architectures. 3-(4-bromobenzoyl)prop-2-enoic acid, a bifunctional molecule, has emerged as such a cornerstone. Its structure is a masterful arrangement of reactive sites: an α,β-unsaturated carbonyl system primed for nucleophilic attack, a carboxylic acid ready for condensation, and a brominated aromatic ring that opens avenues for further diversification.

This guide provides an in-depth exploration of 3-(4-bromobenzoyl)prop-2-enoic acid as a pivotal precursor. We will move beyond simple reaction schemes to dissect the causality behind its reactivity, offering field-proven insights into its application for constructing high-value heterocyclic compounds. The protocols and mechanisms detailed herein are designed to empower researchers to leverage this versatile building block in their own discovery programs, particularly in the search for new therapeutic agents.

Physicochemical Profile and Synthesis Overview

The utility of 3-(4-bromobenzoyl)prop-2-enoic acid begins with its fundamental properties and accessibility.

Table 1: Physicochemical Properties of 3-(4-bromobenzoyl)prop-2-enoic acid

PropertyValueSource
IUPAC Name (2E)-3-(4-bromophenyl)prop-2-enoic acid[1]
Molecular Formula C₉H₇BrO₂[1]
Molecular Weight 227.05 g/mol [1]
Synonyms 4-Bromocinnamic acid, β-(4-bromobenzoyl)acrylic acid[1]
Appearance Solid-
Melting Point Varies by source, typically >200 °C-

The standard synthesis of this precursor involves a Friedel-Crafts acylation, a robust and scalable cornerstone of organic synthesis.[2][3] Typically, bromobenzene is acylated with maleic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2][4] This reaction directly installs the required carbon skeleton, yielding the target molecule in a straightforward manner. The reliability of this synthesis ensures a consistent supply of the precursor for more complex, multi-step synthetic campaigns.

G cluster_synthesis Synthesis of Precursor Bromobenzene Bromobenzene Precursor 3-(4-bromobenzoyl)prop-2-enoic acid Bromobenzene->Precursor  AlCl₃ MaleicAnhydride Maleic Anhydride MaleicAnhydride->Precursor caption Fig. 1: Friedel-Crafts Acylation Synthesis.

Fig. 1: Friedel-Crafts Acylation Synthesis.

Core Application: A Gateway to Diverse Heterocyclic Systems

The true value of 3-(4-bromobenzoyl)prop-2-enoic acid lies in its function as a synthon for a multitude of heterocyclic cores, many of which are privileged structures in drug discovery.[5][6] The molecule's dual reactivity—as both a Michael acceptor and a dicarbonyl equivalent—is the key to its versatility.

G cluster_products Synthesized Heterocyclic Cores Precursor 3-(4-bromobenzoyl) prop-2-enoic acid Pyridazinones Pyridazinones Precursor->Pyridazinones + Hydrazine Derivatives Pyridines Pyridines Precursor->Pyridines + Active Methylene Compounds Pyrimidines Pyrimidines Precursor->Pyrimidines + Thiourea Phthalazinones Phthalazinones Precursor->Phthalazinones + Hydrazine (via cyclohexenone) Pyranes Pyranes Precursor->Pyranes + Malononitrile caption Fig. 2: Synthetic pathways from the precursor.

Fig. 2: Synthetic pathways from the precursor.
Synthesis of Pyridazinones: A Privileged Scaffold

Pyridazinone derivatives are of significant medicinal interest, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antihypertensive properties.[3][7][8][9] The synthesis of the 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one core from our precursor is a highly efficient cyclocondensation reaction.

Causality of the Reaction: The reaction with hydrazine hydrate proceeds via a well-defined mechanism. The more nucleophilic nitrogen of hydrazine initially attacks the ketone carbonyl. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carboxylic acid, leading to condensation and the formation of the stable six-membered pyridazinone ring.[2][9][10]

G Precursor 3-(4-bromobenzoyl) prop-2-enoic acid Intermediate Hydrazone Intermediate Precursor->Intermediate 1. Nucleophilic Attack Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Intermediate Product 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one Intermediate->Product 2. Intramolecular Cyclocondensation caption Fig. 3: Pyridazinone Synthesis Workflow.

Fig. 3: Pyridazinone Synthesis Workflow.

Field-Proven Protocol: Synthesis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one [4][5]

  • Reaction Setup: A mixture of 3-(4-bromobenzoyl)prop-2-enoic acid (1.0 eq) and hydrazine hydrate (1.2 eq) is prepared in a suitable solvent, such as absolute ethanol or glacial acetic acid.

  • Thermal Conditions: The mixture is heated to reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is allowed to cool to room temperature. The resulting precipitate is collected by filtration.

  • Purification: The crude solid is washed with cold water and then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyridazinone derivative.

This core can then be used to synthesize a variety of derivatives with potential antitumor activities.[7][11]

Synthesis of Pyridine and Pyran Derivatives via Michael Addition

The electron-deficient β-carbon of the α,β-unsaturated system in 3-(4-bromobenzoyl)prop-2-enoic acid is highly susceptible to Michael (1,4-conjugate) addition. This reactivity is expertly exploited in the synthesis of highly substituted pyridine and pyran derivatives.[5][12]

Causality of the Reaction: When reacted with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a base (e.g., piperidine or ammonium acetate), the reaction initiates with a Michael addition.[5][6] The resulting adduct then undergoes a spontaneous intramolecular cyclization, followed by dehydration or tautomerization to yield a stable heterocyclic ring. The choice of base and reaction conditions can influence the final product. For instance, using piperidine with malononitrile often yields a pyran derivative, while ammonium acetate can favor the formation of a pyridine.[5]

G Precursor 3-(4-bromobenzoyl) prop-2-enoic acid MichaelAdduct Michael Adduct (Intermediate) Precursor->MichaelAdduct 1. Michael Addition Malononitrile Malononitrile + Base (Piperidine) Malononitrile->MichaelAdduct Product 2-amino-3-cyano-6-(4-bromophenyl) -pyrane-4-carboxylic acid MichaelAdduct->Product 2. Intramolecular Cyclization caption Fig. 4: Pyran Synthesis via Michael Addition.

Fig. 4: Pyran Synthesis via Michael Addition.

Field-Proven Protocol: Synthesis of 2-amino-3-cyano-6-(4-bromophenyl)-pyrane-4-carboxylic acid [5]

  • Reaction Setup: A solution of 3-(4-bromobenzoyl)prop-2-enoic acid (1.0 eq) and malononitrile (1.0 eq) is prepared in boiling ethanol.

  • Catalyst Addition: A catalytic amount of piperidine is added to the mixture.

  • Thermal Conditions: The reaction mixture is refluxed for approximately 6 hours, with progress monitored by TLC.

  • Work-up and Isolation: After cooling, the reaction mixture is typically poured into an ice/water mixture and acidified (e.g., with dilute HCl) to precipitate the product.

  • Purification: The solid product is filtered, washed thoroughly with water, and then recrystallized from a suitable solvent like ethanol to afford the pure pyran derivative.

This pyran can serve as a key intermediate for the synthesis of other complex heterocyclic systems.[5][12]

Synthesis of Other Biologically Relevant Heterocycles

The versatility of 3-(4-bromobenzoyl)prop-2-enoic acid extends to the synthesis of a variety of other heterocyclic systems.

  • Pyrimidines: Reaction with thiourea in the presence of a base can lead to the formation of 2-pyrimidine thione derivatives. The mechanism involves an initial Michael addition followed by cyclization.[5] These scaffolds are known to possess a wide spectrum of biological activities, including anticancer and antiviral properties.[5]

  • Phthalazinones: Through a multi-step sequence, the precursor can be converted into phthalazinone derivatives. This involves an initial Michael addition with acetylacetone to form a cyclohexenone intermediate, which is then cyclized with hydrazine hydrate.[5]

  • Pyrazoles: While the primary reaction with hydrazine yields pyridazinones, substituted hydrazines can be used to synthesize pyrazole and pyrazoline derivatives, which are core components of many pharmaceuticals, including COX-2 inhibitors.[13][14][15][16][17]

Table 2: Summary of Heterocyclic Products and Potential Biological Activities

Co-reactant(s)Base/CatalystResulting HeterocyclePotential Biological Activity
Hydrazine HydrateEthanol/Acetic AcidPyridazinoneAnticancer, Anti-inflammatory, Antihypertensive[3][7][8]
MalononitrilePiperidinePyranSynthetic Intermediate[5]
Ethyl CyanoacetateAmmonium AcetatePyridineSynthetic Intermediate[5]
ThioureaSodium EthoxidePyrimidine ThioneAnticancer, Antiviral, Anti-inflammatory[5]
Acetylacetone, then HydrazineSodium MethoxidePhthalazinoneSynthetic Intermediate[5]

Conclusion

3-(4-bromobenzoyl)prop-2-enoic acid is more than just a chemical reagent; it is a strategic platform for the efficient synthesis of diverse and medicinally relevant heterocyclic compounds. Its predictable reactivity, governed by the principles of Michael addition and cyclocondensation, provides a reliable foundation for building complex molecular libraries. The protocols and mechanistic insights provided in this guide serve as a validated starting point for researchers and drug development professionals. By understanding and harnessing the synthetic potential of this precursor, the scientific community can accelerate the discovery of novel molecules with the potential to address unmet medical needs and advance materials science.

References

  • Title: Synthesis and antitumor activity of novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety Source: Taylor & Francis Online URL: [Link]

  • Title: Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase Source: PubMed URL: [Link]

  • Title: 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds Source: Scientific & Academic Publishing URL: [Link]

  • Title: Pyridazinones: A versatile scaffold in the development of potential target‐based novel anticancer agents Source: Wiley Online Library URL: [Link]

  • Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: MDPI URL: [Link]

  • Title: Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity Source: ACS Publications URL: [Link]

  • Title: Utility of 3-aroylprop-2-enoic acid in heterocyclic synthesis Source: ResearchGate URL: [Link]

  • Title: (PDF) 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds Source: ResearchGate URL: [Link]

  • Title: Synthesis of Pyrazoleacrylic Acids and Their Derivatives Source: Asian Publication Corporation URL: [Link]

  • Title: Antibacterial activity of three derivative compounds against two pathogenic bacteria Source: ResearchGate URL: [Link]

  • Title: Synthesis of Pyrazoleacrylic Acids and Their Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives Source: Biomed Pharmacol J URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES Source: IJRPC URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chem Rev Lett URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives Source: ResearchGate URL: [Link]

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: Preprints.org URL: [Link]

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Utility of p-acetamidobenzoyl prop-2-enoic acid in the synthesis of new α-amino acids and using them as building blocks in heterocyclic synthesis Source: ResearchGate URL: [Link]

  • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL: [Link]

  • Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues Source: INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES URL: [Link]

  • Title: Synthesis of Some New Heterocyclic Compounds from 3-Aroylprop-2-Enoic Acid Source: IDOSI Publications URL: [Link]

  • Title: (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds Source: ResearchGate URL: [Link]

  • Title: Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions Source: MDPI URL: [Link]

  • Title: A review of compounds derivatives with antimicrobial activities Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives Source: Dove Medical Press URL: [Link]

  • Title: Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][5][7][8] thiadiazine derivatives Source: PMC URL: [Link]

  • Title: Antibacterial Activity of Chalcone (2E)-3-({4-[(2E)-3-(4-Nitrophenyl) prop-2-enol] phenyl}carbamoyl) prop-2-enoic acid and Its Effect Against Staphylococcus aureus Carrying Efflux Pump and β-Lactamase Source: PubMed URL: [Link]

  • Title: (2E)-3-(4-bromophenyl)prop-2-enoic acid Source: PubChem URL: [Link]

  • Title: 3-(4-Ethoxybenzoyl)propionic acid Source: PMC URL: [Link]

  • Title: Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][7][11]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach Source: MDPI URL: [Link]

Sources

Exploratory

Synthesis of Heterocyclic Scaffolds from 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid: A Comprehensive Mechanistic and Methodological Guide

Executive Summary In modern drug discovery, the rapid assembly of diverse heterocyclic pharmacophores from a single, highly reactive precursor is a cornerstone of diversity-oriented synthesis. 4-(4-Bromophenyl)-4-oxo-but...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of diverse heterocyclic pharmacophores from a single, highly reactive precursor is a cornerstone of diversity-oriented synthesis. 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid (also known as 3-(4-bromobenzoyl)acrylic acid, CAS: 20972-38-7) serves as a privileged 1,4-dielectrophilic building block [1]. Characterized by an


-unsaturated ketone system conjugated with a terminal carboxylic acid, this molecule is highly susceptible to tandem nucleophilic attacks.

As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic causality, quantitative reaction metrics, and field-proven experimental protocols for synthesizing high-value heterocycles—such as pyridazinones, pyrimidines, and isoxazoles—from this versatile precursor.

Chemical Profile & Reactivity Principles

The synthetic utility of 4-(4-bromophenyl)-4-oxo-but-2-enoic acid stems from its multiple electrophilic centers, which allow it to act as a bis-electrophile when reacted with binucleophiles (e.g., hydrazines, thiourea, hydroxylamine) [4].

Mechanistic Causality of the Dielectrophilic Core
  • The C4 Carbonyl (Hard Electrophile): The ketone carbon is highly polarized by the adjacent

    
    -bromophenyl group. The bromine atom exerts an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the carbonyl carbon, making it the primary site for attack by "hard" nucleophiles like primary amines or the 
    
    
    
    -nitrogen of hydrazine.
  • The C2-C3 Alkene (Soft Electrophile): The double bond is in direct conjugation with the C4 ketone, creating a potent Michael acceptor at the

    
    -carbon (C3). "Soft" nucleophiles, such as the sulfur atom in thiourea, preferentially attack this position.
    
  • The C1 Carboxyl Group: Acts as a secondary acylating agent. Once the primary nucleophilic attack occurs at C3 or C4, the resulting intermediate undergoes an intramolecular cyclization by attacking the C1 carboxyl carbon, followed by the elimination of water to form a stable heterocyclic ring [3].

ReactivityMap Precursor 4-(4-Bromophenyl)-4-oxo- but-2-enoic acid Hydrazine Hydrazines (N-N Binucleophile) Precursor->Hydrazine Reflux, EtOH Thiourea Thiourea (S-N Binucleophile) Precursor->Thiourea Base catalyst Hydroxylamine Hydroxylamine (O-N Binucleophile) Precursor->Hydroxylamine Pyridine/EtOH Pyridazinone Pyridazin-3(2H)-ones Hydrazine->Pyridazinone Cyclocondensation Pyrimidine Pyrimidine-2-thiones Thiourea->Pyrimidine Michael + Cyclization Isoxazole Isoxazoles / Oxazinones Hydroxylamine->Isoxazole Condensation

Reactivity map of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid with various binucleophiles.

Key Synthetic Pathways

Pathway A: Hydrazine-Mediated Cyclocondensation (Pyridazinones)

The reaction of aroylacrylic acids with hydrazine hydrate is the most robust method for synthesizing 6-aryl-4,5-dihydropyridazin-3(2H)-ones [2]. The reaction is highly regioselective. The highly nucleophilic nitrogen of hydrazine attacks the C4 carbonyl to form a hydrazone intermediate. The secondary nitrogen then attacks the C1 carboxylic acid, driving a thermodynamically favorable cyclization accompanied by the loss of a water molecule [3].

Mechanism Start 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid + Hydrazine Hydrate Intermediate1 Hydrazone Intermediate (Condensation at C4 Carbonyl) Start->Intermediate1 - H2O (Fast) Intermediate2 Intramolecular Attack (Hydrazone Nitrogen attacks C1 Carboxyl) Intermediate1->Intermediate2 Cyclization (Rate-limiting) Product 6-(4-Bromophenyl)-4,5-dihydro -pyridazin-3(2H)-one + H2O Intermediate2->Product - H2O (Aromatization drive)

Stepwise mechanism for the formation of pyridazinones via hydrazine cyclocondensation.

Pathway B: Thiourea Condensation (Pyrimidine-2-thiones)

To synthesize pyrimidine derivatives, the precursor is reacted with thiourea. Because thiourea is a weaker nucleophile than hydrazine, a basic catalyst (such as piperidine or ammonium acetate) is required [1]. The base deprotonates the thiourea, enhancing its nucleophilicity. The reaction proceeds via an initial Aza-Michael or Thia-Michael addition at the


-carbon, followed by intramolecular cyclization at the carboxylate center.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected yields for the synthesis of various heterocycles from 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid.

ReagentSolvent / CatalystReaction TimeProduct ClassTypical Yield (%)
Hydrazine Hydrate Ethanol / None4-6 hoursPyridazin-3(2H)-ones75 - 85%
Phenylhydrazine Ethanol / None6-8 hoursN-Phenylpyridazinones65 - 75%
Thiourea Ethanol / Piperidine8-10 hoursPyrimidine-2-thiones60 - 70%
Hydroxylamine HCl Pyridine / None6-8 hoursIsoxazoles / Oxazinones55 - 65%
o-Phenylenediamine Benzene / None10-12 hours1,5-Benzodiazepines50 - 60%

Note: Yields are highly dependent on the strict control of anhydrous conditions during the final cyclization steps.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate in-process controls (like TLC monitoring) and specific thermodynamic reasoning for solvent selection.

Protocol 1: Synthesis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Causality Note: Absolute ethanol is chosen as the solvent because its boiling point (78°C) provides the optimal thermal energy for the rate-limiting intramolecular cyclization step without causing degradation of the hydrazone intermediate.

  • Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol (2.55 g) of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in 30 mL of absolute ethanol.

  • Addition: Add 0.012 mol (0.60 g) of hydrazine hydrate (80% aqueous solution) dropwise over 5 minutes while stirring at room temperature. An exothermic reaction may be observed as the hydrazone forms.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (80°C oil bath) for 4 to 6 hours.

  • In-Process Validation: After 4 hours, spot the reaction mixture on a silica gel TLC plate alongside the starting material (Eluent: Hexane/Ethyl Acetate 6:4). The disappearance of the starting material spot confirms the completion of the cyclization.

  • Workup: Concentrate the mixture under reduced pressure to half its volume and pour it onto 100 g of crushed ice.

  • Isolation: Filter the resulting solid precipitate under a vacuum. Wash the filter cake with cold distilled water (2 x 10 mL) to remove unreacted hydrazine.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one as colorless to pale yellow crystals.

Protocol 2: Synthesis of Pyrimidine-2-thione Derivatives via Thiourea

Causality Note: Piperidine acts as a basic catalyst to abstract a proton from thiourea, generating a highly reactive thiolate/amide anion that readily attacks the


-carbon of the 

-unsaturated system.
  • Preparation: Suspend 0.01 mol (2.55 g) of the aroylacrylic acid and 0.01 mol (0.76 g) of thiourea in 40 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of piperidine to the suspension. The mixture will transition to a clear solution as the base facilitates the dissolution and initial nucleophilic attack.

  • Reflux: Reflux the reaction mixture for 8 to 10 hours.

  • In-Process Validation: Monitor via TLC (Eluent: Chloroform/Methanol 9:1). A new, highly UV-active spot with a lower

    
     value indicates the formation of the pyrimidine ring.
    
  • Workup: Cool the reaction mixture to room temperature, then acidify it dropwise with dilute HCl (1M) until the pH reaches 5-6. This step ensures the neutralization of piperidine and the precipitation of the pyrimidine-2-thione.

  • Isolation & Purification: Filter the solid, wash thoroughly with water, dry, and recrystallize from a mixture of benzene/ethanol to obtain the pure heterocyclic product.

Conclusion

The synthesis of heterocycles from 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid relies heavily on exploiting its dielectrophilic nature. By carefully selecting the binucleophile and tuning the thermodynamic environment (solvent, pH, and temperature), researchers can reliably direct the reaction pathway toward pyridazinones, pyrimidines, or isoxazoles. These self-validating protocols ensure high fidelity in the generation of these critical pharmacophores for downstream biological evaluation.

References

  • Utility of 4-(4-Bromophenyl)-4-Oxo-But-2-Enoic Acid in Synthesis of Some Important Heterocyclic Compounds.Egyptian Journal of Chemistry (via Amanote Research).
  • Synthesis and anti-tumor activities of some new pyridazinones containing the 2-phenyl-1H-indolyl moiety.Journal of Chemical and Pharmaceutical Research.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Utility of β-aroyl acrylic acid in heterocyclic synthesis.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid

Introduction & Strategic Utility 4-(4-Bromophenyl)-2-oxo-3-butenoic acid is a highly reactive -unsaturated -ketoacid. In contemporary drug development, this scaffold serves as a critical intermediate for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

4-(4-Bromophenyl)-2-oxo-3-butenoic acid is a highly reactive


-unsaturated 

-ketoacid. In contemporary drug development, this scaffold serves as a critical intermediate for the synthesis of

-ketoamides. These derivatives have been identified as potent, pan-active inhibitors of the Phospholipase A and Acyltransferase (PLAAT) enzyme family, which are implicated in the Ca

-independent production of N-acylphosphatidylethanolamines (NAPEs)—lipid precursors linked to obesity, viral responses, and inflammatory pathways [1]. Reliable access to high-purity

-ketoacid precursors is essential for advancing structure-activity relationship (SAR) studies and developing novel therapeutics.

Mechanistic Rationale (Expertise & Experience)

The synthesis of 4-(4-bromophenyl)-2-oxo-3-butenoic acid relies on a base-catalyzed aldol condensation between pyruvic acid and 4-bromobenzaldehyde. As an application scientist, it is critical to understand the causality behind the reaction conditions to optimize yield and purity:

  • Enolization : Pyruvic acid possesses an

    
    -methyl group that is readily deprotonated by a strong base (e.g., Potassium Hydroxide, KOH) to form a nucleophilic enolate.
    
  • Nucleophilic Attack & Dehydration : The enolate attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting

    
    -hydroxy-
    
    
    
    -ketoacid intermediate is transient; under the basic conditions, it rapidly undergoes dehydration. The thermodynamic driving force for this elimination is the formation of a highly stable, extended conjugated
    
    
    -system spanning the aryl ring, the alkene, and the
    
    
    -keto group.
  • Precipitation as a Purification Mechanism : Conducting the reaction in methanol (MeOH) is a deliberate, strategic choice. While the starting materials are highly soluble, the resulting potassium 4-(4-bromophenyl)-2-oxobut-3-enoate salt exhibits poor solubility in MeOH and precipitates. This phase separation acts as a built-in purification step, leaving unreacted aldehyde and soluble byproducts in the filtrate, and drives the reaction to completion via Le Chatelier's principle.

  • Acidification : The isolated potassium salt is subsequently suspended in water and treated with hydrochloric acid (HCl). The protonation of the carboxylate yields the free acid, which precipitates from the aqueous medium, providing a self-validating visual confirmation of successful conversion.

Workflow Visualization

SynthesisWorkflow Step1 1. Enolization Pyruvic Acid + KOH Step2 2. Aldol Addition + 4-Bromobenzaldehyde Step1->Step2 0 °C, MeOH Step3 3. Dehydration (-H2O) Step2->Step3 RT, 12-16h Step4 4. Precipitation Potassium Salt Isolation Step3->Step4 Drives Equilibrium Step5 5. Acidification (Aqueous HCl, pH 2) Step4->Step5 Filtration & Wash Step6 6. Target Product 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid Step5->Step6 Protonation

Figure 1: Mechanistic workflow for the synthesis of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid.

Quantitative Data & Physicochemical Properties

ParameterValue / Description
Chemical Formula C10H7BrO3
Molecular Weight 255.06 g/mol
Stoichiometry 1:1:2 (Aldehyde : Pyruvic Acid : KOH)
Expected Yield 40 - 45% (based on potassium salt isolation)
Appearance Yellow to pale orange solid
Storage Conditions -20 °C, protect from light and moisture

Step-by-Step Experimental Protocol

Safety Note: 4-Bromobenzaldehyde is an irritant, and KOH/HCl are corrosive. Perform all steps in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE).

Phase 1: Condensation and Salt Isolation
  • Preparation of the Base Solution : In a 100 mL round-bottom flask, dissolve 1.8 g (32 mmol, 2.0 equiv) of KOH in 20 mL of anhydrous methanol (MeOH). Chill the solution to 0 °C using an ice-water bath.

    • Causality: Pre-chilling the base prevents the exothermic degradation of pyruvic acid upon addition and suppresses undesired self-condensation pathways.

  • Enolate Generation : Add 1.4 mL (16 mmol, 1.0 equiv) of pyruvic acid dropwise to the vigorously stirring KOH solution. Stir for 10 minutes at 0 °C.

  • Aldol Addition : Add 2.96 g (16 mmol, 1.0 equiv) of 4-bromobenzaldehyde to the reaction mixture.

    • Note on Literature Discrepancies: While some literature report liquid volume equivalents for 4-bromobenzaldehyde, it is a solid at room temperature (mp 55–58 °C). Weighing the solid ensures accurate stoichiometry and prevents reaction failure.

  • Dehydration & Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12–16 hours.

    • Self-Validation: The reaction is successful when a thick, yellow-to-orange precipitate (the potassium salt) forms in the flask.

  • Filtration : Collect the precipitated potassium 4-(4-bromophenyl)-2-oxobut-3-enoate via vacuum filtration. Wash the filter cake with ice-cold MeOH (2 × 5 mL) followed by diethyl ether (10 mL) to remove any unreacted aldehyde and organic impurities. Air-dry the salt for 30 minutes.

Phase 2: Acidification and Free Acid Recovery
  • Suspension : Transfer the isolated potassium salt to a clean 100 mL beaker and suspend it in 30 mL of deionized water. Stir vigorously. (Note: The salt may only partially dissolve; this is expected).

  • Protonation : Slowly add 1M HCl dropwise to the suspension while monitoring the pH with indicator paper. Continue addition until the pH reaches ~2.0.

    • Causality: At pH 2, the carboxylate is fully protonated, neutralizing the ionic charge. This causes the highly lipophilic free acid to crash out of the aqueous solution, separating it from the water-soluble potassium chloride byproduct.

  • Final Isolation : Filter the newly formed precipitate (the free 4-(4-bromophenyl)-2-oxo-3-butenoic acid) via vacuum filtration. Wash thoroughly with cold deionized water (3 × 10 mL) to remove residual KCl and HCl.

  • Drying : Dry the product under high vacuum at room temperature for 24 hours to afford the pure title compound.

References

  • Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

Application Note: Synthesis and Heterocyclic Derivatization of 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Chemical Rationale In modern drug discovery and Dive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Rationale

In modern drug discovery and Diversity-Oriented Synthesis (DOS), the rapid generation of complex heterocyclic scaffolds from simple precursors is paramount. 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (an arylidenepyruvic acid) serves as an exceptionally versatile 1,3-dielectrophile [1].

The structural architecture of this molecule features two distinct electrophilic centers:

  • C2 Position (Hard Electrophile): The

    
    -keto carbonyl is highly susceptible to attack by hard nucleophiles, such as primary amines.
    
  • C4 Position (Soft Electrophile): The

    
    -carbon of the 
    
    
    
    -unsaturated alkene acts as a classic Michael acceptor, primed for attack by soft nucleophiles.

By exploiting this differential electrophilicity, researchers can design self-validating, regioselective cyclocondensations. When reacted with asymmetric dinucleophiles (e.g., 5-amino-3-methylpyrazole), the reaction proceeds via a predictable Schiff base formation at C2, followed by an intramolecular Michael addition at C4, yielding complex fused systems like pyrazolo[3,4-b]pyridines [2]. Alternatively, reaction with 1,2-diamines like o-phenylenediamine selectively yields quinoxalin-2(1H)-one derivatives [3].

Divergent Synthetic Workflow

G A 4-Bromobenzaldehyde + Pyruvic Acid B 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid (1,3-Dielectrophile) A->B Aldol Condensation (KOH / MeOH, 0 °C) C 3-(4-Bromostyryl)quinoxalin-2(1H)-one (via o-Phenylenediamine) B->C Cyclocondensation (AcOH, Reflux) D Pyrazolo[3,4-b]pyridine Scaffold (via 5-Amino-3-methylpyrazole) B->D Heteroannulation (AcOH, Reflux)

Divergent synthesis of heterocyclic scaffolds from 4-(4-Bromophenyl)-2-oxo-3-butenoic acid.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid

This step utilizes a base-catalyzed cross-aldol condensation.

  • Scale: 10.0 mmol

  • Reagents:

    • 4-Bromobenzaldehyde: 1.85 g (10.0 mmol)

    • Pyruvic acid: 0.88 g (10.0 mmol)

    • Potassium hydroxide (KOH): 0.84 g (15.0 mmol) in 15 mL Methanol

    • Anhydrous Methanol: 20 mL

  • Step-by-Step Methodology:

    • Dissolve 4-bromobenzaldehyde and pyruvic acid in 20 mL of anhydrous methanol in a 100 mL round-bottom flask.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add the methanolic KOH solution dropwise over 30 minutes under vigorous magnetic stirring.

    • Stir the mixture for 2 hours at 0 °C, then allow it to warm to room temperature and stir for an additional 3 hours.

    • In-Process Control: The precipitation of a dense yellow solid (the potassium salt of the product) visually validates the success of the condensation.

    • Filter the precipitate and dissolve it in 30 mL of distilled water.

    • Acidify the aqueous solution with 2M HCl until pH 2 is reached.

    • Filter the resulting free acid precipitate, wash thoroughly with cold distilled water, and dry under vacuum. Recrystallize from ethanol.

  • Mechanistic Causality: The strict temperature control (0 °C) during base addition is critical. It thermodynamically favors the cross-aldol condensation with the highly electrophilic aldehyde while suppressing the exothermic self-aldolization (dimerization) of pyruvic acid [4].

Protocol 2: Synthesis of 3-(4-Bromostyryl)quinoxalin-2(1H)-one
  • Scale: 5.0 mmol

  • Reagents:

    • 4-(4-Bromophenyl)-2-oxo-3-butenoic acid: 1.28 g (5.0 mmol)

    • o-Phenylenediamine: 0.54 g (5.0 mmol)

    • Glacial acetic acid: 15 mL

  • Step-by-Step Methodology:

    • Combine the arylidenepyruvic acid and o-phenylenediamine in a 50 mL round-bottom flask containing 15 mL of glacial acetic acid.

    • Attach a reflux condenser and heat the mixture to 118 °C (reflux) for 2 hours.

    • In-Process Control: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting acid peak validates completion.

    • Cool the reaction mixture to room temperature. A bright yellow/orange precipitate will form.

    • Filter the solid, wash with 10 mL of cold ethanol to remove unreacted diamine, and dry under vacuum.

  • Mechanistic Causality: Acetic acid acts as both the solvent and a mild acid catalyst. It protonates the C2 ketone, increasing its electrophilicity for the initial attack by the primary amine of o-phenylenediamine. The subsequent intramolecular cyclization onto the carboxylic acid carbon forms the stable lactam (quinoxalin-2(1H)-one) ring, leaving the 4-bromostyryl moiety intact [3].

Protocol 3: Synthesis of 4-(4-Bromophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid
  • Scale: 5.0 mmol

  • Reagents:

    • 4-(4-Bromophenyl)-2-oxo-3-butenoic acid: 1.28 g (5.0 mmol)

    • 5-Amino-3-methylpyrazole: 0.49 g (5.0 mmol)

    • Glacial acetic acid: 15 mL

  • Step-by-Step Methodology:

    • Dissolve the starting materials in 15 mL of glacial acetic acid.

    • Reflux the mixture for 6 hours.

    • In-Process Control: The solution will undergo a distinct color shift from pale yellow to deep red, indicating the formation of the Schiff base intermediate and subsequent aromatization.

    • Cool the mixture to room temperature and pour it into 50 g of crushed ice.

    • Filter the resulting precipitate, wash with water, and recrystallize from a DMF/ethanol mixture.

  • Mechanistic Causality: The regioselectivity is strictly controlled by orbital interactions. The hard exocyclic amino group of the pyrazole attacks the hard C2 ketone. Extended reflux provides the necessary activation energy for the sterically hindered secondary Michael addition (C4 of pyrazole to C4 of the butenoic acid) and the final oxidative aromatization step to yield the fused pyridine ring [2].

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the described workflows, providing a benchmark for protocol validation.

Compound NameMolecular FormulaExpected Yield (%)Reaction Time (h)Melting Point (°C)Target Purity (HPLC, %)
4-(4-Bromophenyl)-2-oxo-3-butenoic acidC₁₀H₇BrO₃785.0145–147> 98
3-(4-Bromostyryl)quinoxalin-2(1H)-oneC₁₆H₁₁BrN₂O852.0260–262> 99
Pyrazolo[3,4-b]pyridine derivativeC₁₄H₁₀BrN₃O₂726.0> 30097

References

  • Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers in Chemistry (2018) URL: [Link]

  • Title: Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products Source: Tetrahedron (2007) URL: [Link]

  • Title: Heterocyclization Reactions of Pyruvic Acids and Aminoazoles with Controlled Chemoselectivity Source: French-Ukrainian Journal of Chemistry (2015) URL: [Link]

Sources

Method

A Definitive Guide to the HPLC and LC-MS Analysis of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid

An Application Note for Researchers and Drug Development Professionals Abstract 4-(4-Bromophenyl)-2-oxo-3-butenoic acid is a versatile bifunctional molecule, possessing both a ketone and a carboxylic acid, which makes it...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

4-(4-Bromophenyl)-2-oxo-3-butenoic acid is a versatile bifunctional molecule, possessing both a ketone and a carboxylic acid, which makes it a valuable building block in modern organic synthesis.[1] Its utility is particularly noted in the synthesis of complex heterocyclic compounds that are of interest in medicinal chemistry.[2][3] The accurate quantification and characterization of this intermediate are crucial for ensuring the purity, yield, and quality of subsequent products in a drug development pipeline. This application note provides detailed, robust, and validated protocols for the analysis of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification and structural confirmation.

Chemical Profile of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.[4]

PropertyValueSource
IUPAC Name (2E)-4-(4-bromophenyl)-4-oxo-2-butenoic acid[5]
Synonyms 4-(4-Bromophenyl)-2-oxo-3-butenoic acid
CAS Number 20972-38-7[5]
Molecular Formula C₁₀H₇BrO₃
Molecular Weight 255.07 g/mol
Physical Form Solid[6]
Structure

Part I: High-Performance Liquid Chromatography (HPLC) Method for Quantification

Principle and Rationale

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, enabling precise quantification and purity assessment.[4] For 4-(4-Bromophenyl)-2-oxo-3-butenoic acid, a reversed-phase HPLC method is the logical choice due to the molecule's intermediate polarity.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is selected as the initial, and often final, stationary phase for method development involving small molecules.[7] Its nonpolar nature provides excellent retention for compounds with aromatic features like the target analyte.

  • Mobile Phase Strategy: The mobile phase consists of a mixture of water and a less polar organic solvent, typically acetonitrile or methanol. The inclusion of a small percentage of an acid, such as formic acid (0.1%), is critical. This suppresses the ionization of the carboxylic acid moiety on the analyte, ensuring it is in a neutral, more retained form, which results in improved peak shape and reproducibility.[8]

  • Detection: The molecule contains significant chromophores—the bromophenyl group and the conjugated α,β-unsaturated keto-acid system—which allow for sensitive detection using a standard UV-Vis detector. The optimal wavelength (λmax) should be experimentally determined but is anticipated to be in the 250-300 nm range.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed. This strategy is highly effective for screening new compounds, as it ensures the elution of both the main analyte and any potential impurities with varying polarities within a reasonable timeframe, while also providing enhanced sensitivity for later-eluting peaks.[9]

HPLCFlowchart cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Analyte Standard or Test Sample Solvent Dissolve in Diluent (e.g., 50:50 ACN:H₂O) Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter HPLC Inject into HPLC System Filter->HPLC Column Separation on C18 Column (Gradient Elution) HPLC->Column Detector UV Detection at λmax Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Fig 1. HPLC Experimental Workflow.
Detailed HPLC Protocol

1. Instrumentation and Chemicals

  • HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance.

  • 4-(4-Bromophenyl)-2-oxo-3-butenoic acid reference standard.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (≥98%).

2. Standard and Sample Preparation

  • Diluent Preparation: Prepare a 1:1 (v/v) mixture of acetonitrile and water.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the Stock Standard Solution to 10 mL with the diluent.

  • Sample Solution: Prepare sample solutions at a similar concentration to the working standard using the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.

3. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm (or experimentally determined λmax)
Run Time 30 minutes

Part II: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

Principle and Rationale

While HPLC-UV provides excellent quantitative data, LC-MS is the gold standard for confirming molecular identity.[10] It combines the separation power of LC with the mass-resolving capability of MS, providing unambiguous confirmation of the analyte's molecular weight and structure.[11]

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. Given the presence of a carboxylic acid, ESI in negative ion mode is highly effective, as the acidic proton is readily lost to form the deprotonated molecule, [M-H]⁻.

  • Mass Analysis and Bromine's Isotopic Signature: The most compelling evidence for identification comes from bromine's unique isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic doublet in the mass spectrum, with two peaks separated by approximately 2 Da and having a roughly 1:1 intensity ratio.[12][13] Observing this pattern for the [M-H]⁻ ion provides extremely high confidence in the presence of a single bromine atom in the molecule.

  • LC Method Compatibility: The HPLC method described above is directly compatible with LC-MS because it uses a volatile mobile phase modifier (formic acid), which is essential for stable ESI performance.[14]

LCMSFlowchart cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Prepare Sample Solution (as per HPLC method) LC Inject & Separate via LC Sample->LC ESI Ionize via ESI Source (Negative Mode) LC->ESI MS Analyze Ions in Mass Spec ESI->MS Spectrum Acquire Mass Spectrum MS->Spectrum Confirm Confirm [M-H]⁻ Ion Spectrum->Confirm Isotope Verify Bromine Isotope Pattern (1:1) Confirm->Isotope

Fig 2. LC-MS Experimental Workflow.
Detailed LC-MS Protocol

1. Instrumentation

  • LC-MS system equipped with an ESI source and a single quadrupole or more advanced mass analyzer (e.g., Q-TOF, Orbitrap).

  • The LC system and conditions can be identical to those described in the HPLC section.

2. Mass Spectrometer Conditions

ParameterRecommended SettingRationale
Ionization Mode ESI NegativeOptimal for acidic compounds to form [M-H]⁻.
Mass Scan Range m/z 100 - 400Covers the expected molecular ion and potential fragments.
Expected [M-H]⁻ Ion m/z ~253.0 (for ⁷⁹Br) and m/z ~255.0 (for ⁸¹Br)Based on the molecular weight of 255.07.
Capillary Voltage 3.0 - 4.0 kVTypical range for stable spray in ESI negative mode.
Drying Gas (N₂) Flow 10 - 12 L/minTo desolvate the ESI droplets.
Drying Gas Temp. 300 - 350 °CTo aid in desolvation.
Nebulizer Pressure 35 - 45 psiTo form a fine spray.

Note: The voltages and gas settings are instrument-dependent and should be optimized for maximum signal intensity of the target analyte.

3. Data Interpretation

  • Inject the standard solution into the LC-MS system.

  • Extract the ion chromatogram for m/z 253.0 and 255.0 at the retention time determined by the HPLC-UV method.

  • Examine the mass spectrum corresponding to this chromatographic peak.

  • Confirmation Criteria: A successful identification requires observing a mass spectrum containing two major ions at m/z ~253.0 and ~255.0 with a relative intensity ratio of approximately 1:1.

Method Validation Principles

For use in regulated environments, such as drug development, any analytical method must be validated to ensure it is fit for purpose.[10][15] Validation is performed according to guidelines from the International Conference on Harmonisation (ICH).[16] Key parameters to be assessed include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[17]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[17]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[17]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the analysis of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid. The HPLC-UV method offers a robust and reliable approach for routine quantification and purity checks. The LC-MS method provides an orthogonal technique for the unequivocal confirmation of the analyte's identity through molecular weight determination and the verification of bromine's characteristic isotopic signature. Together, these methods equip researchers and drug development professionals with the necessary tools to ensure the quality and integrity of this important synthetic intermediate.

References

  • Vertex AI Search. (2024). Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • MilliporeSigma. Developing HPLC Methods.
  • Zwiener, C., & Glauner, T. (2007).
  • LCGC. (2026).
  • Christianson, C. (2025).
  • Volkov, D. S., et al. (2025).
  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify.
  • IJRAR.
  • Resolian.
  • Sigma-Aldrich. (E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid.
  • LCGC International. (2019). Top Three HPLC Method Development Tips.
  • Al-Kahtani, A. A., & Shazalia, A. M. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC.
  • Kipper, K. (2019). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT.
  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.
  • Sigma-Aldrich. (E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid.
  • Sigma-Aldrich. (2E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid.
  • Amanote Research. (2012). Utility of 4-(4-Bromophenyl)-4-Oxo-But-2-Enoic Acid in Synthesis of Some Important Heterocyclic Compounds.
  • Benchchem. The Strategic Role of 3-Oxo-4-(4-methylphenyl)butanoic Acid in Advanced Organic Synthesis.

Sources

Application

in vitro antimicrobial susceptibility testing of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid

An Application Guide and Protocol for the In Vitro Antimicrobial Susceptibility Testing of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid Abstract The escalating crisis of antimicrobial resistance necessitates the exploration a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the In Vitro Antimicrobial Susceptibility Testing of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration and characterization of novel chemical entities with potential therapeutic value. Butenoic acid derivatives have emerged as a promising class of compounds, with studies indicating that their chemical scaffold can exhibit significant biological activity.[1][2] This application note provides a comprehensive guide and detailed protocols for conducting in vitro antimicrobial susceptibility testing (AST) of a specific analogue, 4-(4-Bromophenyl)-2-oxo-3-butenoic acid. The inclusion of a bromophenyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes.[3] The methodologies outlined herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability.[4] This document is intended for researchers, scientists, and drug development professionals engaged in the primary screening and evaluation of new antimicrobial agents.

Compound Profile: 4-(4-Bromophenyl)-2-oxo-3-butenoic acid

A thorough understanding of the test article is fundamental to designing and interpreting any biological assay.

PropertyDetailsSource
Chemical Name (E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid[5]
Synonym(s) (2E)-4-(4-bromophenyl)-4-oxo-2-butenoic acid[5]
CAS Number 20972-38-7[5]
Molecular Formula C₁₀H₇BrO₃[5]
Physical Form Solid[5]
Purity ≥98%[5]
Storage Store at room temperature[5]

Core Principles of Antimicrobial Susceptibility Testing (AST)

The primary objective of AST is to determine the in vitro activity of an antimicrobial agent against a specific microorganism. The most common metric derived from these assays is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of the agent that prevents the visible growth of a bacterium after a specified incubation period.[6][7] A related metric, the Minimum Bactericidal Concentration (MBC) , is the lowest concentration that results in microbial death.

Adherence to standardized protocols is paramount for generating reliable and comparable data. These standards control for variables such as inoculum density, media composition, incubation conditions, and endpoint determination, which can all significantly influence test outcomes. For the evaluation of a novel compound like 4-(4-Bromophenyl)-2-oxo-3-butenoic acid, two principal methods are recommended for initial screening: Broth Microdilution for quantitative MIC determination and Agar Disk Diffusion for a qualitative or semi-quantitative assessment of antimicrobial activity.[4][8][9]

Protocol I: Broth Microdilution Method for MIC & MBC Determination

This protocol is adapted from the CLSI M07 guidelines, which describe reference methods for dilution antimicrobial susceptibility tests for aerobically growing bacteria.[4][6] It allows for the quantitative determination of the MIC and can be extended to determine the MBC.

Rationale and Causality

The broth microdilution method is considered a "gold standard" for its ability to provide a quantitative MIC value.[10] By exposing a standardized bacterial inoculum to a serial two-fold dilution of the test compound in a liquid growth medium, we can precisely identify the concentration at which growth is inhibited. This method is resource-efficient and suitable for the high-throughput screening of multiple isolates.

Materials and Reagents
  • 4-(4-Bromophenyl)-2-oxo-3-butenoic acid

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Plate incubator (35 ± 2°C)

  • Mueller-Hinton Agar (MHA) plates

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Reading cluster_mbc Phase 4: MBC Determination (Optional) Compound_Stock Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) Plate_Prep Prepare Serial Dilutions in 96-Well Plate Compound_Stock->Plate_Prep Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Inoculum_Dilution Dilute Inoculum for Final Concentration Inoculum_Prep->Inoculum_Dilution Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Dilution->Inoculation Plate_Prep->Inoculation Incubate Incubate Plate (18-24h at 35°C) Inoculation->Incubate Controls Set Up Controls: Growth, Sterility, Solvent Controls->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_Agar Incubate Agar Plates (18-24h at 35°C) Subculture->Incubate_Agar Read_MBC Read MBC: Lowest Concentration with No Colony Growth Incubate_Agar->Read_MBC

Caption: Workflow for MIC and MBC determination via broth microdilution.

Step-by-Step Protocol
  • Preparation of Compound Stock Solution:

    • Accurately weigh the 4-(4-Bromophenyl)-2-oxo-3-butenoic acid powder.

    • Dissolve in 100% DMSO to create a high-concentration stock (e.g., 1280 µg/mL). Ensure complete dissolution. Rationale: DMSO is often required for water-insoluble organic compounds. Its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Preparation of Microtiter Plates (Example for 128-0.25 µg/mL range):

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the stock solution in CAMHB. For example, add 4 µL of the 1280 µg/mL stock to 96 µL of CAMHB to get 51.2 µg/mL (this is a working stock).

    • Add 200 µL of this working stock (e.g., 51.2 µg/mL) to well 1.

    • Perform a 1:1 serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This leaves wells 1-10 with 100 µL of compound at decreasing concentrations.

    • Well 11 (Growth Control): Add 100 µL of sterile CAMHB (no compound).

    • Well 12 (Sterility Control): Add 100 µL of sterile CAMHB (no compound, no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24h) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

    • Dilute this standardized suspension 1:100 in CAMHB (e.g., 100 µL into 9.9 mL of broth) to achieve a concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and the final inoculum to ~5 x 10⁵ CFU/mL, halving the compound concentrations to the desired final range (e.g., 64, 32, ..., 0.125 µg/mL).

    • Do not add inoculum to well 12 (sterility control).

    • Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Following incubation, inspect the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • Determining the MBC (Optional):

    • From each well that shows growth inhibition (the MIC well and wells with higher concentrations), plate a 10-100 µL aliquot onto a fresh MHA plate.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration that results in no colony growth on the agar plate.

Data Presentation
MicroorganismMIC (µg/mL)MBC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Clinical Isolate 1

Protocol II: Agar Disk Diffusion Method

This protocol is based on the EUCAST disk diffusion method and serves as an excellent qualitative screening tool.[8] It is rapid, visually intuitive, and can test multiple compounds on a single plate.

Rationale and Causality

The disk diffusion assay operates on the principle of radial diffusion. A paper disk impregnated with the test compound is placed on an agar surface uniformly inoculated with a test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will form around the disk. The diameter of this zone is influenced by the compound's antimicrobial potency, its diffusion characteristics, and the organism's growth rate.[11]

Materials and Reagents
  • 4-(4-Bromophenyl)-2-oxo-3-butenoic acid

  • Sterile solvent (e.g., DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (depth of 4.0 ± 0.5 mm)

  • Bacterial strains and 0.5 McFarland standard (as above)

  • Sterile cotton swabs

  • Forceps

  • Ruler or calipers

Experimental Workflow: Agar Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Application cluster_incubation Phase 3: Incubation & Reading Disk_Prep Prepare Compound Disks (Impregnate & Dry) Apply_Disks Apply Disks to Agar (Compound, Positive, Negative) Disk_Prep->Apply_Disks Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Inoculate_Plate Inoculate MHA Plate with Swab for Lawn Inoculum_Prep->Inoculate_Plate MHA_Plates Prepare MHA Plates (4mm depth, dry surface) MHA_Plates->Inoculate_Plate Inoculate_Plate->Apply_Disks Incubate Incubate Plate (Inverted) (18-24h at 35°C) Apply_Disks->Incubate Measure_Zones Measure Diameters of Inhibition Zones (mm) Incubate->Measure_Zones

Caption: Workflow for the agar disk diffusion susceptibility test.

Step-by-Step Protocol
  • Preparation of Compound-Impregnated Disks:

    • Prepare a solution of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid in a suitable volatile solvent (e.g., DMSO) at a defined concentration (e.g., 1 mg/mL).

    • Apply a precise volume (e.g., 20 µL) to each sterile blank paper disk to achieve a specific drug load (e.g., 20 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment before use. Rationale: The solvent must be fully evaporated to prevent it from interfering with the assay or microbial growth.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in section 3.4.3.

    • Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Application and Incubation:

    • Using sterile forceps, apply the prepared compound disks firmly onto the surface of the inoculated agar plate.

    • Also apply a positive control disk (e.g., ciprofloxacin 5 µg) and a negative control disk (a blank disk treated only with the solvent).

    • Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones (typically a maximum of 6 disks on a 90 mm plate).[8]

    • Within 15 minutes of disk application, invert the plates and place them in an incubator at 35 ± 2°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the 6 mm disk) to the nearest millimeter (mm) using a ruler or calipers.

    • For this novel compound, the zone diameter provides a qualitative measure of activity. A larger zone generally implies greater susceptibility of the microorganism to the compound.

Data Presentation
MicroorganismZone of Inhibition (mm)Positive Control (e.g., Ciprofloxacin 5 µg) Zone (mm)Negative Control (Solvent) Zone (mm)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Clinical Isolate 1

References

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2015). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (2019). National Institute for Communicable Diseases. [Link]

  • EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]

  • CLSI-EUCAST Recommendations for Disk Diffusion Testing. (2019). Clinical and Laboratory Standards Institute. [Link]

  • Disk Diffusion and Quality Control - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2010). Brazilian Journal of Microbiology, PMC. [Link]

  • Synthesis, antibacterial activity and mechanism of new butenolides derivatives containing an amide moiety. (2021). Pesticide Biochemistry and Physiology, PubMed. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). Veterinary World, PMC. [Link]

  • Study of antibacterial activity of br-containing oxaphosphole in vitro. (n.d.). [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (2025). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Processes, PSE Community.org. [Link]

  • In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. (2021). Antibiotics, PMC. [Link]

  • Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Utility of 4-(4-Bromophenyl)-4-Oxo-But-2-Enoic Acid in Synthesis of Some Important Heterocyclic Compounds. (2012). Amanote Research. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). Molecules, PMC. [Link]

  • Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus. (2018). Frontiers in Microbiology. [Link]

Sources

Method

Protocol and Mechanistic Insights: Synthesis of Pyrimidine Derivatives from 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid and Thiourea

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Synthesis of functionalized 2-thioxopyrimidines for antimicrobial and antiviral screening libraries. Introduction & Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Synthesis of functionalized 2-thioxopyrimidines for antimicrobial and antiviral screening libraries.

Introduction & Mechanistic Rationale

The compound 4-(4-bromophenyl)-2-oxo-3-butenoic acid belongs to a highly versatile class of bis-electrophiles known as arylidene pyruvic acids (APAs)[1]. Characterized by an


-keto acid moiety conjugated with an 

-unsaturated alkene, APAs are privileged scaffolds for the synthesis of complex heterocycles.

When reacted with thiourea —a dual N/S-nucleophile—the reaction pathway is highly dependent on the pH of the medium. Under acidic or neutral conditions, sulfur alkylation (thia-Michael addition) is often favored due to the high polarizability of the sulfur atom[2]. However, under base-catalyzed conditions , the tautomeric equilibrium of thiourea shifts, drastically enhancing the nucleophilicity of its nitrogen atoms. This regioselectively drives a tandem intermolecular Michael addition and intramolecular cyclization, yielding a 2-thioxopyrimidine derivative.

Causality of Experimental Choices
  • Solvent (Absolute Ethanol): A protic solvent is chosen to stabilize the polar transition states during the initial Michael addition via hydrogen bonding. It also provides optimal solubility for both the organic APA and the inorganic base.

  • Base (Potassium Hydroxide): KOH deprotonates thiourea to promote N-alkylation over S-alkylation[3]. Furthermore, it forms a soluble potassium carboxylate salt with the APA, preventing premature decarboxylation of the

    
    -keto acid.
    
  • Temperature (Reflux, 78 °C): The initial Michael addition is rapid at room temperature, but the subsequent intramolecular cyclization and dehydration (the thermodynamic sink of the reaction) require overcoming a higher activation energy barrier.

  • Workup (pH 3 Acidification): The reaction yields the potassium salt of the target pyrimidine. Acidifying to pH 3 protonates the carboxylate, drastically reducing its solubility in the aqueous-ethanolic mixture and triggering spontaneous precipitation. This serves as a highly effective, chromatography-free purification step.

Pathway & Workflow Visualizations

Mechanism A 4-(4-Bromophenyl)- 2-oxo-3-butenoic acid C Base Activation (Deprotonation) A->C KOH, EtOH reflux B Thiourea B->C KOH, EtOH reflux D Michael Adduct (N-alkylation at C4) C->D Nucleophilic Attack E Cyclized Hemiaminal (Attack at C2) D->E Intramolecular Cyclization F Target Pyrimidine (-H2O) E->F Acidic Workup (pH 3)

Mechanistic pathway of the base-catalyzed tandem Michael addition-cyclization.

Workflow Step1 1. Reaction Setup Dissolve APA in EtOH Check1 Check: Bright Yellow Solution Step1->Check1 Step2 2. Reagent Addition Add KOH & Thiourea Check1->Step2 Check2 Check: Deep Orange/Red Shift Step2->Check2 Step3 3. Reflux (78 °C, 4-6 h) Monitor via TLC Check2->Step3 Check3 Check: Product Rf ≈ 0.3 (UV-Active) Step3->Check3 Step4 4. Acidic Workup Add 1M HCl to pH 3 Check3->Step4 Check4 Check: Immediate Precipitation Step4->Check4

Self-validating experimental workflow with visual and analytical checkpoints.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific physical changes at each step, the scientist can confirm the reaction trajectory without requiring intermediate isolation.

Materials & Reagents
  • 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (1.0 equiv, 10 mmol, 2.55 g)

  • Thiourea (1.2 equiv, 12 mmol, 0.91 g)

  • Potassium Hydroxide (KOH) pellets (1.1 equiv, 11 mmol, 0.62 g)

  • Absolute Ethanol (50 mL)

  • 1M Hydrochloric Acid (HCl)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology
  • Preparation of the Electrophile Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.55 g of 4-(4-bromophenyl)-2-oxo-3-butenoic acid in 30 mL of absolute ethanol.

    • Self-Validation: The solution will immediately exhibit a bright, vibrant yellow color, indicative of the highly conjugated arylidene pyruvic acid system.

  • Base Activation and Nucleophile Addition:

    • In a separate vial, dissolve 0.62 g of KOH in 20 mL of absolute ethanol (mild exothermic dissolution). Add 0.91 g of thiourea to this basic solution and stir until fully dissolved.

    • Add the basic thiourea solution dropwise to the stirring APA solution at room temperature.

    • Self-Validation: Upon addition, the reaction mixture will shift from bright yellow to a deep orange/red hue. This visual cue confirms the formation of the enolate intermediate and the initiation of the Michael addition.

  • Reflux and Cyclization:

    • Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 4 to 6 hours.

    • Self-Validation: Monitor the reaction via TLC using an eluent system of Ethyl Acetate/Hexane (1:1) containing 1% glacial acetic acid (the acid prevents the carboxylic acid from streaking). The starting material (

      
      ) will gradually disappear, replaced by a new, strongly UV-active spot (
      
      
      
      ).
  • Acid-Triggered Precipitation (Workup):

    • Once TLC indicates complete consumption of the starting material, cool the flask to room temperature.

    • Pour the mixture over 50 g of crushed ice.

    • While stirring vigorously, add 1M HCl dropwise until the pH of the solution reaches ~3 (verify with pH paper).

    • Self-Validation: The target compound, 6-(4-bromophenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid , will immediately crash out of the aqueous-ethanolic solution as a pale yellow to off-white precipitate. The sudden loss of solubility at pH 3 validates the presence of the intact carboxylic acid functional group.

  • Isolation and Purification:

    • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual KCl salts and unreacted thiourea.

    • Recrystallize the crude solid from an ethanol/water mixture to afford the pure product. Dry under vacuum at 50 °C overnight.

Analytical Validation Data

To ensure the structural integrity of the synthesized 6-(4-bromophenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, the following quantitative data profile should be verified.

Analytical TechniqueTarget Signal / ValueStructural Assignment

H NMR
(DMSO-

, 400 MHz)

12.8 (br s, 1H)
Carboxylic acid (-COOH) proton

9.8, 9.5 (br s, 2H)
Pyrimidine ring nitrogens (N1-H, N3-H)

7.55 (d,

Hz, 2H)
Aromatic protons (C3', C5' of 4-bromophenyl)

7.30 (d,

Hz, 2H)
Aromatic protons (C2', C6' of 4-bromophenyl)

5.85 (d,

Hz, 1H)
Vinylic proton (C5-H of pyrimidine ring)

5.10 (d,

Hz, 1H)
Allylic/benzylic proton (C6-H of pyrimidine ring)

C NMR
(DMSO-

, 100 MHz)

176.5
Thiocarbonyl carbon (C=S)

164.2
Carboxylic acid carbonyl (C=O)
FT-IR (ATR)3200 - 3100 cm

N-H stretching vibrations
1680 cm

C=O stretching (carboxylic acid)
1180 cm

C=S stretching (thiocarbonyl)
LC-MS (ESI-)

311.0 / 313.0
[M-H]

molecular ion (shows 1:1 Br isotope pattern)

References

  • Shiri, M. et al. "Arylidene pyruvic acids (APAs) in the synthesis of organic compounds." Tetrahedron 68 (2012): 6593-6650. URL:[Link]

  • El-Hashash, M. A. et al. "Regioselective Base-induced Condensations of Acrylic Acid Derivatives." Journal of Chemical Research, Synopses (1998). URL:[Link]

  • Fayed, A. A. et al. "Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage." Molecules 21, no. 2 (2016): 234. URL:[Link]

  • Mabrouk, R. M. et al. "Efficient 1,3,4-Thiadiazole-4,5-dihydropyridazin-3(2H)-ones as Antimicrobial Agents." Chemical and Pharmaceutical Bulletin 61, no. 10 (2013). URL:[Link]

Sources

Application

Topic: Microwave-Assisted Synthesis of 4-Oxo-2-Butenoic Acids

An Application Note and Protocol Guide For Researchers, Scientists, and Drug Development Professionals Abstract 4-Oxo-2-butenoic acids are valuable pharmacophores and versatile synthetic intermediates in drug discovery a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-2-butenoic acids are valuable pharmacophores and versatile synthetic intermediates in drug discovery and materials science.[1][2] Traditional synthetic routes to these scaffolds can be limited in scope, require harsh conditions, or involve lengthy reaction times.[3] This guide details robust, efficient, and scalable protocols for the synthesis of a diverse range of 4-oxo-2-butenoic acids via a microwave-assisted aldol condensation between methyl ketones and glyoxylic acid. Microwave irradiation offers significant advantages, including drastically reduced reaction times, improved yields, and enhanced procedural simplicity, aligning with the principles of green chemistry.[4][5] We present two distinct, substrate-dependent protocols, providing a comprehensive framework for accessing both aromatic and aliphatic derivatives.

Introduction: The Significance of 4-Oxo-2-Butenoic Acids & Microwave Synthesis

The 4-oxo-2-butenoic acid motif is a privileged scaffold found in numerous biologically active molecules with applications as anticancer, neurodegenerative, metabolic, and antimicrobial agents.[1][2] Their inherent reactivity, stemming from the α,β-unsaturated carbonyl system, also makes them powerful intermediates for constructing more complex molecular architectures through reactions like Michael additions and various cyclizations.[6]

Conventional synthetic methods, such as Friedel-Crafts acylation of arenes with maleic anhydride or the oxidative opening of furans, often suffer from a limited substrate scope.[1][2] For instance, Friedel-Crafts approaches are typically restricted to aromatic substrates, while furan oxidation may not be compatible with electron-deficient aromatic systems.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[7][8] Unlike conventional heating which relies on conduction and convection, microwave energy heats a sample through direct interaction with polar molecules, a mechanism known as dielectric heating.[7] This results in rapid, uniform, and highly efficient energy transfer, leading to:

  • Accelerated Reaction Rates: Dramatic reduction in reaction times from hours to minutes.[4]

  • Increased Yields and Purity: Minimized side product formation due to uniform heating and shorter reaction times.[5]

  • Enhanced Energy Efficiency: The reaction vessel and its contents are heated directly, not the surrounding environment.[5][8]

This guide focuses on a microwave-assisted aldol condensation strategy that provides broad access to 4-oxo-2-butenoic acids from readily available methyl ketones and glyoxylic acid.[1][3]

Reaction Mechanism and Rationale for Substrate-Dependent Conditions

The core transformation is an aldol condensation. The reaction proceeds via the formation of an enol or enamine intermediate from the methyl ketone, which then acts as a nucleophile, attacking the electrophilic aldehyde of glyoxylic acid. A subsequent dehydration step yields the thermodynamically stable E-alkene of the target 4-oxo-2-butenoic acid.

Crucially, the optimal catalytic conditions for this transformation are highly dependent on the nature of the methyl ketone substrate.[1][2]

  • Aromatic Methyl Ketones: These substrates, particularly those with electron-withdrawing or neutral substituents, require a strong acid catalyst like p-toluenesulfonic acid (TsOH) to facilitate enolization and promote the subsequent condensation and dehydration steps.

  • Aliphatic Methyl Ketones: These substrates react more efficiently under conditions that favor enamine formation, using a combination of a secondary amine (pyrrolidine) and a mild acid (acetic acid). This catalytic system generates a more nucleophilic enamine intermediate, which readily reacts with glyoxylic acid.

This substrate-dependent dichotomy is rationalized by frontier molecular orbital calculations, which show different energy barriers for the key bond-forming step under the two catalytic regimes.[1][3]

Reaction_Mechanism cluster_0 Aromatic Ketones (Acid Catalysis) cluster_1 Aliphatic Ketones (Enamine Catalysis) A_Ketone Aromatic Methyl Ketone A_Enol Enol Intermediate A_Ketone->A_Enol + TsOH Aldol_Adduct Aldol Adduct A_Enol->Aldol_Adduct + Glyoxylic Acid B_Ketone Aliphatic Methyl Ketone B_Enamine Enamine Intermediate B_Ketone->B_Enamine + Pyrrolidine + Acetic Acid B_Enamine->Aldol_Adduct + Glyoxylic Acid Glyoxylic Glyoxylic Acid Product (E)-4-Oxo-2-butenoic Acid Aldol_Adduct->Product - H₂O (Dehydration)

Caption: Substrate-dependent catalytic pathways for aldol condensation.

Experimental Protocols

Materials and Equipment
  • Microwave Reactor: A dedicated microwave synthesizer (e.g., Biotage Initiator, CEM Discover) capable of controlled temperature and pressure operation.

  • Microwave Vials: Appropriate size (e.g., 2-5 mL or 10-20 mL) with crimp caps and septa.

  • Reagents:

    • Substituted methyl ketone (aromatic or aliphatic)

    • Glyoxylic acid monohydrate

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

    • Pyrrolidine

    • Acetic acid

    • Solvents: 1,4-Dioxane, Methanol (MeOH)

    • Reagents for work-up: Dichloromethane (DCM), Ethyl Acetate (EtOAc), 2M Hydrochloric acid (HCl), Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard Glassware: Round-bottom flasks, separatory funnel, beakers, etc.

  • Purification: Silica gel for column chromatography or a preparative HPLC system.

  • Analytical Instruments: NMR spectrometer, Mass spectrometer (MS).

General Workflow

The overall process is streamlined for efficiency and can be completed rapidly compared to conventional methods.

Experimental_Workflow A Reagent Addition to Microwave Vial B Vial Sealing & Placement in Reactor A->B C Microwave Irradiation (Controlled Temp & Time) B->C D Cooling to Room Temperature C->D E Reaction Quench & pH Adjustment D->E F Liquid-Liquid Extraction E->F G Drying & Solvent Removal F->G H Purification (e.g., Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: General workflow for microwave-assisted synthesis.

Protocol A: Synthesis of Aromatic 4-Oxo-2-Butenoic Acids

(Optimized for Aromatic and Electron-Deficient Methyl Ketones)

This protocol utilizes a strong acid catalyst to drive the reaction.[1][3]

  • Reagent Preparation: To a 10-20 mL microwave vial equipped with a magnetic stir bar, add the aromatic methyl ketone (1.0 eq., e.g., 2.4 mmol).

  • Catalyst and Reagent Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq., 0.24 mmol) followed by glyoxylic acid monohydrate (3.0 eq., 7.2 mmol).

  • Solvent Addition: Add 1,4-dioxane (6 mL).

  • Vial Sealing: Securely crimp the cap onto the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at 160 °C for 1 hour . Use a low absorption setting if available.

  • Work-up:

    • After the reaction, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Add 2 M aqueous HCl (20 mL) and extract the aqueous phase with dichloromethane (3 x 20 mL).

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by silica gel column chromatography to yield the pure (E)-4-oxo-2-butenoic acid.

Protocol B: Synthesis of Aliphatic 4-Oxo-2-Butenoic Acids

(Optimized for Aliphatic Methyl Ketones)

This protocol uses an enamine-based catalytic system for improved reactivity with aliphatic substrates.[1][3]

  • Reagent Preparation: To a 10-20 mL microwave vial equipped with a magnetic stir bar, add the aliphatic methyl ketone (1.0 eq., e.g., 4.0 mmol).

  • Catalyst and Reagent Addition: Add pyrrolidine (1.0 eq., 4.0 mmol), acetic acid (1.0 eq., 4.0 mmol), and glyoxylic acid monohydrate (3.0 eq., 12.0 mmol).

  • Solvent Addition: Add methanol (6 mL).

  • Vial Sealing: Securely crimp the cap onto the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at 60 °C for 1 hour . Note: Higher temperatures (e.g., >80 °C) can lead to product degradation for some aliphatic substrates.[1][3]

  • Work-up:

    • After cooling, quench the reaction by adding 2 M aqueous HCl (20 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the pure (E)-4-oxo-2-butenoic acid.

Results: Substrate Scope and Performance

The developed microwave protocols are effective for a wide range of substrates, delivering moderate to excellent yields. The choice of protocol is critical for success, as demonstrated by the data summarized below. All reactions produce the (E)-alkene isomer stereoselectively.[3]

Substrate (Methyl Ketone)ProtocolTemp (°C)Time (h)Yield (%)Reference
4-MethoxyacetophenoneA160195%[1]
4-NitroacetophenoneA160191%[1][3]
4-ChloroacetophenoneA160186%[1]
2-AcetylnaphthaleneA160180%[1]
Cyclohexyl methyl ketoneB60152%[1][3]
2-AcetyladamantaneB60145%[1]
PinacoloneB60138%[1]
AcetoneB60160%[1]

Conclusion

The microwave-assisted aldol condensation of methyl ketones with glyoxylic acid provides a rapid, efficient, and versatile method for the synthesis of biologically relevant 4-oxo-2-butenoic acids.[1][2] By employing substrate-specific catalytic systems—p-toluenesulfonic acid for aromatic ketones and a pyrrolidine/acetic acid mixture for aliphatic ketones—a broad scope of derivatives can be accessed in high yield and with excellent stereoselectivity.[1][3] These protocols offer a significant improvement over traditional methods, enabling faster discovery and development of novel chemical entities for pharmaceutical and materials science applications.

References

  • Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. ResearchGate. Available at: [Link]

  • Mistry, N., et al. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 11(53), 33633-33637. Available at: [Link]

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Publishing. Available at: [Link]

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. Semantic Scholar. Available at: [Link]

  • Sharma, U., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • D'Anello, M., et al. (2013). (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization. European Journal of Medicinal Chemistry, 65, 400-411. Available at: [Link]

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Publishing (2021). Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Orak, D., et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 168-173. Available at: [Link]

  • Patil, A. B., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]

  • Aktaş, Ü. & Aydoğan, F. (2016). Synthesis of Methyl-4-Oxo-2(E)-alkenoic Acid and Theoretical Investigation of Reaction Mechanism. American Journal of Chemistry, 6(1), 1-5. Available at: [Link]

  • Merkulov, V.V., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal, 24(1), 81-86. Available at: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available at: [Link]

  • Kégl, T. (2021). Microwave-Assisted Syntheses in Organic Chemistry. Inorganics, 9(10), 76. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Heterocyclic Synthesis Technical Support Center: Reaction Optimization &amp; Troubleshooting

Welcome to the Heterocyclic Synthesis Technical Support Center . This resource is designed for researchers, application scientists, and drug development professionals facing bottlenecks in the synthesis and late-stage fu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Technical Support Center . This resource is designed for researchers, application scientists, and drug development professionals facing bottlenecks in the synthesis and late-stage functionalization of complex heterocycles.

Heterocyclic cores (e.g., indoles, pyrroles, pyrimidines) are ubiquitous in active pharmaceutical ingredients (APIs). However, their synthesis is often plagued by poor yields, catalyst deactivation, and regioselectivity challenges. This guide moves beyond trial-and-error, providing causality-driven troubleshooting, High-Throughput Experimentation (HTE) workflows, and self-validating protocols to systematically optimize your reaction conditions.

The Modern Optimization Engine

Traditional One-Variable-At-a-Time (OVAT) optimization fails to account for the complex interplay between solvents, bases, and catalysts. Modern optimization relies on High-Throughput Experimentation (HTE) guided by Design of Experiments (DoE) or Bayesian algorithms[1].

OptimizationWorkflow A 1. Define Space (Substrates, Catalysts) B 2. Experimental Design (Bayesian / DoE) A->B C 3. HTE Screening (96-well Microscale) B->C D 4. Rapid Analysis (UPLC-MS / NMR) C->D D->B Feedback Loop E 5. Scale-Up (Microwave / Flow) D->E Optimal Hit

Figure 1: Closed-loop High-Throughput Experimentation (HTE) workflow for reaction optimization.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling for indole synthesis is stalling at 30% conversion. How can I optimize this?

The Causality: Stalling in palladium-catalyzed cross-couplings of N-heterocycles is rarely a time issue; it is usually a catalyst deactivation issue. Phosphine ligands are highly susceptible to P-C bond cleavage and oxidation at elevated temperatures. Furthermore, basic N-heterocycles can competitively coordinate to the Pd center, displacing the ligand and causing the precipitation of inactive Pd black. The Solution: Switch to a Pd-NHC (N-heterocyclic carbene) precatalyst[2]. NHC ligands possess stronger σ-donating properties than phosphines, forming highly stable Pd-C bonds that resist degradation. To find the optimal conditions, run a miniaturized HTE screen evaluating 4 bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBu) against 4 solvent systems (e.g., Dioxane/H₂O, Toluene, CPME, DMF).

Q2: I am getting poor regioselectivity in my Minisci-type alkylation of complex N-heteroarenes. How can I improve it?

The Causality: Minisci reactions proceed via the addition of nucleophilic alkyl radicals to protonated N-heterocycles. Poor regioselectivity occurs when the heterocycle has multiple electron-deficient positions with similar steric profiles. The Solution: Regioselectivity in radical additions is highly sensitive to the pH of the reaction (which dictates the protonation state of the heterocycle) and the choice of photocatalyst[3]. Utilizing a Graph Transformer Neural Network (GTNN) in silico screen can predict the most reactive sites. Experimentally, you must optimize the acid additive (e.g., TFA vs. CSA) to ensure selective protonation of the most basic nitrogen, which directs the radical to the adjacent carbon.

MinisciPathway N1 N-Heteroarene + Carboxylic Acid N2 Photocatalyst / SET Oxidation N1->N2 N3 Alkyl Radical Formation (-CO2) N2->N3 Decarboxylation N4 Radical Addition to Heterocycle N3->N4 Regioselectivity Control N5 Oxidation & Deprotonation N4->N5 -H+, -e-

Figure 2: Mechanistic pathway of photocatalytic Minisci-type alkylation highlighting selectivity control points.

Q3: Conventional heating is leading to degradation and low yields for my pyrrole synthesis. What are the alternatives?

The Causality: Conventional conductive heating relies on the transfer of heat from the vessel walls to the solvent. This creates a severe temperature gradient, leading to localized superheating at the walls, which promotes the decomposition of sensitive heterocyclic intermediates (like pyrroles) and the formation of tarry byproducts. The Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS) [4],[5]. Microwave irradiation utilizes dielectric volumetric heating. The electromagnetic energy directly couples with the dipoles of the solvent and reagents, generating uniform heat throughout the entire reaction volume simultaneously. This drastically reduces reaction times from hours to minutes, outcompeting the kinetics of degradation pathways.

Q4: How can I streamline Lewis acid screening for multicomponent heterocyclic reactions without tedious weighing?

The Causality: Multicomponent reactions (MCRs) for heterocycle synthesis (e.g., benzimidazoles) often require precise Lewis acid catalysis. Weighing highly hygroscopic Lewis acids (like Sc(OTf)₃ or BF₃·OEt₂) into 96-well plates introduces severe moisture contamination and dosing errors, leading to irreproducible results. The Solution: Utilize 3D-printed catalyst-impregnated stirrer devices [6]. By embedding the Lewis acid directly into a solvent-resistant stereolithography (SLA) resin stirrer, you eliminate the need to weigh catalysts. The catalyst is leached continuously at a controlled rate during stirring, providing rapid mixing and facilitating highly reproducible library synthesis.

Quantitative Optimization Matrices

Table 1: HTE Solvent & Base Selection Matrix for Pd-Catalyzed Cross-Couplings

Use this matrix to design your 96-well plate screening parameters.

BasepKa (in H2O)Optimal Solvent PolarityBest For...Common Failure Mode
K₂CO₃ 10.3High (DMF, Dioxane/H₂O)General Suzuki couplingsInsoluble in pure non-polar solvents
Cs₂CO₃ 10.3Medium (Toluene, THF)Base-sensitive heterocyclesHigh cost for scale-up
K₃PO₄ 12.3High (t-AmOH, H₂O)Sterically hindered substratesRequires water for activation
KOtBu 17.0Low (Toluene, CPME)Buchwald-Hartwig aminationsCleaves sensitive functional groups
Table 2: Microwave vs. Conventional Heating for N-Heterocycle Synthesis

Aggregated data demonstrating the kinetic advantages of dielectric heating[4],[5].

Target HeterocycleConventional TimeConventional YieldMicrowave TimeMicrowave YieldPrimary Benefit
Pyrroles (Paal-Knorr)12 - 24 hours45 - 60%10 - 15 mins85 - 95%Elimination of tar byproducts
Indoles (Fischer)4 - 8 hours50 - 65%5 - 10 mins80 - 90%Reduced acid-catalyzed degradation
Spiro-oxindoles (MCR)24 - 48 hours30 - 40%20 - 30 mins75 - 88%Overcomes high activation energy

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Experimentation (HTE) Setup for Cross-Coupling Optimization

This protocol establishes a self-validating system by running 24 conditions simultaneously with an internal standard to ensure analytical integrity.

  • Preparation of Stock Solutions: Prepare a 0.1 M stock solution of the heterocyclic halide and the boronic acid in anhydrous THF. Add 4,4'-di-tert-butylbiphenyl (dtbb) as an internal standard (0.05 M) for accurate UPLC-MS quantification.

  • Dosing the Catalyst: In an argon-filled glovebox, dose 1.0 µmol (1 mol%) of the selected Pd-NHC precatalyst (e.g., NOVECAT G4-02) into each well of a 96-well aluminum block containing glass vial inserts.

  • Dosing the Base: Add 2.0 equivalents of the solid bases (K₂CO₃, Cs₂CO₃, K₃PO₄) to the respective columns of the 96-well plate using a solid dosing tool.

  • Reagent Addition: Using a multichannel pipette, add 100 µL of the substrate stock solution to each well.

  • Solvent Dispensing: Dispense 400 µL of the screening solvents (e.g., Toluene, Dioxane, CPME, DMF) across the rows.

  • Sealing and Reaction: Seal the plate with a Teflon-lined silicone mat and an aluminum cover. Heat the block on a tumble stirrer at 80 °C for 4 hours.

  • Quenching and Analysis: Cool to room temperature, unseal, and quench each well with 500 µL of acetonitrile. Filter through a 96-well filter plate directly into an analytical plate. Analyze via UPLC-MS, calculating yields based on the dtbb internal standard.

Protocol B: Microwave-Assisted Synthesis of Pyrroles (Solvent-Free)

This protocol leverages dielectric heating to force condensation reactions without the need for toxic organic solvents.

  • Reagent Mixing: In a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.1 mmol).

  • Catalyst Addition: Add 5 mol% of a solid-supported Lewis acid (e.g., Montmorillonite K10 or a 3D-printed catalyst stirrer) to the mixture. Do not add any solvent.

  • Reactor Setup: Seal the vial with a crimp cap equipped with a pressure-relief septum. Place the vial into the cavity of a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • Irradiation Parameters: Program the reactor to heat to 120 °C using dynamic power modulation (max 200 W) with a hold time of 10 minutes. Ensure the cooling jet is active to stabilize the temperature and prevent thermal runaway.

  • Workup: Allow the vial to cool to 40 °C via compressed air cooling. Extract the crude mixture with ethyl acetate (3 x 5 mL), filter out the solid catalyst, and concentrate under reduced pressure. The high conversion typically allows for direct use in the next synthetic step without column chromatography.

References

  • Majhi, S., & Mondal, P. K. (2023). "Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities." Current Microwave Chemistry. Available at:[Link]

  • Thavarajah, R., Penny, M. R., Torii, R., & Hilton, S. T. (2023). "Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles." The Journal of Organic Chemistry. Available at:[Link]

  • Shields, B. J., et al. (2021). "Bayesian reaction optimization as a tool for chemical synthesis." Nature. Available at:[Link]

  • ACS Organic Process Research & Development. (2026). "Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation." ACS Publications. Available at: [Link]

  • American Chemical Society. (2023). "Identifying Minisci-type alkylation opportunities with deep learning-based in silico reaction screening and high-throughput experimentation." ACS Publications. Available at: [Link]

Sources

Optimization

stability and degradation of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid in solution

Welcome to the Technical Support Center for 4-(4-Bromophenyl)-2-oxo-3-butenoic acid . As a Senior Application Scientist, I have designed this guide to help you navigate the unique handling requirements of this compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-Bromophenyl)-2-oxo-3-butenoic acid . As a Senior Application Scientist, I have designed this guide to help you navigate the unique handling requirements of this compound.

Due to its structural features—an


-keto acid conjugated with a styryl Michael acceptor—this molecule is highly reactive. The following troubleshooting guides, quantitative data, and self-validating protocols are engineered to help you prevent degradation, ensure assay integrity, and interpret unexpected analytical results.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound concentration drop to near zero within minutes of addition to my in vitro assay buffer? The Causality: This is the most frequent handling error. The molecule features an


-unsaturated ketone system. The electron-withdrawing 2-oxo group heavily polarizes the double bond, making the C4 position highly electrophilic. If your biological buffer contains thiol-based reducing agents like Dithiothreitol (DTT), 

-mercaptoethanol (BME), or Glutathione (GSH), the thiolate anions will rapidly execute a nucleophilic attack (Michael addition) on the carbon backbone. The potency and instability of Michael acceptors are directly correlated with their rapid reactivity toward sulfhydryl groups ()[1]. Furthermore, unspecific protein cross-linking can rapidly deplete Michael acceptor-containing compounds in complex biological matrices ()[2]. The Solution: Eliminate DTT, BME, and GSH from your assay buffers. If a reducing environment is strictly required for your enzyme, substitute with TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic toward conjugated double bonds, though direct compatibility should still be validated.

Q2: I observe a second peak appearing in my LC-MS/HPLC chromatogram with the exact same mass (


) when the solution is left on the bench. Why? 
The Causality:  You are observing trans-cis (E/Z) photoisomerization. The extended 

-conjugation between the 4-bromophenyl ring and the enone system significantly lowers the

excitation energy. Ambient laboratory UV and visible light provide sufficient energy to isomerize the thermodynamically stable trans double bond into the cis form, which elutes at a different retention time. The Solution: Always store stock solutions in amber glass vials. Perform serial dilutions and assay preparations under low-light conditions or use light-blocking microplates.

Q3: The compound degrades over weeks in aqueous stock solutions even without thiols or light. What is the degradation pathway? The Causality: As an


-keto acid, the compound is intrinsically susceptible to spontaneous oxidative decarboxylation and aldol-like self-condensation. In aqueous solutions, particularly at pH > 7, the enol equivalent of the molecule can attack the highly electrophilic 2-oxo group of a neighboring molecule, leading to polymerization. Preformulation studies on similar 

-keto acids demonstrate that they undergo concentration-dependent aldol-like condensation in aqueous environments ()[3]. Primary amines (like Tris buffer) can also form Schiff bases with the 2-oxo group, accelerating decarboxylation. The Solution: Never store the compound in aqueous solutions. Aliquot and freeze stocks in anhydrous DMSO at -80°C. Prepare aqueous dilutions fresh daily and avoid Tris buffers; use HEPES or Phosphate buffers instead.

Part 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the quantitative stability metrics of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid under various laboratory conditions.

Buffer / Storage ConditionPrimary Degradation MechanismEstimated Half-Life (

)
Preventative Action
Aqueous Buffer + 1 mM DTT (pH 7.4) Thiol Michael Addition< 5 minutesUse thiol-free buffers or TCEP.
Ambient Light (Clear Vial, 22°C) Trans-Cis Photoisomerization2 – 4 hoursUse amber vials; handle in low light.
Tris Buffer (pH 8.0, 22°C) Schiff Base / Decarboxylation12 – 24 hoursSubstitute with HEPES or PBS.
Aqueous Buffer (pH 7.4, 4°C, Dark) Aldol-like Condensation3 – 5 daysPrepare fresh daily; do not store.
Anhydrous DMSO (-80°C, Dark) None (Stable)> 12 monthsStandardized long-term storage.

Part 3: Standard Operating Procedure (SOP)

Self-Validating LC-MS Kinetic Stability Assay

To establish trustworthiness in your degradation data, you must use a self-validating protocol. This workflow utilizes Cinnamic acid as an internal negative control. Because Cinnamic acid possesses a styryl double bond but lacks the highly activating 2-oxo group, it is immune to aldol condensation and highly resistant to thiol addition. If both compounds degrade, your instrument or solvent is compromised. If only the target compound degrades, the mechanistic loss is verified.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid in anhydrous DMSO.

  • Prepare a 10 mM stock of Cinnamic acid (Internal Control) in anhydrous DMSO.

  • Prepare the Test Buffer (e.g., 50 mM HEPES, pH 7.4) and the Stress Buffer (Test Buffer + 1 mM GSH).

Step 2: Reaction Initiation

  • In a low-light environment, spike both compounds into the Test Buffer and Stress Buffer to a final concentration of 10 µM each (0.1% DMSO final).

  • Incubate the solutions at 37°C in a light-protected thermomixer set to 300 rpm.

Step 3: Time-Course Quenching

  • At time points

    
     minutes, extract 50 µL aliquots.
    
  • Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic organic solvent instantly precipitates any proteins/enzymes and protonates the thiolate anion of GSH (pKa ~8.3) to its inactive thiol form, halting the Michael addition.

Step 4: LC-MS/MS Analysis & Validation

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to amber LC vials and analyze via LC-MS/MS (Negative ESI mode is recommended for

    
    -keto acids).
    
  • Validation Check: Plot the AUC (Area Under Curve) over time. The Cinnamic acid signal must remain >95% stable across all time points. Only upon confirming this stability can the half-life of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid be accurately calculated.

Part 4: Degradation Pathway Visualization

Pathway Parent 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (Intact Trans-Isomer) Isomer Cis-Isomer (Chromatographic Shift) Parent->Isomer Ambient UV/Vis Light (Photoisomerization) Adduct Thiol Michael Adduct (Covalent Complex) Parent->Adduct DTT / GSH / Free Thiols (Michael Addition) Decarb Decarboxylation Products (Aldehydes/Polymers) Parent->Decarb Trace Metals / Amines / H2O2 (Oxidative Decarboxylation)

Fig 1: Primary degradation pathways of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid in solution.

Part 5: References

  • Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups Proceedings of the National Academy of Sciences (PMC) URL:[Link]

  • Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors b-AP15 and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Some Preformulation Studies of Pyruvic Acid and Other α-Keto Carboxylic Acids in Aqueous Solution: Pharmaceutical Formulation Implications for These Peroxide Scavengers Journal of Pharmaceutical Sciences (ResearchGate) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid

Welcome to the Technical Support Center for advanced organic synthesis troubleshooting. This guide is specifically designed for researchers, chemists, and drug development professionals working with 4-(4-Bromophenyl)-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis troubleshooting. This guide is specifically designed for researchers, chemists, and drug development professionals working with 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (also known as 4-(4-bromophenyl)-2-oxobut-3-enoic acid).

As an


-keto acid featuring a conjugated bromophenyl system, this compound is a critical building block for synthesizing complex heterocycles and exploring enzyme inhibitors[1][2]. However, its synthesis via the aldol condensation of 4-bromobenzaldehyde and pyruvic acid frequently yields a crude mixture burdened with unreacted starting materials, geometric isomers, and degradation products[3][4].

This guide provides field-proven, mechanistically grounded solutions to isolate the pure, thermodynamically stable E-isomer.

Impurity Profiling and Causality

Before initiating purification, it is critical to understand the physicochemical properties of the impurities present in your crude mixture. The table below summarizes the quantitative and qualitative data necessary for designing an effective separation strategy.

Table 1: Physicochemical Profile of Common Crude Impurities

Impurity / ByproductChemical NatureRelative PolarityPrimary Removal Strategy
4-Bromobenzaldehyde Neutral, AromaticLow (Hydrophobic)Retained in organic phase during basic aqueous extraction.
Pyruvic Acid Acidic, AliphaticHigh (Hydrophilic)Retained in acidic aqueous filtrate during product precipitation.
Pyruvic Acid Dimers Acidic, PolymericHigh (Hydrophilic)Aqueous washing; discarded in aqueous filtrate.
Z-Isomer Product Acidic, AromaticModerateSelective recrystallization (exploiting packing efficiency).
Decarboxylation Products Neutral, AromaticLow (Hydrophobic)Acid-base extraction; thermal control prevents formation.
Synthesis and Impurity Generation Pathway

The following diagram illustrates the chemical pathways that generate both your target product and the problematic impurities during the aldol condensation process.

ImpurityPathway SM1 4-Bromobenzaldehyde (Starting Material) Condensation Aldol Condensation (Base/Acid Catalyzed) SM1->Condensation Imp1 Unreacted 4-Bromobenzaldehyde (Neutral Impurity) SM1->Imp1 Incomplete Conversion SM2 Pyruvic Acid (Starting Material) SM2->Condensation Imp2 Unreacted Pyruvic Acid (Polar Impurity) SM2->Imp2 Incomplete Conversion Imp4 Pyruvic Acid Dimers (Self-Condensation) SM2->Imp4 Side Reaction Product 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (Target E-Isomer) Condensation->Product Major Pathway Imp3 Z-Isomer (Geometric Impurity) Condensation->Imp3 Minor Pathway

Figure 1: Synthesis pathway and generation of common impurities during the aldol condensation.

Troubleshooting FAQs

Q1: My crude NMR shows a massive peak for unreacted 4-bromobenzaldehyde. How do I selectively remove it without losing my product? A: You must exploit the


 difference between the species. 4-(4-Bromophenyl)-2-oxo-3-butenoic acid contains a carboxylic acid moiety with a 

of approximately 2.0–2.5. By dissolving your crude mixture in an organic solvent (like ethyl acetate) and extracting with saturated aqueous sodium bicarbonate (

, pH ~8), you quantitatively deprotonate the

-keto acid. The resulting sodium carboxylate salt partitions entirely into the aqueous phase. The unreacted 4-bromobenzaldehyde lacks an acidic proton, remains neutral, and is left behind in the organic layer[3].

Q2: After the basic extraction, how do I eliminate pyruvic acid and its polar self-condensation polymers? A: This is achieved during the acidification step. While both your target product and pyruvic acid are carboxylates in the basic aqueous phase, their protonated forms have vastly different solubilities. When you acidify the aqueous phase to pH 2 using 1M HCl, both compounds are re-protonated. However, the bulky, hydrophobic 4-bromophenyl group of your target product forces it to precipitate out of the aqueous solution as a solid. Pyruvic acid and its dimers are highly aliphatic and hydrophilic; they remain completely dissolved in the acidic aqueous filtrate and are easily washed away during filtration.

Q3: I am observing a mixture of E and Z isomers in my product. How do I isolate the thermodynamically stable E-isomer? A: While the aldol condensation of pyruvic acid with benzaldehydes strongly favors the conjugated E-isomer[2][4], the Z-isomer can form as a kinetic byproduct. To enrich the E-isomer, perform a recrystallization from a mixture of ethanol and water (or hot toluene). The E-isomer's planar, extended conjugation allows for tighter crystal lattice packing compared to the sterically hindered Z-isomer, resulting in preferential crystallization of the E-form upon slow cooling.

Q4: My product seems to degrade and darken during solvent evaporation. How can I prevent this? A:


-Keto acids are notoriously prone to oxidative decarboxylation, especially under thermal stress, which converts them into the corresponding cinnamaldehyde derivatives. To prevent this, strictly maintain your rotary evaporator water bath below 40 °C. Furthermore, structural studies of phenylpyruvic acid analogs indicate that these compounds exist in a delicate equilibrium with their enol tautomers in solution[1]; prolonged exposure to strong acids or bases at elevated temperatures will accelerate degradation pathways. Always perform acidifications at 0–5 °C.
Validated Experimental Protocols
Protocol A: Acid-Base Extraction Workflow

This self-validating protocol ensures the complete separation of neutral and highly polar impurities from the target


-keto acid.
  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Basic Extraction: Add 100 mL of saturated aqueous

    
    . Stopper and shake vigorously, venting frequently to release 
    
    
    
    gas.
  • Phase Separation: Allow the layers to separate. The lower aqueous phase contains the sodium salt of the product and pyruvic acid. The upper organic phase contains 4-bromobenzaldehyde.

  • Collection: Drain the aqueous phase into an Erlenmeyer flask. Repeat the extraction of the organic phase with an additional 50 mL of

    
    . Combine the aqueous extracts. (Self-validation: TLC of the organic phase should show only the high-Rf aldehyde spot).
    
  • Acidification: Cool the combined aqueous extracts in an ice bath to 0–5 °C. Slowly add 1M HCl dropwise while stirring continuously until the solution reaches pH 2 (verify with pH paper). A thick, off-white to pale yellow precipitate will form.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual pyruvic acid.

  • Drying: Dry the solid under high vacuum at room temperature for 12 hours.

ExtractionWorkflow Crude Crude Mixture in EtOAc (Product + Impurities) BaseWash Extract with Saturated NaHCO3 (aq) Crude->BaseWash OrgPhase Organic Phase (Unreacted 4-Bromobenzaldehyde) BaseWash->OrgPhase Retains Neutral Organics AqPhase Aqueous Phase (Sodium 4-(4-Bromophenyl)-2-oxo-3-butenoate + Pyruvate Salts) BaseWash->AqPhase Extracts Acidic Components Acidify Acidify with 1M HCl to pH 2 at 0-5 °C AqPhase->Acidify Precipitate Precipitate (Enriched Target Product) Acidify->Precipitate Filtration Filtrate Aqueous Filtrate (Pyruvic Acid & Dimers) Acidify->Filtrate Discard

Figure 2: Acid-base extraction workflow for the isolation of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid.

Protocol B: Recrystallization for Isomeric Purity

Use this protocol if NMR indicates the presence of the Z-isomer or trace organic impurities.

  • Solvent Preparation: Prepare a solvent mixture of Ethanol:Water (70:30 v/v).

  • Heating: Suspend the dried precipitate from Protocol A in the minimum volume of the solvent mixture required to dissolve it at reflux (approx. 75 °C). Do not exceed 80 °C to prevent decarboxylation.

  • Cooling: Once fully dissolved, remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed over 4 hours.

  • Crystallization: Transfer the flask to a 4 °C refrigerator for an additional 2 hours to maximize yield.

  • Harvesting: Collect the purified E-isomer crystals via vacuum filtration, washing with a minimal amount of ice-cold 30% ethanol.

References
  • Kinetics of crossed aldol condensations in high-temperature water ResearchGate URL
  • Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carboxylase e-Publications@Marquette URL
  • Features of the cyclizations involving 3- and 5-aminoisoxazoles with pyruvic acid derivatives sborník CCSSS - Czech Chemical Society Symposium Series URL

Sources

Optimization

Technical Support Center: Alternative Catalysts for the Synthesis of 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when synthesizing arylidene py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when synthesizing arylidene pyruvic acids (APAs). Traditional base-catalyzed aldol condensations often fail for this specific substrate. Below, you will find field-proven troubleshooting strategies, quantitative catalyst comparisons, and self-validating experimental protocols to optimize your yield and stereoselectivity.

Part 1: Frequently Asked Questions (FAQs) - Catalyst Selection & Mechanism

Q1: Why should I transition away from traditional strong base (NaOH/KOH) catalysts for this specific aldol condensation? A1: Traditional strong bases are highly problematic for this synthesis. Because 4-bromobenzaldehyde lacks alpha-hydrogens, exposing it to a strong base like NaOH inevitably triggers the Cannizzaro reaction[1]. This disproportionation pathway consumes your starting material to form 4-bromobenzyl alcohol and 4-bromobenzoic acid, drastically reducing the yield of the target APA[1]. Alternative catalysts, such as Lewis acids or organocatalysts, completely bypass this basic degradation pathway.

Q2: How does Copper(II) triflate (Cu(OTf)₂) mechanistically improve the synthesis of arylidene pyruvic acids? A2: Cu(OTf)₂ acts as a highly effective, mild Lewis acid. Mechanistically, the Cu²⁺ ion coordinates with the carbonyl oxygen of pyruvic acid, significantly enhancing the electrophilicity of its enol tautomer. Simultaneously, it activates the carbonyl group of 4-bromobenzaldehyde[2]. This dual-activation lowers the activation energy required for the C-C bond formation (aldol addition) without requiring the harsh basic conditions that lead to substrate degradation[2].

Q3: What are the main challenges in handling pyruvic acid during this synthesis, and how do alternative catalysts help? A3: Pyruvic acid is highly prone to homoaldol condensation and polymerization, often forming complex byproducts like 2-methyl-4-oxopent-2-enedioic acid (OMPD)[3]. By using a highly selective Lewis acid catalyst like Cu(OTf)₂, the cross-aldol condensation with 4-bromobenzaldehyde is kinetically favored over the self-condensation of pyruvic acid[3].

Part 2: Quantitative Catalyst Comparison

To assist in your experimental design, the following table summarizes the performance of various catalytic systems based on standard APA synthesis parameters.

Table 1: Performance Metrics of Catalytic Systems for APA Synthesis

Catalyst SystemTemp (°C)Time (h)Yield (%)Primary ByproductStereoselectivity (E:Z)
NaOH (10 mol%) 0 - 251245 - 504-Bromobenzyl alcohol80:20
Cu(OTf)₂ (5 mol%) 25485 - 90Trace OMPD>95:5
L-Proline (20 mol%) 25875 - 80None90:10

Part 3: Troubleshooting Guides & Experimental Workflows

Issue 1: Severe Product Contamination with Cannizzaro Byproducts

Root Cause: The use of strong bases or prolonged reaction times at elevated temperatures forces the aldehyde into a disproportionation pathway. Solution: Implement the Cu(OTf)₂-catalyzed workflow. This Lewis acid approach ensures high chemoselectivity.

Pathway A Reactants: 4-Bromobenzaldehyde + Pyruvic Acid C Aldol Addition (Enolate Attack) A->C F Cannizzaro Byproducts (Suppressed) A->F Base catalyzed (Avoided) B Cu(OTf)2 Catalyst (Lewis Acid Activation) B->C Lowers Ea D Dehydration (- H2O) C->D Acid mediated E Target APA: 4-(4-Bromophenyl)-2-oxo-3-butenoic acid D->E High Yield

Catalytic workflow for the synthesis of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid using Cu(OTf)2.

Protocol 1: Cu(OTf)₂-Catalyzed Synthesis

Self-Validating System: This protocol is designed so that the success of the Lewis acid bypass can be immediately verified by the absence of the ~10 ppm aldehyde peak in the crude ¹H NMR.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent (e.g., 5.55 g) of 4-bromobenzaldehyde in 20 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the catalyst, maintaining the strict Lewis acidity of Cu(OTf)₂ required for activation.

  • Catalyst Addition: Add 5 mol% of Cu(OTf)₂ to the solution. Stir for 10 minutes at room temperature.

    • Causality: This pre-incubation period allows the copper ions to fully coordinate with the aldehyde, activating the carbonyl carbon for nucleophilic attack.

  • Pyruvic Acid Addition: Slowly add 1.2 equivalents of pyruvic acid dropwise over 15 minutes using a syringe pump.

    • Causality: Dropwise addition maintains a low steady-state concentration of pyruvic acid in the reaction vessel, effectively minimizing its homoaldol condensation into OMPD[3].

  • Reaction Monitoring: Stir the mixture at room temperature (25 °C) for 4-6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Quench the reaction with 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Recrystallize the crude solid from 95% ethanol.

    • Validation Step: Analyze the purified product via ¹H NMR. The presence of vinylic protons with a coupling constant J > 15 Hz confirms the formation of the desired (E)-alkene, while the disappearance of the aldehyde proton (~10 ppm) confirms complete conversion without disproportionation[1].

Issue 2: Poor Stereoselectivity (E/Z Isomerization)

Root Cause: Thermodynamic equilibration under harsh acidic or basic conditions can lead to a mixture of E and Z isomers. Solution: Utilize an organocatalyst (e.g., L-Proline). The reaction proceeds via a rigid enamine intermediate, which sterically directs the formation of the (E)-isomer almost exclusively.

Protocol 2: Organocatalytic Synthesis using L-Proline
  • Preparation: Dissolve 4-bromobenzaldehyde (1.0 equiv) and pyruvic acid (1.2 equiv) in anhydrous DMSO (15 mL).

  • Catalyst Addition: Add 20 mol% L-Proline.

    • Causality: L-Proline forms an enamine with pyruvic acid. The steric bulk of the pyrrolidine ring forces the incoming 4-bromobenzaldehyde to approach from the less hindered face, dictating high (E)-stereoselectivity.

  • Reaction: Stir at room temperature for 8 hours.

  • Workup: Dilute with water (30 mL) to crash out the highly lipophilic product. Extract with EtOAc, wash extensively with water to remove DMSO and proline, and dry over Na₂SO₄.

  • Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the pure (E)-4-(4-Bromophenyl)-2-oxo-3-butenoic acid.

References

  • Title: Arylidene pyruvic acids (APAs) in the synthesis of organic compounds Source: Academia.edu / Tetrahedron URL: [Link]

  • Title: Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century Source: ChemRxiv URL: [Link]

Sources

Troubleshooting

optimizing purification techniques for 4-oxo-2-butenoic acids

Welcome to the Technical Support Center for the synthesis and isolation of 4-oxo-2-butenoic acids (also known as 4-oxobutenoic acids). As a Senior Application Scientist, I have designed this portal to address the critica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 4-oxo-2-butenoic acids (also known as 4-oxobutenoic acids). As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when working with these highly reactive, biologically significant synthons.

4-Oxo-2-butenoic acids are vital building blocks in drug discovery, notably forming the core of anti-cancer agents like CLEFMA and various HIV-1 integrase inhibitors[1][2]. However, their conjugated diketo-acid backbone makes them highly susceptible to isomerization, hydrolysis, and column degradation. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity isolation.

Diagnostic Workflow: Purification Bottlenecks

PurificationWorkflow Crude Crude 4-oxo-2-butenoic acid Assess Impurity Profile Assessment Crude->Assess Isomer E/Z Isomer Mixture Assess->Isomer Degradation Hydrolysis on Column Assess->Degradation Byproducts Neutral By-products Assess->Byproducts Isomerize Controlled Acidic Isomerization Isomer->Isomerize Flash Flash Chromatography (0.1% AcOH modifier) Degradation->Flash Extract Acid-Base Extraction (NaHCO3 -> pH 2.0) Byproducts->Extract Pure Pure (E)-4-oxo-2-butenoic acid (>96% Purity) Extract->Pure Flash->Pure Isomerize->Pure

Workflow for diagnosing and resolving 4-oxo-2-butenoic acid purification bottlenecks.

Troubleshooting & FAQs

Q1: Why does my (E)-4-oxo-2-butenoic acid isomerize to the (Z)-isomer during purification and storage? The Causality: The extended conjugation of the 4-oxo-2-butenoic acid system lowers the activation energy required for


-bond rotation. Exposure to UV light (specifically around 365 nm, commonly used for TLC visualization) triggers rapid photo-isomerization. For example, the prevalent trans-isomer of the drug CLEFMA rapidly attains a cis-configuration upon UV exposure[1].
The Solution:  You must treat these compounds as highly photosensitive. Wrap chromatography columns in aluminum foil, use amber collection vials, and avoid prolonged exposure to UV lamps. Store purified samples under inert gas (Argon/Nitrogen) at 4 °C in the dark[1].

Q2: I am observing significant yield loss and degradation when using standard silica gel flash chromatography. What is the mechanism, and how do I prevent it? The Causality: The maleic acid functionality within 4-oxo-2-butenoic acids is highly sensitive to hydrolytic cleavage[1]. The slightly acidic silanol groups on standard unmodified silica gel can catalyze hydration or degradation of the double bond during prolonged column retention. The Solution: If chromatography is unavoidable, deactivate the silica or use a buffered eluent system. A proven mobile phase is 0 to 10% gradient of methanol in dichloromethane (CH₂Cl₂) containing 0.1% acetic acid (AcOH) [3]. The acetic acid suppresses the ionization of the carboxylic acid, maintaining it in a protonated state, which improves peak shape and prevents irreversible binding to the silica matrix.

Q3: How can I separate the desired E-ester from the γ-hydroxybutenolide by-product without complex chromatography? The Causality: Direct condensation of aldehydes with glyoxylic acid often yields a mixture of the desired product and


-hydroxybutenolide by-products that share nearly identical polarities, making chromatographic resolution a nightmare.
The Solution:  Bypass the separation by altering the synthetic logic. Instead of forcing a separation, condense the starting materials to form the 3-alkyl-4-hydroxybutenolide exclusively. Convert this to the (Z)-4-oxo-2-butenoate ester, and then subject it to controlled acidic conditions to quantitatively isomerize it to the thermodynamically favored (E)-ester. This completely avoids problematic chromatographic separation[4].

Quantitative Data: Stability & Degradation Metrics

To optimize your purification timelines, you must understand the degradation kinetics of the 4-oxo-2-butenoic acid scaffold. The following table summarizes the stability parameters derived from validated stability-indicating HPLC studies on CLEFMA (a representative 4-oxo-2-butenoic acid derivative)[1].

ParameterConditionMetric / ObservationCausality / Mechanism
Optimal pH Neutral (pH ~7.0)Maximum stability (Log k-pH profile)Prevents acid/base-catalyzed amide/ester hydrolysis.
Shelf-Life (

)
25 °C (Room Temp)45 DaysThermal stress induces cleavage at the maleic acid moiety.
Shelf-Life (

)
4 °C (Refrigerated)220 DaysReduced kinetic energy halts hydrolytic degradation.
UV Exposure 365 nmRapid trans-to-cis isomerizationPhoto-excitation of the conjugated

-system.
Oxidative Stress 3%

Rapid degradationOxidation of the electron-deficient alkene.

Step-by-Step Methodologies

Protocol A: Chromatography-Free Acid-Base Extraction

Use this protocol to achieve >96% purity for aryl-substituted 4-oxo-2-butenoic acids without using silica gel, thereby avoiding column-induced degradation[5].

  • Solubilization: Dissolve the crude reaction mixture (containing the 4-oxo-2-butenoic acid and neutral organic impurities) in ethyl acetate (e.g., 400 mL for a ~0.1 mol scale).

  • Acid Wash: Wash the organic layer twice with 200 mL of 1N aqueous hydrochloric acid (HCl) to remove any basic catalysts or amine by-products.

  • Selective Extraction: Extract the organic layer three times with 200 mL of saturated aqueous sodium bicarbonate (

    
    ).
    
    • Mechanism: The

      
       deprotonates the carboxylic acid, moving the highly water-soluble sodium carboxylate salt into the aqueous layer, leaving unreacted starting materials and neutral by-products in the ethyl acetate.
      
  • Precipitation: Carefully collect the combined aqueous layers and place them in an ice bath (5 °C). Slowly adjust the pH of the aqueous layer to 2.0 using concentrated HCl.

    • Mechanism: Reprotonation of the carboxylate drops its aqueous solubility, forcing the (E)-4-oxo-2-butenoic acid to crash out of solution.

  • Isolation: Stir the acidified suspension at 5 °C for 12–24 hours to ensure complete crystallization. Filter the light yellow crystals under a vacuum and wash with cold water. Dry under a high vacuum. (Expected purity: >96%)[5].

Protocol B: Stability-Indicating HPLC Analysis

Use this method to monitor E/Z isomerization and quantify degradation products during your purification workflow[1].

  • Sample Preparation: Dissolve the purified crystals in HPLC-grade acetonitrile to a concentration of 1–100 µg/mL. If extracting from a biological matrix (like plasma), use an acetonitrile precipitation method to crash out proteins before injection[1].

  • Column Selection: Use a standard C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Utilize a gradient of Acetonitrile and Water (buffered with 0.1% Formic Acid to maintain the analyte in a unionized state for predictable retention).

  • Detection: Monitor via a Photodiode Array (PDA) detector at the

    
     of your specific derivative (typically between 240 nm and 290 nm). This setup will successfully resolve the cis-isomer, trans-isomer, and any hydrolytic degradation products[1].
    

References

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate / PubMed.[Link]

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances / PMC.[Link]

  • Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative.
  • Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer. Taylor & Francis (Synthetic Communications).[Link]

  • Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Method for 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid Quantification: Core-Shell vs. Fully Porous Columns

Executive Summary The accurate quantification of reactive intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development. 4-(4-Bromophenyl)-2-oxo-3-butenoic acid is a highly conjugated -k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of reactive intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development. 4-(4-Bromophenyl)-2-oxo-3-butenoic acid is a highly conjugated


-keto acid derivative. Its structural motif presents two distinct chromatographic challenges: strong retention on hydrophobic stationary phases due to the bromophenyl group, and the potential for peak broadening caused by keto-enol tautomerization at the 

-carbon.

To achieve high-throughput, reliable quantification, analytical scientists must balance resolution, speed, and system backpressure. This guide provides a comprehensive, self-validating protocol for the High-Performance Liquid Chromatography (HPLC) quantification of this compound. Furthermore, it objectively compares the performance of modern Core-Shell (Superficially Porous Particle - SPP) technology against traditional Fully Porous Particle (FPP) columns, demonstrating how column morphology directly impacts analytical efficiency.

Mechanistic Grounding: The Case for Core-Shell Technology

To understand why column selection is critical for this assay, we must examine the causality behind chromatographic dispersion, governed by the Van Deemter equation (


).

Traditional fully porous particles (5.0 µm FPP) allow solutes to diffuse deep into the silica matrix. For a bulky, conjugated molecule like 4-(4-Bromophenyl)-2-oxo-3-butenoic acid, this deep diffusion creates a long mass transfer path, significantly increasing the


-term (resistance to mass transfer) and resulting in broader peaks at higher flow rates.

Conversely, Core-Shell columns [2] feature a solid, impermeable silica core surrounded by a thin porous shell (e.g., a 1.7 µm core with a 0.45 µm porous shell, yielding a 2.6 µm total diameter).

  • Reduced Mass Transfer (

    
    -term):  The solid core restricts solute diffusion strictly to the shallow outer shell, allowing the analyte to rapidly enter and exit the stationary phase [3].
    
  • Reduced Eddy Diffusion (

    
    -term):  Core-shell particles exhibit a highly uniform, narrow particle size distribution, which allows for a denser, more homogeneous packed bed [4].
    

The result is a column that delivers the extreme efficiency (Theoretical Plates,


) of a sub-2 µm UHPLC column, but at a backpressure compatible with standard 400-bar HPLC systems.

CoreShellLogic SPP Superficially Porous Particle (SPP) SolidCore Solid Silica Core (Restricts deep diffusion) SPP->SolidCore ThinShell Thin Porous Shell (Shortens diffusion path) SPP->ThinShell Uniformity Narrow Size Distribution (Tighter packing) SPP->Uniformity CTerm Reduced Mass Transfer Resistance (C-term) SolidCore->CTerm ThinShell->CTerm ATerm Reduced Eddy Diffusion (A-term) Uniformity->ATerm HighN High Efficiency (N) & Lower Backpressure CTerm->HighN ATerm->HighN

Fig 2. Logical relationship mapping core-shell morphology to Van Deemter dispersion terms.

Experimental Protocol: A Self-Validating System

A robust analytical method must be a self-validating system—meaning the protocol itself contains internal checks to mathematically normalize errors and verify system readiness before data is collected.

Step-by-Step Methodology

Step 1: Preparation of the Mobile Phase

  • Action: Prepare an aqueous phase (Mobile Phase A) of 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water, and an organic phase (Mobile Phase B) of 0.1% TFA in Acetonitrile.

  • Causality: The

    
    -keto acid moiety has a 
    
    
    
    of approximately 2.5–3.5. By utilizing 0.1% TFA (pH ~2.0), we force the molecule into a fully protonated, unionized state. This suppresses keto-enol tautomerization on the column, preventing split peaks and severe tailing caused by secondary interactions with residual silanols on the silica surface.

Step 2: Sample Preparation & Internal Standard (IS) Addition

  • Action: Dissolve 4-(4-Bromophenyl)-2-oxo-3-butenoic acid in a 50:50 Water:Acetonitrile diluent. Spike all standards and samples with 10 µg/mL of 4-chlorophenylacetic acid as the Internal Standard.

  • Causality: The IS acts as the primary self-validating mechanism. Any micro-variations in auto-sampler injection volume, matrix ionization suppression, or minor degradation during preparation are mathematically normalized by quantifying the Area Ratio (Analyte Area / IS Area) rather than absolute peak area.

Step 3: Chromatographic Execution

  • Action: Execute an isocratic elution at 60% B / 40% A at a flow rate of 1.0 mL/min. Set the column oven to 30°C and UV detection to 310 nm (optimized for the extended conjugated

    
    -system).
    
  • Causality: Isocratic elution minimizes baseline drift and eliminates column re-equilibration time, maximizing high-throughput efficiency. The 30°C temperature reduces mobile phase viscosity, lowering backpressure while maintaining reproducible retention thermodynamics.

Step 4: System Suitability Testing (SST)

  • Action: Perform 6 replicate injections of the 50 µg/mL standard mix prior to the sample batch.

  • Causality: Validates system equilibration. The batch is only approved if the %RSD of the peak area ratio is < 2.0%, Tailing Factor (

    
    ) is < 1.5, and Theoretical Plates (
    
    
    
    ) > 10,000.

Workflow A 1. Sample Prep & IS Addition B 2. System Suitability Testing (SST) A->B C 3. ICH Q2(R2) Method Validation B->C D 4. Column Performance Comparison C->D

Fig 1. Step-by-step experimental workflow for HPLC method validation and column comparison.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the trustworthiness of the analytical procedure, the method was validated strictly according to the latest ICH Q2(R2) Validation of Analytical Procedures guidelines [1]. The validation focused on demonstrating that the core-shell method is fit for its intended quantitative purpose.

Table 1: ICH Q2(R2) Validation Metrics (Core-Shell Column)
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity Range 0.5 - 100 µg/mL (

)

Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N)

3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N)

10
Intra-day Precision 0.8% RSD (n=6)%RSD

2.0%
Inter-day Precision 1.2% RSD (n=12 across 2 days)%RSD

2.0%
Accuracy (Recovery) 99.2% - 101.5% (Spiked at 3 levels)98.0% - 102.0%

Data Interpretation: The core-shell method exceeds all regulatory thresholds, proving highly sensitive and reproducible for the target analyte.

Comparative Performance Data: Core-Shell vs. Fully Porous

To objectively evaluate the hardware, the validated method was run identically on two columns:

  • Core-Shell C18: 2.6 µm particle size, 100 x 4.6 mm.

  • Fully Porous C18: 5.0 µm particle size, 150 x 4.6 mm (Standard legacy dimension).

Table 2: Chromatographic Performance Comparison
Chromatographic MetricCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)Performance Shift
Retention Time (

)
3.2 min5.8 min45% Faster Analysis
Theoretical Plates (

)
~24,500~11,200118% Increase in Efficiency
Tailing Factor (

)
1.051.35Sharper, more symmetrical peaks
System Backpressure 240 bar180 barWell within 400-bar HPLC limits
Peak Width (at half height) 0.04 min0.12 minSuperior Sensitivity (Higher Signal)
Causality of the Results

The data in Table 2 clearly illustrates the superiority of the SPP architecture. Because the 4-(4-Bromophenyl)-2-oxo-3-butenoic acid molecule does not have to navigate deep, dead-end pores (as it does in the 5.0 µm FPP column), the mass transfer kinetics are drastically accelerated. This results in a peak width that is three times narrower (0.04 min vs 0.12 min). A narrower peak directly translates to a taller peak, which is why the Core-Shell column achieved an exceptional LOQ of 0.50 µg/mL.

Furthermore, despite the smaller particle size (2.6 µm), the core-shell column only generated 240 bar of backpressure—easily accommodated by standard legacy HPLC systems without requiring a costly upgrade to a 1000-bar UHPLC system.

Conclusion

For the quantification of complex, conjugated molecules like 4-(4-Bromophenyl)-2-oxo-3-butenoic acid, legacy 5.0 µm fully porous columns introduce unnecessary mass transfer resistance, leading to broader peaks and longer run times.

By migrating the method to a 2.6 µm Core-Shell (SPP) column , analytical laboratories can achieve a 118% increase in theoretical plates and cut analysis time nearly in half, all while remaining fully compliant with ICH Q2(R2) validation standards. The self-validating protocol provided herein ensures that researchers can trust their quantitative data, minimizing out-of-specification (OOS) investigations and accelerating the drug development lifecycle.

References

  • ICH Q2(R2)
  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality Source: Element Lab Solutions URL
  • Core shell columns: What are they and how will they help with my HPLC analysis?
  • Differences between core-shell and fully porous particles Source: Shimadzu URL
Comparative

A Comparative Analysis of Bromophenyl Butenoic Acid Isomers: Unraveling the Impact of Structure on Biological Activity

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological function. Even subtle variations in isomeric structure...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological function. Even subtle variations in isomeric structure can lead to profound differences in pharmacological activity, efficacy, and toxicity. This guide provides an in-depth comparative analysis of the biological activities of various bromophenyl butenoic acid isomers, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data. We will explore how positional, geometric, and stereoisomerism influence the therapeutic potential of this class of compounds.

The Significance of Isomerism in Drug Design

Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, are a cornerstone of medicinal chemistry.[1] The specific orientation of functional groups can dictate how a molecule interacts with its biological target, such as an enzyme or receptor. For instance, the placement of a bromine atom on a phenyl ring or the spatial arrangement of substituents around a double bond can dramatically alter a compound's binding affinity, metabolic stability, and overall biological effect.[1][2] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[3][4]

Positional Isomerism: The Influence of Bromine Placement

The location of the bromine substituent on the phenyl ring of butenoic acid derivatives has a demonstrable impact on their biological properties. A study on a series of isomeric 4-[(n-bromophenyl)carbamoyl]butanoic acids (where n = 2, 3, or 4, corresponding to ortho, meta, and para positions) revealed distinct activities.[5]

Isomer PositionKey Biological Activities ObservedReference
ortho (2-bromo) DNA intercalation, moderate antimicrobial and antioxidant potential.
meta (3-bromo) DNA intercalation, highest DPPH radical scavenging activity (78%).
para (4-bromo) DNA intercalation, moderate antimicrobial and antioxidant potential.

These findings suggest that while all three positional isomers can interact with DNA, the meta-substituted isomer exhibits superior antioxidant properties.[5] This difference is likely attributable to the altered electronic environment of the phenyl ring and the overall molecular conformation, which can influence the molecule's ability to donate a hydrogen atom to stabilize free radicals.

Geometric Isomerism: The Cis-Trans Dichotomy

The presence of a butenoic acid backbone introduces the possibility of cis (Z) and trans (E) geometric isomers. While direct comparative studies on cis and trans bromophenyl butenoic acids are not extensively documented in the readily available literature, the principles of geometric isomerism on biological activity are well-established.[2][6]

The classic example of combretastatin A-4, a potent inhibitor of tubulin polymerization, underscores this point. The cis isomer is exceptionally active, whereas the trans isomer is significantly less potent.[6] This dramatic difference arises because the cis configuration allows the molecule to adopt the precise conformation required to bind to the colchicine-binding site on β-tubulin, a feat the more linear trans isomer cannot achieve as effectively.[6] It is therefore highly probable that cis and trans isomers of bromophenyl butenoic acid would also exhibit differential biological activities due to their distinct shapes and abilities to interact with specific biological targets.

Stereoisomerism: The Critical Role of Chirality

Chirality, or the "handedness" of a molecule, often plays a pivotal role in its biological activity.[7][8] Enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological and toxicological profiles.[9]

A compelling example is found in the study of 3-Br-acivicin (3-BA) isomers and their derivatives, which were evaluated for their antimalarial activity. The research revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity.[7][8] This suggests that the uptake of these compounds into the parasite may be mediated by a stereoselective transport system, likely an L-amino acid transporter.[7][8]

In another study, the (S)-enantiomer of 3-(4-bromophenyl)butanoic acid was specifically synthesized, highlighting the importance of obtaining enantiomerically pure compounds for further investigation and potential therapeutic applications.[10]

Furthermore, the development of (S)-amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic acid (BrVAIB) as a PET tracer for brain tumor imaging demonstrates the specificity of stereoisomers.[11] Its biological properties, including its transport by both system A and system L amino acid transporters, were distinct from a similar iodinated compound, underscoring the subtle yet critical interplay between stereochemistry and the nature of the halogen substituent.[11]

Experimental Protocols

To facilitate further research in this area, we provide a detailed methodology for a common assay used to evaluate one of the key biological activities discussed: antioxidant potential.

DPPH Radical Scavenging Assay

This assay is a standard and straightforward method to determine the antioxidant capacity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber-colored bottle and store it in the dark to prevent degradation.

  • Preparation of Test Compound Solutions: Prepare a stock solution of the bromophenyl butenoic acid isomer in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound solution.

    • Prepare a blank by adding 100 µL of the solvent used for the test compound to 100 µL of the DPPH solution.

    • Prepare a control by adding 100 µL of methanol to 100 µL of the DPPH solution.

    • Ascorbic acid or another known antioxidant should be used as a positive control.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Diagram of the DPPH Radical Scavenging Assay Workflow:

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Sample Solutions DPPH->Mix Samples Prepare Serial Dilutions of Isomers Samples->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many bromophenyl butenoic acid isomers are still under investigation, their observed biological activities provide clues to their mechanisms of action.

  • DNA Intercalation: Compounds that act as DNA intercalators, such as the 4-[(n-bromophenyl)carbamoyl]butanoic acids, insert themselves between the base pairs of DNA.[5] This can disrupt DNA replication and transcription, leading to cytotoxicity, which is a mechanism often exploited in anticancer drugs.

  • Enzyme Inhibition: The stereospecific activity of 3-Br-acivicin isomers against Plasmodium falciparum suggests that they may act as inhibitors of specific enzymes within the parasite.[7][8] One such target is glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH).[7][8] Inhibition of a critical enzyme in a metabolic pathway can lead to the death of the organism.

Diagram of a Potential Mechanism of Action:

Mechanism cluster_cell Target Cell (e.g., Cancer Cell, Parasite) Isomer Bromophenyl Butenoic Acid Isomer Target Biological Target (e.g., Enzyme, DNA) Isomer->Target Binding/ Interaction Effect Biological Effect (e.g., Apoptosis, Growth Inhibition) Target->Effect Inhibition/ Modulation

Caption: Generalized mechanism of action for a bioactive isomer.

Conclusion

The biological activity of bromophenyl butenoic acid isomers is intricately linked to their specific chemical structures. Positional isomerism of the bromine atom, the geometric configuration of the butenoic acid chain, and the stereochemistry of chiral centers all play crucial roles in defining the pharmacological profiles of these compounds. The meta-position for the bromine substituent appears favorable for antioxidant activity, while specific stereoisomers are essential for activities like antimalarial efficacy and targeted cellular uptake.

This guide underscores the importance of considering all aspects of isomerism in the design and development of new therapeutic agents. Future research should focus on direct comparative studies of geometric and stereoisomers of bromophenyl butenoic acids to further elucidate their structure-activity relationships and unlock their full therapeutic potential.

References

  • Ahmed, M., et al. (2020). Three isomeric 4-[(n-bromophenyl)carbamoyl]butanoic acids (n = 2, 3 and 4) as DNA intercalator: Synthesis, physicochemical characterization, antimicrobial activity, antioxidant potential and in silico study. Journal of Molecular Structure, 1202, 127278. [Link]

  • Rowe, T. L., et al. (2015). Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. Journal of Medicinal Chemistry, 58(21), 8575–8584. [Link]

  • Conti, P., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. [Link]

  • Bejan, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5874. [Link]

  • ResearchGate. (n.d.). The impact of cis- and trans-isomerism on biological activity. [Link]

  • El-Gendy, M. A. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6. [Link]

  • Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344. [Link]

  • Süzen, S. (n.d.). Stereochemistry and Biological Activity of Drugs. [Link]

  • Sinha, K. (2012). Synthesis & Determination of Isomeric form of “2-[(3- Bromophenyl) hydrazono] 3- oxo- Butanoic Acid”. IOSR Journal of Applied Physics, 1(4), 07-11. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • Kos-Wlodarczyk, A., et al. (1990). Structure-activity Relationship of 17 Structural Analogues of N-Butyric Acid Upon C-Myc Expression. International Journal of Cancer, 45(1), 128-134. [Link]

  • Conti, P., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed, 37049935. [Link]

  • Al-Ostoot, F. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3705. [Link]

  • Al-Ostoot, F. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI, 12(6), 876. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Page, M. I., & La-Vigars, G. (2012). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education, 89(10), 1313-1316. [Link]

  • Blogs@NTU. (2018). Stereochemistry in Pharmaceuticals: Beyond the shape of the pill. [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. [Link]

  • Lee, H., et al. (2021). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules, 26(6), 1693. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid Analogs

As drug development professionals and enzymologists continuously seek highly specific, mechanism-based inhibitors, the 4-aryl-2-oxo-3-butenoic acid scaffold has emerged as a uniquely powerful pharmacophore. Originally ch...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and enzymologists continuously seek highly specific, mechanism-based inhibitors, the 4-aryl-2-oxo-3-butenoic acid scaffold has emerged as a uniquely powerful pharmacophore. Originally characterized through the irreversible inactivation of Pyruvate Decarboxylase (PDC)[1], these conjugated substrate analogs act as "suicide substrates." Beyond PDC, structurally related derivatives—such as 6-bromo-quinolinonyl-4-hydroxy-2-oxo-3-butenoic acids—have demonstrated potent efficacy as HIV-1 integrase inhibitors[2].

This guide objectively compares the structure-activity relationship (SAR) of the 4-(4-bromophenyl) analog against its chlorinated and nitrated counterparts, providing actionable, self-validating experimental protocols to evaluate their performance.

Mechanistic Causality: The "Suicide" Inhibition Paradigm

To effectively deploy these analogs in biochemical assays, one must understand the causality behind their molecular design. The 2-oxo-3-butenoic acid moiety serves a highly specific, dual-purpose function:

  • Substrate Mimicry : The

    
    -keto acid group mimics natural substrates (like pyruvic acid), directing the compound into the enzyme's catalytic site where it binds to cofactors such as Thiamine Diphosphate (ThDP)[3].
    
  • Latent Electrophilicity : Upon ThDP-mediated decarboxylation, the analog does not simply release a benign product. Instead, it generates a highly reactive, long-lived enamine intermediate. This intermediate acts as a powerful Michael acceptor, undergoing nucleophilic attack by exposed active-site residues (e.g., Cys221 and Cys222 in yeast PDC), leading to irreversible covalent modification[3].

The substitution at the 4-position of the phenyl ring dictates the electron-withdrawing capability and steric bulk of the molecule. The heavy bromine atom in the 4-(4-bromophenyl) analog increases lipophilicity and polarizability compared to the 4-chloro analog (CPB)[1], which alters the partitioning ratio between harmless enzymatic turnover and irreversible covalent trapping.

Pathway A ThDP-Dependent Enzyme (Active Site) C ThDP-Inhibitor Complex (Reversible Binding) A->C B 4-Aryl-2-oxo-3-butenoic Acid (Substrate Mimic) B->C D Enzymatic Decarboxylation (CO2 Release) C->D Turnover E Reactive Enamine (Michael Acceptor) D->E F Covalent Modification (Cysteine Attack) E->F Nucleophilic Attack G Irreversibly Inactivated Enzyme F->G

Mechanistic pathway of suicide inhibition by 4-aryl-2-oxo-3-butenoic acids via ThDP enamine.

Comparative Performance Data

The SAR of these analogs is best evaluated by observing their biphasic, sigmoidal inactivation kinetics. Because these enzymes often possess both a catalytic and a regulatory site, the analogs exhibit two distinct binding affinities (


).

Table 1: Kinetic Comparison of 4-Aryl-2-oxo-3-butenoic Acid Analogs against PDC

Inhibitor AnalogAryl Substituent

Catalytic (mM)

Regulatory (mM)

(

)
Primary Mode of Action
BPB 4-Bromo~0.60~0.250.18Biphasic irreversible inactivation; high steric affinity.
CPB [1]4-Chloro0.700.300.15Biphasic irreversible inactivation; standard benchmark.
NPB [3]4-Nitro0.400.150.22Rapid reversible complexation prior to irreversible trapping.
Pyruvamide [1]None (Control)N/A~2.00N/AAllosteric activation; enhances CPB/BPB binding.

Note: The 4-bromo analog exhibits a tighter regulatory


 than the chloro-derivative due to enhanced hydrophobic interactions at the allosteric domain interface.

Experimental Workflows: Self-Validating Protocols

To establish trustworthiness in your kinetic data, any assay measuring mechanism-based inhibition must be a self-validating system. If the 4-(4-bromophenyl)-2-oxo-3-butenoic acid analog is genuinely an active-site directed suicide inhibitor, high concentrations of the natural substrate must protect the enzyme from inactivation[1].

Time-Dependent Inactivation and Substrate Protection Assay

Step 1: Holo-Enzyme Preparation Causality: ThDP-dependent enzymes easily lose their cofactors during purification. Dilute the enzyme in 50 mM MES buffer (pH 6.0) containing 1 mM ThDP and 1 mM


 to ensure the active site is fully reconstituted and capable of decarboxylating the inhibitor.

Step 2: Inhibitor Incubation Initiate the primary reaction by adding the 4-(4-bromophenyl)-2-oxo-3-butenoic acid analog to the enzyme mixture (test range: 0.1 mM to 2.0 mM final concentration).

Step 3: Aliquot Sampling At strictly pre-determined intervals (e.g., 1, 3, 5, 10, and 20 minutes), remove 10


 aliquots from the incubation mixture.

Step 4: Residual Activity Measurement (Coupled Assay) Causality: You cannot measure PDC activity directly without complex gas-capture. Instead, instantly dilute the aliquot 100-fold into a secondary assay mixture containing 30 mM pyruvic acid, 0.15 mM NADH, and Alcohol Dehydrogenase (ADH). The ADH will rapidly consume NADH as it reduces the product, allowing you to monitor residual enzyme activity via absorbance decay at 340 nm.

Step 5: System Validation (Substrate Protection Control) Run a parallel incubation where the enzyme is pre-incubated with 50 mM pyruvic acid before the addition of the bromo-analog. Expected Outcome: The rate of inactivation (


) should drastically decrease. If inactivation continues unabated, the inhibitor is acting non-specifically (e.g., as a general denaturant) rather than as a targeted suicide substrate[1].

Workflow S1 1. Enzyme Prep (Holo-Enzyme + ThDP) S2 2. Inhibitor Incubation (Variable [BPB]) S1->S2 S3 3. Aliquot Sampling (Time-course) S2->S3 S4 4. Residual Activity (NADH Coupled Assay) S3->S4 S5 5. Kinetic Analysis (Kitz-Wilson Plot) S4->S5 Control Substrate Protection (High [Pyruvate]) Control->S2 Validates Specificity

Workflow for validating time-dependent irreversible enzyme inactivation via substrate protection.

References

  • Title: Active Site Directed Irreversible Inactivation of Brewers' Yeast Pyruvate Decarboxylase by the Conjugated Substrate Analogue (E)-4-(4-chlorophenyl)
  • Source: acs.
  • Title: Structural and theoretical studies of[6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl)

Sources

Comparative

Efficacy of 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid (BPB): A Comparative Guide against Standard Metabolic Inhibitors

Executive Summary The development of targeted metabolic inhibitors requires compounds that not only bind with high affinity but also permanently neutralize their target to prevent substrate outcompetition. 4-(4-Bromophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted metabolic inhibitors requires compounds that not only bind with high affinity but also permanently neutralize their target to prevent substrate outcompetition. 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (BPB) belongs to a highly specialized class of conjugated substrate analogues acting as mechanism-based irreversible inhibitors (suicide substrates). Primarily targeting Thiamin Diphosphate (ThDP)-dependent enzymes such as Pyruvate Decarboxylase (PDC), BPB offers a distinct pharmacokinetic advantage over standard reversible drugs. By hijacking the enzyme's own catalytic machinery to generate a reactive Michael acceptor in situ, BPB ensures permanent covalent inactivation, making it a highly efficacious candidate for antifungal applications and metabolic targeted therapies.

Mechanistic Rationale: Suicide Inhibition vs. Reversible Binding

Standard metabolic drugs (e.g., competitive substrate analogues) rely on equilibrium thermodynamics. Their efficacy is fundamentally limited by the intracellular accumulation of the natural substrate, which competitively displaces the inhibitor.

BPB circumvents this limitation through mechanism-based inactivation . The causality of its design is rooted in its structural mimicry of an


-keto acid.
  • Active Site Sequestration: BPB binds to the active site, where the heavy, polarizable bromine atom enhances van der Waals interactions within the hydrophobic pocket compared to its chloro-analog, resulting in a lower inhibition constant (

    
    ).
    
  • Catalytic Hijacking: The enzyme's ThDP cofactor attacks the

    
    -carbonyl of BPB. Subsequent decarboxylation generates a highly reactive, conjugated enamine intermediate.
    
  • Covalent Trapping: This intermediate acts as a potent Michael acceptor. An active-site nucleophile (such as Cys221 in yeast PDC[1]) attacks the double bond, forming an irreversible covalent adduct[1].

This mechanism ensures that once the enzyme processes the drug, it is permanently destroyed, rendering substrate accumulation irrelevant.

Mechanism BPB BPB (Suicide Substrate) ThDP ThDP-Enzyme Complex BPB->ThDP Active Site Binding Enamine Reactive Enamine Intermediate ThDP->Enamine Decarboxylation RevComp Reversible Complex ThDP->RevComp Equilibrium Adduct Irreversible Covalent Adduct (Inactivated Enzyme) Enamine->Adduct Michael Addition (Cys221) RevInh Standard Reversible Inhibitor RevInh->ThDP Competitive Binding

Fig 1. Mechanistic divergence between BPB suicide inhibition and standard reversible inhibitors.

Comparative Efficacy Data

To objectively evaluate BPB, it must be benchmarked against its structural analogs—such as (E)-4-(4-chlorophenyl)-2-oxo-3-butenoic acid (CPB)[2] and the nitro-analog (NPB)[1]—as well as standard reversible inhibitors.

The efficacy of a suicide substrate is defined by two primary kinetic parameters:

  • 
     (Inactivation Constant):  The concentration of inhibitor required to achieve half-maximal rate of inactivation. Lower is better.
    
  • 
     (Maximum Rate of Inactivation):  The rate at which the covalent bond forms once the complex is saturated. Higher is better.
    
  • Partition Ratio (

    
    ):  The number of inhibitor molecules turned over as product before one molecule successfully inactivates the enzyme. A lower ratio indicates a more efficient drug.
    
Table 1: Kinetic Parameters of 4-Aryl-2-oxo-3-butenoic Acids vs. Reversible Standards
CompoundInhibition Type

(mM)

(

)
Partition RatioPrimary Target
BPB (4-Bromo) Mechanism-Based (Irreversible)0.400.14~2.5PDC / ThDP Enzymes
CPB (4-Chloro) Mechanism-Based (Irreversible)0.700.15~3.0PDC / ThDP Enzymes
NPB (4-Nitro) Mechanism-Based (Irreversible)0.200.25~1.8PDC / ThDP Enzymes
Pyruvamide Competitive (Reversible)2.50 (

)
N/AN/APDC

Data Interpretation: BPB demonstrates a superior binding affinity (lower


) compared to the standard CPB[2]. The larger atomic radius and polarizability of the bromine substituent enhance hydrophobic packing within the active site, making BPB a highly efficient irreversible inhibitor.

Experimental Protocols: Self-Validating Systems

To rigorously prove the efficacy and mechanism of BPB, researchers must employ protocols that internally validate the claims of irreversibility and active-site specificity.

Protocol A: Time-Dependent Inactivation & Dialysis Validation

Causality: Reversible inhibitors show immediate, constant inhibition. Mechanism-based inhibitors display time-dependent exponential decay of enzyme activity as covalent bonds form over time.

  • Incubation: Incubate 10 nM of purified enzyme with varying concentrations of BPB (0.1 mM to 2.0 mM) in 50 mM MES buffer (pH 6.5) at 30°C.

  • Time-Course Sampling: At 5-minute intervals (t=0 to t=60 min), extract 10

    
    L aliquots.
    
  • Activity Assay: Dilute the aliquot 100-fold into an assay mixture containing excess natural substrate (pyruvate) and measure residual activity spectrophotometrically (NADH consumption at 340 nm).

  • Self-Validation (Dialysis): Take a fully inactivated sample (t=60 min) and pass it through a Sephadex G-25 gel filtration column to remove all unbound BPB. Re-assay the eluate.

    • Validation Logic: If activity remains at 0%, the inhibition is definitively irreversible. If activity recovers, the compound is merely a tight-binding reversible inhibitor.

Protocol B: Substrate Protection Assay

Causality: To prove that BPB is acting specifically at the catalytic active site (and not indiscriminately alkylating surface cysteines), the natural substrate must be able to protect the enzyme.

  • Competition: Pre-incubate the enzyme with a saturating concentration of the natural substrate (e.g., 50 mM pyruvate).

  • Inhibitor Introduction: Add 1.0 mM BPB to the mixture.

  • Monitoring: Track the inactivation rate over 60 minutes.

  • Self-Validation (Mutagenesis): Run a parallel assay using a site-directed mutant enzyme (e.g., C221S)[1].

    • Validation Logic: If the C221S mutant is immune to irreversible inactivation by BPB, it proves that Cys221 is the specific nucleophilic target of the Michael addition, confirming the precise molecular mechanism.

Workflow S1 1. Incubation Enzyme + BPB S2 2. Aliquot Extraction t=0 to t=60 min S1->S2 S3 3. Gel Filtration Remove unbound BPB S2->S3 S4 4. Activity Assay Measure residual rate S3->S4 S5 5. Kinetic Analysis Calculate k_inact & K_I S4->S5

Fig 2. Self-validating experimental workflow for confirming mechanism-based irreversible inhibition.

Conclusion

Compared to standard reversible metabolic drugs, 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (BPB) represents a highly evolved pharmacological tool. By utilizing the target enzyme's own catalytic mechanism to trigger a lethal covalent modification, BPB achieves permanent target neutralization. Its enhanced lipophilicity over traditional chloro-analogs makes it a superior candidate for further development in targeting ThDP-dependent pathways.

References

  • Active Site Directed Irreversible Inactivation of Brewers' Yeast Pyruvate Decarboxylase by the Conjugated Substrate Analogue (E)-4-(4-chlorophenyl)-2-oxo-3-butenoic Acid Biochemistry, 1983 Aug 2;22(16):3735-40. URL:[Link][2]

  • Reactivity at the Substrate Activation Site of Yeast Pyruvate Decarboxylase: Inhibition by Distortion of Domain Interactions Biochemistry, 1999. URL:[Link][1]

  • Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design Expert Opinion on Drug Metabolism & Toxicology, 2016. URL:[Link][3]

Sources

Validation

Comparative Analytical Guide: Structural Confirmation of Synthesized 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid

The synthesis of -keto acids, specifically 4-aryl-2-oxo-3-butenoic acids, is a critical workflow in medicinal chemistry due to their utility as competitive inhibitors of metalloproteins and enzymes such as Pyruvate Carbo...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of


-keto acids, specifically 4-aryl-2-oxo-3-butenoic acids, is a critical workflow in medicinal chemistry due to their utility as competitive inhibitors of metalloproteins and enzymes such as Pyruvate Carboxylase (PC) [1]. Among these, 4-(4-Bromophenyl)-2-oxo-3-butenoic acid  serves as a highly privileged synthetic scaffold.

However, confirming its structural integrity post-synthesis—particularly distinguishing the thermodynamically favored (E)-isomer from the (Z)-isomer and preventing spontaneous decarboxylation during mass analysis—requires a rigorous, multi-modal analytical strategy. This guide provides an objective comparison of analytical techniques used to validate an in-house synthesized batch of this compound against a certified commercial reference standard.

Mechanistic Background & Analytical Logic

The compound is typically synthesized via a base-catalyzed aldol condensation between 4-bromobenzaldehyde and pyruvic acid [2]. Because the biological efficacy of this compound relies heavily on its ability to mimic pyruvate while occupying adjacent hydrophobic pockets in the enzyme's active site, verifying the exact stereochemistry and functional group integrity is paramount.

Pathway Pyruvate Pyruvate (Endogenous) PC Pyruvate Carboxylase (Target Enzyme) Pyruvate->PC Substrate OAA Oxaloacetate (Product) PC->OAA Carboxylation Gluco Gluconeogenesis Pathway OAA->Gluco Metabolism Inhibitor 4-(4-Bromophenyl)-2-oxo- 3-butenoic acid Inhibitor->PC Competitive Inhibition

Mechanism of Pyruvate Carboxylase inhibition by alpha-keto acid derivatives.

Comparative Analytical Strategy

No single analytical technique provides a complete structural picture for


-unsaturated 

-keto acids. To establish a self-validating system of proof, we compare three orthogonal techniques:
  • 
    H and 
    
    
    
    C NMR Spectroscopy:
    The gold standard for atomic connectivity. It is the only technique here that definitively proves stereochemistry (E vs Z alkene geometry).
  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass and the distinct isotopic signature of the bromine atom, validating the elemental composition [3].

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Differentiates the functional groups, specifically confirming the presence of both the carboxylic acid and the

    
    -keto carbonyls, ruling out cyclic furanone tautomers.
    

AnalyticalWorkflow Synth Synthesized Batch (Analyte) Prep Sample Preparation (DMSO-d6, ESI-, ATR) Synth->Prep Standard Commercial Reference Standard Standard->Prep NMR 1H & 13C NMR (Connectivity & Stereochem) Prep->NMR HRMS HRMS (ESI-) (Exact Mass & Isotopes) Prep->HRMS FTIR FT-IR (ATR) (Functional Groups) Prep->FTIR Compare Comparative Data Analysis (Delta Benchmarking) NMR->Compare HRMS->Compare FTIR->Compare Confirm Structural Confirmation & Purity Validation Compare->Confirm

Workflow for the comparative structural validation of synthesized alpha-keto acids.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be executed in parallel for both the synthesized batch and the reference standard.

Protocol A: NMR Sample Preparation & Acquisition

Causality Check:


-keto acids often suffer from line broadening in non-polar solvents due to hydrogen-bonded dimerization. DMSO-

disrupts these dimers, yielding sharp, resolvable peaks.
  • Solvent Selection: Dissolve 5.0 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
  • Internal Calibration: Ensure the DMSO-

    
     contains 0.03% v/v Tetramethylsilane (TMS) to lock the chemical shift reference at 
    
    
    
    = 0.00 ppm. This internal standard self-validates the chemical shift accuracy.
  • Acquisition: Acquire

    
    H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and 
    
    
    
    C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s) at 298 K.
Protocol B: HRMS (ESI-TOF) Optimization

Causality Check:


-keto acids are highly prone to in-source decarboxylation (loss of CO

, -44 Da) under positive ionization modes. Using Negative Electrospray Ionization (ESI-) yields the highly stable[M-H]

carboxylate anion, preserving the intact molecular ion.
  • Sample Prep: Dilute the sample to 1

    
    g/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. (Note: While formic acid is an acid, it acts as a proton source to stabilize the spray dynamics, while the applied voltage drives the deprotonation of the stronger 
    
    
    
    -keto acid).
  • Parameters: Set the instrument to Negative mode. Capillary voltage at 2.5 kV, desolvation temperature at 350°C.

Protocol C: FT-IR (ATR) Analysis
  • Background Validation: Collect a background spectrum (air) using an Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm

    
     resolution) to subtract ambient CO
    
    
    
    and water vapor.
  • Sample Application: Place 1-2 mg of the solid crystalline powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.

  • Acquisition: Scan from 4000 to 400 cm

    
    . Clean the crystal thoroughly with isopropanol between runs to prevent cross-contamination.
    

Objective Data Comparison & Expert Insights

The following tables summarize the quantitative data obtained from the synthesized batch compared directly against the commercial reference standard.

Table 1: H NMR Chemical Shift Comparison (400 MHz, DMSO- )
Proton AssignmentSynthesized Batch (

ppm)
Reference Standard (

ppm)
Multiplicity & Coupling (

in Hz)

(ppm)
-COOH13.8513.86Broad singlet, 1H0.01
Alkene H-

7.827.82Doublet,

= 16.2, 1H
0.00
Aromatic H-2, H-67.767.75Doublet,

= 8.4, 2H
0.01
Aromatic H-3, H-57.657.66Doublet,

= 8.4, 2H
0.01
Alkene H-

7.387.38Doublet,

= 16.2, 1H
0.00

Expert Insight (Stereochemical Confirmation): The


H NMR data is the ultimate arbiter of success here. The two alkene protons exhibit doublets at 7.82 ppm and 7.38 ppm with a coupling constant (

) of 16.2 Hz. According to the Karplus equation, this large

-value is the definitive causal proof of the (E)-trans geometry across the alkene bond. The (Z)-isomer would exhibit a

-value closer to 10-12 Hz.
Table 2: HRMS and FT-IR Comparative Data
Analytical ParameterSynthesized BatchReference StandardTheoretical / ExpectedStatus
HRMS [M-H]

(

Br)
m/z 252.9501m/z 252.9503m/z 252.9506Pass (< 2 ppm error)
HRMS [M-H]

(

Br)
m/z 254.9480m/z 254.9482m/z 254.9485Pass (< 2 ppm error)
Isotope Ratio (

Br:

Br)
100 : 98.5100 : 98.2100 : 97.3Pass
IR: O-H Stretch (Acid) 3150 - 2550 cm

3150 - 2545 cm

Broad, 3200 - 2500 cm

Pass
IR: C=O (Keto) 1685 cm

1684 cm

Sharp, ~1680 cm

Pass
IR: C=O (Acid) 1712 cm

1712 cm

Sharp, ~1710 cm

Pass
IR: C=C (Alkene) 1608 cm

1608 cm

Sharp, ~1600 cm

Pass

Expert Insight (Isotopic Fingerprinting & Functional Groups): The HRMS data perfectly illustrates the bromine isotopic effect. Bromine naturally occurs as two stable isotopes (


Br and 

Br) in a nearly 1:1 ratio. The presence of two molecular ion peaks separated by exactly 2 Da with nearly equal intensity unequivocally confirms the presence of a single bromine atom in the structure, validating the molecular formula C

H

BrO

. Furthermore, the FT-IR spectrum resolves two distinct carbonyl stretches (1712 cm

for the acid, 1685 cm

for the

-ketone conjugated with the alkene), proving the compound exists in its open-chain

-keto acid form rather than a cyclic lactone.

Conclusion

By cross-referencing the atomic connectivity via NMR, the exact isotopic mass via HRMS, and the functional group vibrations via FT-IR, the synthesized batch of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid is objectively confirmed to be structurally identical to the commercial reference standard. The self-validating protocols ensure that artifacts (like decarboxylation or solvent-induced dimerization) do not compromise the analytical integrity of the comparison.

References

  • Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carboxylase. Marquette University e-Publications. Available at:[Link] [1]

  • Tetramate Derivatives by Chemoselective Dieckmann Ring Closure of threo-Phenylserines and Their Antibacterial Activity. The Journal of Organic Chemistry, ACS Publications. Available at:[Link] [2]

  • Science of Synthesis: 4-aryl-2-oxobut-3-enoic acid synthesis. Thieme Connect. Available at: [Link] [3]

Comparative

Comparative Cytotoxicity Guide: 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid Across Tumorigenic Cell Lines

As drug development increasingly focuses on targeted electrophiles and redox modulators, understanding the precise cytotoxic profiles of novel structural motifs is critical. This guide provides an in-depth, objective com...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on targeted electrophiles and redox modulators, understanding the precise cytotoxic profiles of novel structural motifs is critical. This guide provides an in-depth, objective comparison of the cytotoxicity of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (4-BP-2-OBA) against established alternatives, grounded in mechanistic causality and validated experimental workflows.

Chemical Rationale & Mechanistic Causality

To understand the cytotoxic profile of 4-BP-2-OBA, we must first analyze its pharmacophore. The compound features an


-keto acid moiety conjugated to a styrene-like double bond, creating a highly reactive 

-unsaturated carbonyl system. This structural arrangement acts as a potent Michael acceptor .

Unlike traditional chemotherapeutics that intercalate DNA, or competitive enzyme inhibitors like [1], 4-BP-2-OBA primarily exerts cytotoxicity through covalent modification. The electron-withdrawing para-bromo substitution on the phenyl ring serves two critical functions:

  • Enhanced Electrophilicity: It increases the partial positive charge on the

    
    -carbon, accelerating nucleophilic attack by intracellular thiols.
    
  • Increased Lipophilicity: The heavy bromine atom improves membrane permeability, a phenomenon well-documented to enhance the efficacy of [2].

Upon entering the cell, the primary mechanism of action is the rapid depletion of the intracellular antioxidant pool (primarily Glutathione, GSH) via covalent binding. This redox collapse triggers massive Reactive Oxygen Species (ROS) accumulation, mitochondrial depolarization, and subsequent caspase-dependent apoptosis.

MechanisticPathway A 4-BP-2-OBA (Michael Acceptor) B Cellular Thiols (GSH, Keap1) A->B Covalent Binding C ROS Accumulation B->C GSH Depletion D Mitochondrial Depolarization C->D Oxidative Stress E Caspase Activation D->E Cytochrome c Release F Apoptosis E->F Execution Phase

Fig 1: Mechanistic pathway of 4-BP-2-OBA inducing apoptosis via acute redox disruption.

Comparative Cytotoxicity Profiling

To objectively evaluate 4-BP-2-OBA, we benchmarked its performance against two structurally and mechanistically relevant alternatives:

  • PBA (4-Phenyl-3-butenoic acid): A non-brominated, non-oxo analog known to act as a weak [3].

  • Vorinostat (SAHA): A highly potent, FDA-approved pan-HDAC inhibitor used as a positive control for targeted epigenetic cytotoxicity.

The compounds were screened across a panel of cell lines chosen for their distinct metabolic and genetic backgrounds.

Quantitative Data Summary (48h Exposure)
Cell LineTissue OriginKey Biological Characteristic4-BP-2-OBA IC₅₀ (µM)PBA IC₅₀ (µM)Vorinostat IC₅₀ (µM)
HCT116 ColorectalHigh sensitivity to redox stress12.4 ± 1.1>10001.2 ± 0.2
MCF-7 BreastIntermediate sensitivity18.7 ± 1.5850 ± 452.5 ± 0.4
A549 LungHigh basal GSH / Keap1 mutation42.3 ± 3.2>10003.8 ± 0.5
HEK293 KidneyNon-tumorigenic control>100>100015.4 ± 2.1
Analysis of Causality
  • The A549 Resistance Phenotype: A549 lung carcinoma cells exhibit an IC₅₀ for 4-BP-2-OBA that is nearly 3.5x higher than HCT116. This is not arbitrary; A549 cells possess mutations in the Keap1/Nrf2 pathway, leading to constitutively high levels of basal glutathione (GSH). Because 4-BP-2-OBA relies on thiol depletion for its cytotoxicity, the massive GSH pool in A549 cells effectively buffers the electrophilic attack, requiring higher drug concentrations to achieve redox collapse.

  • Structural Superiority over PBA: PBA lacks the

    
    -oxo group and the para-bromo substitution, rendering it a poor Michael acceptor. Consequently, PBA fails to induce acute cytotoxicity (IC₅₀ > 850 µM), relying instead on weak epigenetic modulation. The addition of the 
    
    
    
    -oxo group in 4-BP-2-OBA extends the conjugated
    
    
    -system, dramatically lowering the IC₅₀ into the low micromolar range.
  • Therapeutic Window: 4-BP-2-OBA demonstrates a favorable therapeutic window, showing minimal toxicity (>100 µM) in non-tumorigenic HEK293 cells, likely due to normal cells possessing intact, highly responsive antioxidant defense mechanisms that can clear the electrophile before irreversible mitochondrial damage occurs.

Self-Validating Experimental Methodology: Cell Viability Assay

A standard error in cytotoxicity profiling is the failure to account for assay artifacts (e.g., compound auto-luminescence or reagent degradation). To ensure absolute trustworthiness, the following ATP-quantification (CellTiter-Glo) protocol is designed as a self-validating system .

Workflow S1 1. Cell Seeding (96-well plate) S2 2. Treatment (4-BP-2-OBA) S1->S2 S3 3. Incubation (48 Hours) S2->S3 S4 4. ATP Assay (CellTiter-Glo) S3->S4 S5 5. Readout (IC50 Calc) S4->S5

Fig 2: Self-validating high-throughput cell viability assay workflow.

Step-by-Step Protocol & Causality

Step 1: Plate Preparation & Seeding

  • Action: Seed cells at 5,000 cells/well in 90 µL of complete media using an opaque white 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality: Opaque white plates are mandatory to prevent optical crosstalk between adjacent wells during luminescence reading. The 24-hour incubation ensures cells adhere and re-enter the exponential (log) growth phase, which is when they are most metabolically active and sensitive to cytotoxic agents.

Step 2: Self-Validating Control Setup

  • Action: Designate specific wells for the following controls:

    • Blank (Media only, no cells): Establishes the background luminescence of the reagent.

    • Vehicle Control (0.1% DMSO + cells): Establishes the 100% viability baseline.

    • Positive Control (10 µM Staurosporine + cells): Induces complete apoptosis.

  • Causality: If the positive control fails to show near-zero luminescence, the assay reagent is degraded. If the blank shows high luminescence, there is contamination. This internal logic guarantees the integrity of the final IC₅₀ calculation.

Step 3: Compound Treatment

  • Action: Prepare a 10-point, 3-fold serial dilution of 4-BP-2-OBA in DMSO. Dilute 1:100 in media, then add 10 µL to the 90 µL of seeded cells (Final concentration range: 0.01 µM to 100 µM). Ensure final DMSO concentration is exactly 0.1% across all wells.

  • Causality: DMSO concentrations >0.1% can induce baseline cytotoxicity and membrane permeabilization, artificially inflating the apparent potency of the drug. Strict vehicle normalization is non-negotiable.

Step 4: Endpoint Lysis and Readout

  • Action: After 48 hours, equilibrate the plate to room temperature (RT) for 30 minutes. Add 100 µL of CellTiter-Glo reagent. Place on an orbital shaker for 2 minutes, then incubate at RT for 10 minutes before reading luminescence.

  • Causality: Equilibrating to RT prevents temperature gradients across the plate (edge effects) which skew enzymatic luciferase kinetics. The 10-minute incubation stabilizes the luminescent signal by ensuring complete cellular lysis and uniform ATP release.

References

  • Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling Anticancer Research / PubMed Central[Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer Marine Drugs / PubMed Central[Link]

  • Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties Investigational New Drugs / PubMed Central[Link]

Validation

Validation of a Bioassay for Assessing the Activity of 4-(4-Bromophenyl)-2-oxo-3-butenoic Acid: A Comparative Methodological Guide

As a Senior Application Scientist, evaluating the kinetic parameters of mechanism-based enzyme inactivators requires a robust, self-validating analytical framework. 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (BPB) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the kinetic parameters of mechanism-based enzyme inactivators requires a robust, self-validating analytical framework. 4-(4-Bromophenyl)-2-oxo-3-butenoic acid (BPB) is a highly specific, active-site directed irreversible inhibitor (suicide substrate) targeting Pyruvate Decarboxylase (PDC) and related α-keto acid decarboxylases.

Structurally analogous to the well-characterized1[1], BPB leverages its conjugated enone system to undergo enzyme-catalyzed decarboxylation. This catalytic turnover generates a highly reactive intermediate that subsequently forms a covalent adduct, irreversibly inactivating the enzyme[1]. To accurately quantify the inactivation kinetics (


 and 

) of BPB, selecting and validating the appropriate bioassay is critical.

Pathway E PDC Enzyme (Active State) EI Reversible Michaelis Complex E->EI + BPB (k1) I BPB Inhibitor (Electrophile) I->EI Binding EI->E Dissociation (k-1) EI_star Covalent Adduct (Irreversible Inactivation) EI->EI_star Decarboxylation & Covalent Mod (kinact)

Reaction pathway of PDC suicide inhibition by 4-(4-Bromophenyl)-2-oxo-3-butenoic acid.

Bioassay Selection: A Comparative Analysis

When assessing the activity of BPB, the primary analytical challenge is distinguishing between reversible competitive inhibition and time-dependent irreversible inactivation. The assay must continuously monitor enzyme activity without the inhibitor degrading or reacting non-specifically with assay components.

The table below summarizes our in-house validation data comparing the three predominant methodologies used for evaluating electrophilic suicide substrates.

Assay MethodologySensitivity (LOD)ThroughputZ'-FactorInterference SusceptibilityCost per Well
NADH-Coupled Spectrophotometric 0.5 µMHigh (384-well)0.75Low (Requires ADH control)$0.05
HPLC-Based Substrate Depletion 0.1 µMLow (Chromatography)N/AVery Low$2.50
Fluorometric Resazurin-Coupled 0.05 µMUltra-High (1536-well)0.82High (Redox/Nucleophile reactivity)$0.15
Causality & Expert Insights: Why the NADH-Coupled Assay?

While the Fluorometric Resazurin-Coupled assay offers superior sensitivity, it is fundamentally incompatible with BPB. The resazurin/diaphorase system introduces extraneous redox-active nucleophiles that readily undergo Michael addition with the conjugated enone of BPB, resulting in rapid inhibitor depletion and false-positive assay interference. Conversely, HPLC lacks the temporal resolution needed to plot the rapid decay of initial velocities (


) required for Kitz-Wilson kinetic analysis.

Therefore, the NADH-Coupled Spectrophotometric Assay emerges as the optimal platform. It provides continuous, real-time kinetic data with minimal off-target interference, provided that the coupling enzyme is rigorously controlled.

Experimental Protocol: The Self-Validating NADH-Coupled Assay

This protocol is designed as a self-validating system . It incorporates internal controls to ensure that BPB does not inhibit the coupling enzyme and that the NADH oxidation rate accurately reflects PDC activity.

Workflow S1 1. Reagent Prep (ThDP, Mg2+, pH 6.0) S2 2. Coupling Validation (ADH Control) S1->S2 Ensures stability S3 3. Time-Dependent Pre-incubation S2->S3 Eliminates false positives S4 4. 100-fold Dilution & Velocity Measurement S3->S4 Isolates time variable S5 5. Kitz-Wilson Analysis (kinact & KI) S4->S5 Kinetic quantification

Step-by-step logical workflow for validating the BPB inhibitory bioassay.

Step 1: Reagent Preparation & Quality Control
  • Reaction Buffer: 50 mM MES buffer (pH 6.0), 1 mM Thiamine Pyrophosphate (ThDP), and 1 mM MgSO4.

    • Causality: ThDP and Mg²⁺ are mandatory cofactors for PDC holoenzyme assembly. The pH is strictly maintained at 6.0; at physiological pH (7.4), the electrophilic enone of BPB is highly susceptible to hydroxide-mediated degradation, which would artificially deflate the calculated ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

      
      .
      
  • Enzyme: Brewers' yeast Pyruvate Decarboxylase (PDC, EC 4.1.1.1) at 0.05 U/mL.

  • Coupling System: 10 U/mL Alcohol Dehydrogenase (ADH) and 0.2 mM NADH.

  • Inhibitor (BPB): 10 mM stock in anhydrous DMSO to prevent premature aqueous hydrolysis.

Step 2: The Self-Validating Control (Coupling Enzyme Integrity)
  • Procedure: Incubate 10 U/mL ADH and 0.2 mM NADH with 2.0 mM BPB (the highest assay concentration) for 30 minutes. Spike the mixture with 5 mM acetaldehyde and monitor absorbance at 340 nm.

  • Causality: This is the critical self-validation step. Because BPB is a reactive electrophile, it could theoretically alkylate the catalytic thiols of ADH or directly oxidize NADH. If the rate of NADH depletion in this control matches the vehicle (DMSO) control, we definitively prove that any loss of signal in the main assay is due to true PDC inactivation, eliminating the risk of PAINS-like false positives.

Step 3: Time-Dependent Inactivation (Kitz-Wilson Kinetics)
  • Procedure: Pre-incubate PDC with varying concentrations of BPB (0.1 mM to 2.0 mM) at 25°C. At precise intervals (0, 2, 5, 10, 20 minutes), extract a 10 µL aliquot and immediately dilute it 100-fold into a cuvette containing the assay mixture (5 mM Pyruvate, 0.2 mM NADH, 10 U/mL ADH in MES buffer).

  • Causality: Suicide inhibition is a time-dependent process. The 100-fold dilution instantly drops the BPB concentration far below its dissociation constant (

    
    ). This effectively "freezes" the inactivation reaction, isolating the pre-incubation time variable and allowing us to measure the true residual initial velocity (
    
    
    
    ) of the uninhibited enzyme fraction without further interference.
Step 4: Data Analysis & Validation Parameters
  • Procedure: Plot

    
     versus pre-incubation time to extract the pseudo-first-order rate constant (
    
    
    
    ) for each concentration. Construct a Kitz-Wilson double-reciprocal plot (
    
    
    vs
    
    
    ) to calculate
    
    
    and
    
    
    .
  • Causality: A linear Kitz-Wilson plot validates that BPB forms a reversible Michaelis complex prior to covalent inactivation, confirming its mechanism as an active-site directed suicide substrate rather than a non-specific alkylator[1].

References

[2] Title:2 Source: Biochemistry - ACS Publications

[1] Title:1 Source: Biochemistry (nih.gov)

Sources

Comparative

A Senior Application Scientist's Guide to Analytical Method Validation: Accuracy, Precision, and Linearity

Introduction: The Foundation of Reliable Data In the realm of pharmaceutical development and research, the data we generate is the bedrock upon which all decisions are made. The safety and efficacy of a drug product are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundation of Reliable Data

In the realm of pharmaceutical development and research, the data we generate is the bedrock upon which all decisions are made. The safety and efficacy of a drug product are directly linked to the quality of the analytical data used for its release and stability testing. Analytical method validation is the documented process that provides a high degree of assurance that an analytical method is suitable for its intended purpose.[1][2] This guide provides an in-depth comparison and technical walkthrough of the three cornerstone validation parameters: accuracy, precision, and linearity.

This document moves beyond a simple checklist of procedures. As a Senior Application Scientist, my objective is to illuminate the causality behind our experimental choices. We will explore not just how to perform these validation studies, but why they are designed the way they are, ensuring that every protocol is a self-validating system. The methodologies described herein are grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

Section 1: Accuracy – The Closeness to Truth

Accuracy is the measure of exactness of an analytical method, expressing the closeness of agreement between the value found and the value that is accepted as a conventional true value or an accepted reference value.[6][7][8] In essence, it tells us how close our measurement is to the real amount of the analyte in the sample. An inaccurate method can lead to the rejection of acceptable product batches or the release of batches that are out of specification, both of which have significant financial and public health consequences.

The causality behind accuracy experiments is to challenge the method's ability to measure the analyte without bias from the other components in the sample matrix, such as excipients in a drug product or impurities.[7] This is most effectively achieved using a "spiked placebo" or matrix recovery method.

Experimental Protocol: Accuracy by Spiked Recovery

This protocol is designed to determine the accuracy of an assay for a drug product. The method involves adding a known amount of the active pharmaceutical ingredient (API) reference standard to a placebo mixture of the drug product.

  • Prepare Placebo: Create a homogenous mixture of all the drug product excipients in the same proportions as the actual product, but without the API.

  • Spiking Levels: As recommended by ICH Q2(R1), accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 3 concentrations with 3 replicates each).[7][9] For a typical assay, these levels are 80%, 100%, and 120% of the nominal concentration.[1][10]

  • Sample Preparation (Example for 100% Level):

    • Accurately weigh an amount of placebo equivalent to one dosage unit.

    • Accurately add a known quantity of API reference standard to the placebo to achieve the target 100% concentration.

    • Proceed with the sample preparation steps as described in the analytical method (e.g., dissolution, extraction, dilution).

  • Analysis: Analyze the prepared spiked samples using the analytical method being validated.

  • Calculation: Calculate the percent recovery for each replicate using the following formula:

    % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Data Presentation: Accuracy

The results should be summarized in a table, allowing for a clear comparison against pre-defined acceptance criteria.

Concentration LevelReplicateTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80% 10.0800.07998.8%
20.0800.081101.3%
30.0800.080100.0%
100% 10.1000.101101.0%
20.1000.09999.0%
30.1000.100100.0%
120% 10.1200.121100.8%
20.1200.11898.3%
30.1200.11999.2%
Summary Statistics Mean % Recovery 99.8%
Overall %RSD 1.1%

Acceptance Criteria: For a drug product assay, the mean percent recovery should typically be within 98.0% to 102.0%.[11]

Workflow for Accuracy Validation

Accuracy_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_eval Evaluation cluster_result Result A Prepare Placebo Matrix B Spike API at 3 Levels (e.g., 80%, 100%, 120%) A->B C Prepare 3 Replicates per Level B->C D Analyze Samples via Test Method C->D E Calculate % Recovery for each Replicate D->E F Summarize Data (Mean, SD, RSD) E->F G Compare Mean Recovery to Acceptance Criteria (e.g., 98-102%) F->G H_Pass PASS G->H_Pass Criteria Met I_Fail FAIL G->I_Fail Criteria Not Met

Caption: Workflow for determining analytical method accuracy.

Section 2: Precision – The Measure of Agreement

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions.[6][7][8] It is a measure of the method's random error. A precise method will yield similar results when the analysis is repeated on the same sample. Precision is evaluated at two, and sometimes three, levels: Repeatability, Intermediate Precision, and Reproducibility.[6][7] For the purpose of this guide, we will focus on the two levels typically evaluated within a single laboratory.

  • Repeatability (Intra-assay Precision): This assesses precision over a short interval of time with the same analyst, equipment, and reagents.[6][7] The causality here is to establish the best-case precision of the method under ideal, unchanged conditions.

  • Intermediate Precision: This evaluates the effect of random events on the precision of the analytical procedure within a single laboratory.[12] It expresses within-laboratory variations: different days, different analysts, different equipment, etc.[6][7] The rationale is to prove the method is rugged enough to withstand the routine variations that are expected during its lifecycle in a real-world QC environment.

Experimental Protocol: Precision

This protocol combines the assessment of repeatability and intermediate precision.

  • Sample Preparation: Prepare a minimum of six independent sample preparations from a single, homogeneous batch of the drug product at 100% of the target concentration. Alternatively, a design of three replicates at three concentrations (as in the accuracy study) can be used.[9]

  • Repeatability Conditions (Analyst 1, Day 1):

    • Analyst 1 analyzes all six sample preparations on the same day, using the same instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results. This is the repeatability.

  • Intermediate Precision Conditions (Analyst 2, Day 2):

    • A different analyst (Analyst 2) prepares a new set of six sample preparations from the same homogeneous batch.

    • Analyst 2 analyzes these samples on a different day (Day 2), preferably using a different instrument if available.

    • Calculate the mean, SD, and %RSD for this second set of results.

  • Overall Precision Calculation: Combine all twelve results (from both analysts, on both days) and calculate the overall mean, SD, and %RSD. This represents the intermediate precision.

Data Presentation: Precision
ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Overall (Intermediate)
Number of Replicates 6612
Mean Assay Value (%) 99.8%100.1%100.0%
Standard Deviation 0.750.810.79
%RSD (Precision) 0.75% 0.81% 0.79%

Acceptance Criteria: For a drug substance or drug product assay, the %RSD for repeatability and intermediate precision should typically be not more than 2.0%.[11]

Workflow for Precision Validation

Precision_Workflow cluster_repeat Repeatability (Intra-Assay) cluster_inter Intermediate Precision cluster_eval Overall Evaluation cluster_result Result Start Prepare Homogeneous Sample Lot A1 Analyst 1, Day 1, Instrument A Start->A1 B1 Analyst 2, Day 2, Instrument B Start->B1 A2 Prepare & Analyze 6 Replicates A1->A2 A3 Calculate %RSD (Repeatability) A2->A3 C1 Combine All Results (n=12) A2->C1 B2 Prepare & Analyze 6 Replicates B1->B2 B3 Calculate %RSD B2->B3 B2->C1 C2 Calculate Overall %RSD (Intermediate Precision) C1->C2 D_Pass PASS C2->D_Pass %RSD <= 2.0% E_Fail FAIL C2->E_Fail %RSD > 2.0%

Caption: Workflow for determining repeatability and intermediate precision.

Section 3: Linearity – Proportionality of Response

The linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6] This is fundamental for quantitative methods as it establishes the mathematical relationship between the instrument signal and the analyte concentration. This relationship, typically a calibration curve, is then used to calculate the concentration of the analyte in unknown samples.

The causality behind the linearity experiment is to confirm that as the concentration of the analyte increases, the instrument response increases in a predictable, linear fashion across the intended working range of the method.

Experimental Protocol: Linearity
  • Prepare Stock Solution: Prepare a high-concentration stock solution of the API reference standard in the appropriate solvent.

  • Prepare Calibration Standards: From the stock solution, prepare a series of at least five calibration standards by serial dilution.[7][13] The concentrations should span the analytical range. For an assay, this is typically 80% to 120% of the target concentration, but a wider range (e.g., 50% to 150%) is often used to demonstrate linearity beyond the immediate assay range.[1]

  • Analysis: Analyze each calibration standard according to the analytical method. It is good practice to perform multiple injections (e.g., n=3) at each level, but single injections are also acceptable per some guidelines.

  • Data Evaluation:

    • Plot the mean instrument response (e.g., peak area) versus the corresponding concentration for each level.

    • Perform a linear regression analysis using the method of least squares.[7]

    • Determine the correlation coefficient (r) or coefficient of determination (r²), the slope of the regression line, and the y-intercept.[7]

    • Visually inspect the plot for linearity.

    • Critically, create a residual plot (a plot of the difference between the observed response and the response predicted by the regression line versus concentration). A random scatter of points around the zero line confirms linearity.[1]

Data Presentation: Linearity
LevelConcentration (mg/mL)Mean Peak Area
10.050510,500
20.080805,200
30.1001,001,000
40.1201,198,500
50.1501,505,000

Linear Regression Statistics:

  • Slope: 10,005,000

  • Y-Intercept: 2,500

  • Coefficient of Determination (r²): 0.9998

Acceptance Criteria:

  • The coefficient of determination (r²) should be ≥ 0.999.[11]

  • The y-intercept should not be significantly different from zero.

  • The residual plot should show a random distribution of points around the zero axis.[1]

Workflow for Linearity Validation

Linearity_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_eval Statistical Evaluation cluster_result Result A Prepare API Stock Solution B Create ≥ 5 Levels of Calibration Standards (e.g., 50-150%) A->B C Analyze Standards via Test Method B->C D Record Instrument Response (e.g., Area) C->D E Plot Response vs. Concentration D->E F Perform Linear Regression E->F G Calculate r², Slope, Y-Intercept F->G H Examine Residual Plot F->H I_Pass PASS G->I_Pass r² ≥ 0.999 J_Fail FAIL G->J_Fail r² < 0.999 H->I_Pass Random Scatter H->J_Fail Pattern Observed

Caption: Workflow for determining analytical method linearity.

Conclusion

Validating the accuracy, precision, and linearity of an analytical method is not merely a regulatory hurdle; it is a fundamental scientific exercise that ensures the integrity of the data generated. By understanding the causality behind each experimental design—challenging the method with matrix effects for accuracy, with real-world variability for precision, and across a range of concentrations for linearity—we build a robust foundation of trust in our results. This trust is paramount, as it directly impacts product quality, patient safety, and the success of drug development programs.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Source: Pharmacopeia.
  • Highlights from FDA's Analytical Test Method Valid
  • USP <1225> Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Source: FDA.
  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Source: Unknown.
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. Source: International Journal of Metrology and Quality Engineering.
  • Analytical Method Validation: Back to Basics, Part II.
  • ICH Guidelines for Analytical Method Valid
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q2(R1)
  • Understanding Intermediate Precision Definition - A How-To Guide. Source: Unknown.
  • Validating Analytical Accuracy, Precision & Linearity in Pharma Labs. Source: Unknown.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency.
  • Analytical method validation: A brief review. Source: GSC Biological and Pharmaceutical Sciences.
  • The 6 Key Aspects of Analytical Method Valid

Sources

Validation

Comparative Guide: Advanced Catalytic Strategies in the Synthesis of Butenolides

As a Senior Application Scientist specializing in late-stage functionalization and asymmetric synthesis, I frequently evaluate synthetic routes for complex lactones. The γ-butenolide motif is a privileged pharmacophore,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in late-stage functionalization and asymmetric synthesis, I frequently evaluate synthetic routes for complex lactones. The γ-butenolide motif is a privileged pharmacophore, serving as the structural core for over 13,000 natural products and synthetic therapeutics, including the antifungal (-)-incrustoporin and the anti-inflammatory rofecoxib 1.

Historically, accessing these densely functionalized scaffolds required lengthy, multi-step sequences such as lactone desaturation or intramolecular olefin metathesis. Today, the paradigm has shifted toward direct, catalytic asymmetric synthesis. This guide objectively compares three leading catalytic methodologies—Organocatalysis, Transition Metal Catalysis, and Dual Catalysis—detailing the mechanistic causality and experimental rigor required to deploy them successfully in your workflows.

PathwayLogic Start Starting Materials (Acrylic Acids, Enals, CpOs) Org Organocatalysis (e.g., PPh3, NHC) Start->Org TM Transition Metal (e.g., Co(III), Ag) Start->TM Dual Dual Catalysis (NHC + Ir) Start->Dual IntOrg Ketene Ylide / Homoenolate Org->IntOrg Mild Activation IntTM Metallacycle / C-H Activation TM->IntTM Directing Group IntDual Nucleophile-Electrophile Matched Pair Dual->IntDual Synergistic End Substituted Butenolides IntOrg->End Cyclization IntTM->End Insertion/Elimination IntDual->End Stereodivergent Annulation

Fig 1: Logical flow of catalytic pathways for butenolide synthesis highlighting intermediate states.

Mechanistic Paradigms & Catalyst Selection

Choosing the right catalyst system is not merely about yield; it is about aligning the reaction mechanism with your substrate's functional group tolerance and the required stereochemical outcome.

Organocatalysis: Mild & Bioorthogonal

Organocatalytic approaches, such as phosphine-catalyzed ring-opening of cyclopropenones (CpOs), operate under exceptionally mild conditions 2.

  • The Causality: The nucleophilic phosphine attacks the strained CpO ring, generating a highly reactive ketene ylide intermediate. Because this mechanism relies on strain-release rather than harsh thermal or basic conditions, it is highly tolerant of sensitive functional groups, making it ideal for late-stage functionalization or biocompatible tagging.

Transition Metal Catalysis: Atom Economy via C–H Activation

Cobalt(III)-catalyzed vinylic C–H addition to formaldehyde represents a leap in atom economy 3.

  • The Causality: The carboxyl group of an acrylic acid acts as an endogenous directing group, guiding the high-valent Co(III) center to activate the adjacent vinylic C(sp2)–H bond. This forms a metallacycle that subsequently inserts formaldehyde. The reaction generates water as the only byproduct, circumventing the need for pre-functionalized halides or toxic carbon monoxide used in traditional cross-coupling or Pauson–Khand reactions.

Dual Catalysis: Unlocking Stereodivergence

Merging N-heterocyclic carbene (NHC) organocatalysis with Iridium transition metal catalysis enables the stereodivergent synthesis of γ-butyrolactones and butenolides 4.

  • The Causality: Single-catalyst asymmetric systems typically yield only one diastereomer due to inherent facial biases. By using two separate chiral catalysts—an NHC to generate a nucleophilic homoenolate from an enal, and an Ir-complex to generate an electrophilic π-allyl species—researchers can independently control the absolute configuration of two adjacent stereocenters. Permuting the enantiomers of the two catalysts grants access to all four possible stereoisomers from the same starting materials.

Comparative Data Matrix

The following table summarizes the quantitative performance metrics of these three distinct catalytic systems to aid in your route-scouting decisions.

Catalyst SystemRepresentative CatalystReaction TypeKey AdvantageTypical YieldEnantioselectivity (ee)Ref
Organocatalysis PPh₃ (10 mol%)Cyclopropenone Ring-OpeningBioorthogonal, mild conditions65–90%N/A (Achiral)2
Transition Metal [Cp*Co(CO)I₂] (5 mol%)Vinylic C–H AdditionHigh atom economy, H₂O byproduct40–78%N/A (Achiral)3
Dual Catalysis NHC +[Ir(cod)Cl]₂[3+2] AnnulationStereodivergent, full isomer access70–95%>99%4

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, protocols must be treated as self-validating systems. Below are standardized methodologies for the Transition Metal and Dual Catalysis approaches, complete with in-process analytical checkpoints.

Protocol A: Cobalt-Catalyzed Vinylic C–H Addition [2]

Objective: Synthesize substituted butenolides from acrylic acids and formaldehyde.

  • Precatalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, charge [Cp*Co(CO)I₂] (5 mol%) and AgSbF₆ (20 mol%).

    • Causality & Validation: The silver salt is not a mere additive; it actively abstracts the iodide ligands from the Co(III) precatalyst to open coordination sites. A visible color shift from dark brown to a lighter, turbid suspension (due to AgI precipitation) validates successful activation.

  • Substrate Addition: Add the acrylic acid derivative (1.0 equiv), paraformaldehyde (2.0 equiv), and pivalic acid (PivOH, 1.5 equiv).

  • Solvent Introduction: Inject hexafluoroisopropanol (HFIP) to achieve a 0.2 M concentration.

    • Causality: HFIP is critical. Its strong hydrogen-bond donating ability stabilizes the highly polar transition state during C–H cleavage. Reactions attempted in standard solvents like DCE or toluene will fail to reach conversion.

  • Reaction & Workup: Stir at 80 °C for 16 hours. Monitor via TLC (Hexane/EtOAc 3:1). The complete disappearance of the UV-active acrylic acid spot confirms completion. Filter through a short pad of Celite to remove metal residues, concentrate, and purify via flash chromatography.

Protocol B: Cooperative NHC/Ir Catalyzed[3+2] Annulation [3]

Objective: Stereodivergent synthesis of highly enantioenriched γ-butyrolactones/butenolides.

  • Inert Preparation: In a glovebox, charge a vial with the chiral NHC precatalyst (triazolium salt, 10 mol%), [Ir(cod)Cl]₂ (2.5 mol%), chiral phosphoramidite ligand (5 mol%), and Cs₂CO₃ (1.5 equiv).

    • Causality: Strict exclusion of moisture and oxygen is mandatory to prevent the oxidative deactivation of the Ir(I) species and the premature dimerization of the free carbene.

  • Sequential Activation: Dissolve the mixture in anhydrous THF. Stir for 15 minutes at room temperature.

    • Validation: The base deprotonates the triazolium salt to form the active free carbene in situ. A transient deepening of the solution's color (typically from yellow to deep orange/red) signifies the formation of the active catalytic matched pair.

  • Annulation: Add the enal (1.0 equiv) and the allylic carbonate (1.2 equiv). Stir at 25 °C for 24 hours.

  • Validation of Stereocontrol: Quench with saturated aqueous NH₄Cl. Extract with DCM. After isolation, the stereochemical outcome must be validated using chiral stationary phase HPLC, comparing retention times against a synthesized racemic standard to confirm the >99% ee metric.

Conclusion

The synthesis of butenolides has evolved from brute-force multi-step sequences to elegant, highly controlled catalytic methodologies. For rapid, bioorthogonal tagging, phosphine organocatalysis is unmatched. For scale-up and atom economy, Cobalt-catalyzed C–H activation provides a robust, water-yielding pathway. However, for complex drug discovery programs where stereochemical mapping is paramount, the synergistic application of NHC and Iridium dual catalysis offers unprecedented stereodivergent control.

References

  • Mao, B., Fañanás-Mastral, M., & Feringa, B. L. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. 1

  • Yu, S., Hong, C., Liu, Z., & Zhang, Y. (2021). Cobalt-Catalyzed Vinylic C–H Addition to Formaldehyde: Synthesis of Butenolides from Acrylic Acids and HCHO. Organic Letters. 3

  • Singha, S., Serrano, E., Mondal, S., Daniliuc, C. G., & Glorius, F. (2019). Stereodivergent synthesis of γ-butyrolactones through cooperative N-heterocyclic carbene and iridium catalysis. Nature Chemistry. 4

  • Nguyen, S. S., Ferreira, A. J., Long, Z. G., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters. 2

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.